3-(4-Chlorophenyl)-2-cyanoacrylic acid
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(E)-3-(4-chlorophenyl)-2-cyanoprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-9-3-1-7(2-4-9)5-8(6-12)10(13)14/h1-5H,(H,13,14)/b8-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCRRKYUQNHWLJ-VMPITWQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(\C#N)/C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20374-46-3 | |
| Record name | (2E)-3-(4-chlorophenyl)-2-cyanoprop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
A Comprehensive Technical Guide to the Synthesis of 3-(4-Chlorophenyl)-2-cyanoacrylic Acid
This guide provides an in-depth exploration of the synthesis of 3-(4-chlorophenyl)-2-cyanoacrylic acid, a valuable compound in organic synthesis and drug discovery.[1][2] Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles, offers a detailed experimental protocol, and discusses the critical parameters that govern the successful synthesis of this target molecule.
Introduction: The Significance of α-Cyanoacrylic Acids
3-(4-Chlorophenyl)-2-cyanoacrylic acid belongs to the class of α,β-unsaturated carbonyl compounds, which are pivotal intermediates in the synthesis of a wide array of fine chemicals, therapeutic drugs, natural products, and functional polymers.[3] The presence of the cyano and carboxylic acid groups, along with the chlorinated phenyl ring, imparts unique reactivity and makes it a versatile building block for more complex molecular architectures. Its applications span from being a key component in the development of novel pharmaceuticals to its use in the creation of specialized polymers and tissue adhesives.[4]
Core Synthetic Strategy: The Knoevenagel Condensation
The primary and most efficient route for synthesizing 3-(4-chlorophenyl)-2-cyanoacrylic acid is the Knoevenagel condensation.[5] This well-established reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction, ultimately forming a C=C double bond.[5]
In this specific synthesis, the key reactants are:
-
4-Chlorobenzaldehyde: The electrophilic carbonyl component.
-
Cyanoacetic acid: The active methylene compound, providing the nucleophilic carbanion.
The reaction is typically facilitated by a basic catalyst, which deprotonates the α-carbon of cyanoacetic acid, generating a resonance-stabilized enolate that acts as the nucleophile.[5]
Mechanistic Insights
The Knoevenagel condensation for this synthesis proceeds through the following key steps:
-
Deprotonation: A weak base removes a proton from the α-carbon of cyanoacetic acid, forming a highly reactive enolate ion. The electron-withdrawing nature of both the cyano and carboxyl groups makes this proton particularly acidic.[5]
-
Nucleophilic Attack: The enolate ion attacks the electrophilic carbonyl carbon of 4-chlorobenzaldehyde, forming an aldol-type addition product.
-
Dehydration: The intermediate alkoxide is protonated, and a subsequent elimination of a water molecule occurs, leading to the formation of the stable α,β-unsaturated product, 3-(4-chlorophenyl)-2-cyanoacrylic acid.
The choice of catalyst and reaction conditions is crucial for optimizing the reaction rate and yield, while minimizing side reactions. A wide variety of catalysts have been reported for Knoevenagel condensations, including amines, ammonia and their salts, Lewis acids, and heterogeneous catalysts.[6]
Experimental Protocol: A Step-by-Step Guide
This protocol outlines a reliable and reproducible method for the synthesis of 3-(4-chlorophenyl)-2-cyanoacrylic acid, adapted from established procedures.
Materials and Reagents
| Reagent/Material | Formula | Molecular Weight | CAS Number |
| 4-Chlorobenzaldehyde | C₇H₅ClO | 140.57 g/mol | 104-88-1 |
| Cyanoacetic acid | C₃H₃NO₂ | 85.06 g/mol | 372-09-8 |
| Piperidine | C₅H₁₁N | 85.15 g/mol | 110-89-4 |
| Ethanol (95%) | C₂H₅OH | 46.07 g/mol | 64-17-5 |
| Hydrochloric acid (HCl) | HCl | 36.46 g/mol | 7647-01-0 |
| Distilled water | H₂O | 18.02 g/mol | 7732-18-5 |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beakers
-
Büchner funnel and filter paper
-
pH paper or pH meter
-
Recrystallization apparatus
Reaction Workflow Diagram
Caption: Workflow for the synthesis of 3-(4-Chlorophenyl)-2-cyanoacrylic acid.
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.41 g (10 mmol) of 4-chlorobenzaldehyde and 0.85 g (10 mmol) of cyanoacetic acid in 20 mL of 95% ethanol.
-
Catalyst Addition: To the stirred solution, add 0.1 mL of piperidine as a catalyst.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80-90°C) using a heating mantle. Maintain the reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Precipitation: After the reaction is complete, cool the mixture to room temperature. A precipitate of the product should form.
-
Acidification: Slowly add dilute hydrochloric acid dropwise to the cooled reaction mixture until it is acidic (pH 2-3). This ensures the complete protonation of the carboxylate and precipitation of the product.
-
Isolation: Isolate the crude product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold distilled water to remove any remaining catalyst and unreacted starting materials.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain a purified crystalline solid.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 60-70°C) to a constant weight.
-
Characterization: Determine the melting point of the purified product and characterize its structure using spectroscopic methods such as FT-IR and NMR. The expected melting point is in the range of 191-193°C.[1][7][8]
Catalyst and Solvent Systems: A Comparative Overview
The choice of catalyst and solvent significantly impacts the efficiency of the Knoevenagel condensation. While the traditional method often employs basic catalysts like piperidine in organic solvents, modern approaches focus on greener and more efficient alternatives.
| Catalyst System | Solvent | Typical Conditions | Yield | Advantages/Disadvantages |
| Piperidine | Ethanol | Reflux | Good to High | Simple, effective; catalyst removal necessary. |
| I₂/K₂CO₃ | Ethanol or DMF | Room Temperature | Good to High | Mild conditions, environmentally friendly reagents.[9] |
| DABCO/Ionic Liquid | Water | Not specified | High | Eco-friendly, potential for catalyst recycling.[3][10] |
| Ag@TiO₂ | Ethanol | 65°C | High | Heterogeneous catalyst, easy to separate and reuse.[11] |
| Agro-waste extracts | Water | Room Temperature | Good | "Green" catalyst, cost-effective.[12] |
Physicochemical Properties of 3-(4-Chlorophenyl)-2-cyanoacrylic acid
| Property | Value |
| Molecular Formula | C₁₀H₆ClNO₂ |
| Molecular Weight | 207.61 g/mol [2][13] |
| Appearance | Crystalline solid[1] |
| Melting Point | 191-193 °C[1][7][8] |
| Boiling Point (Predicted) | 377.0 ± 32.0 °C[1][7] |
| Density (Predicted) | 1.415 ± 0.06 g/cm³[1][7] |
| Solubility | Soluble in DMF and DMSO[1][7] |
Safety and Handling
-
4-Chlorobenzaldehyde: Harmful if swallowed. Causes skin and serious eye irritation.
-
Cyanoacetic acid: Toxic if swallowed. Causes severe skin burns and eye damage.
-
Piperidine: Flammable liquid and vapor. Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage.
-
3-(4-Chlorophenyl)-2-cyanoacrylic acid: May cause skin, eye, and respiratory irritation.
It is imperative to conduct all experimental work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
The synthesis of 3-(4-chlorophenyl)-2-cyanoacrylic acid via the Knoevenagel condensation is a robust and well-understood process. By carefully selecting the catalyst and reaction conditions, high yields of the desired product can be achieved. This guide provides a solid foundation for researchers to successfully synthesize and utilize this important chemical intermediate in their work. The ongoing development of greener and more efficient catalytic systems continues to enhance the appeal of this synthetic route.
References
- Ag@TiO2 Nanocomposite as an Efficient Catalyst for Knoevenagel Condensation. ACS Omega.
- The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. ResearchGate.
- DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Publishing.
-
Knoevenagel condensation. Wikipedia. Available at: [Link]
- Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. ACG Publications.
-
Full article: Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds using a Catalytic Amount of Iodine and K2CO3 at Room Temperature. Taylor & Francis Online. Available at: [Link]
-
DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. ResearchGate. Available at: [Link]
-
Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry. SciELO. Available at: [Link]
-
Cyanoacrylic tissue glues: Biochemical properties and their usage in urology. PMC - NIH. Available at: [Link]
Sources
- 1. 3-(4-CHLOROPHENYL)-2-CYANOACRYLIC ACID CAS#: 20374-46-3 [m.chemicalbook.com]
- 2. 3-(4-CHLOROPHENYL)-2-CYANOACRYLIC ACID | 20374-46-3 [chemicalbook.com]
- 3. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]
- 4. Cyanoacrylic tissue glues: Biochemical properties and their usage in urology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. 3-(4-CHLOROPHENYL)-2-CYANOACRYLIC ACID CAS#: 20374-46-3 [amp.chemicalbook.com]
- 8. 20374-46-3 Cas No. | 3-(4-Chlorophenyl)-2-cyanoacrylic acid | Matrix Scientific [matrixscientific.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. acgpubs.org [acgpubs.org]
- 13. scbt.com [scbt.com]
An In-Depth Technical Guide to the Physicochemical Properties of 3-(4-Chlorophenyl)-2-cyanoacrylic acid
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical methodologies for 3-(4-Chlorophenyl)-2-cyanoacrylic acid (also known as 4-Chloro-α-cyanocinnamic acid or Cl-CCA). This document is intended for researchers, scientists, and professionals in drug development and organic synthesis. We will delve into its structural and spectral characteristics, solubility, and thermal properties, underpinned by detailed experimental protocols and validated scientific principles. The causality behind experimental choices is explained to provide actionable insights for laboratory applications.
Introduction and Chemical Identity
3-(4-Chlorophenyl)-2-cyanoacrylic acid is a phenylpropanoid derivative, structurally related to cinnamic acid.[1] Its unique structure, featuring a carboxylic acid, a nitrile group, and a chlorophenyl ring conjugated with a double bond, imparts a range of interesting chemical and physical properties. These characteristics make it a valuable compound in organic synthesis and a subject of interest for potential biological activities, as the broader class of 2-cyanoacrylates is known for herbicidal, fungicidal, and antitumor properties.[2][3]
Chemical Structure:
-
Systematic Name: (2E)-3-(4-Chlorophenyl)-2-cyano-2-propenoic acid
-
Common Synonyms: 4-Chloro-α-cyanocinnamic acid, Cl-CCA, trans-4-Chloro-alpha-cyanocinnamic acid
Core Physicochemical Properties
The fundamental physicochemical properties of a compound are critical for its application in any scientific endeavor, from designing a synthesis to formulating a drug product. The properties of 3-(4-Chlorophenyl)-2-cyanoacrylic acid are summarized below.
| Property | Value | Source(s) |
| CAS Number | 20374-46-3 | [1] |
| Molecular Formula | C₁₀H₆ClNO₂ | [1] |
| Molecular Weight | 207.61 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| Melting Point | 191-193 °C | [1] |
| Boiling Point | 377.0 ± 32.0 °C (Predicted) | [1] |
| Density | 1.415 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 0.55 ± 0.10 (Predicted) | [1] |
| Solubility | DMSO: 14 mg/mLDMF: 14 mg/mLDMF:PBS (pH 7.2) (1:9): 0.1 mg/mL | [1] |
Solubility Profile: A Practical Insight
The solubility data reveals that 3-(4-Chlorophenyl)-2-cyanoacrylic acid is practically insoluble in aqueous solutions like PBS at physiological pH but shows good solubility in polar aprotic organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1]
-
Expertise & Experience: This solubility profile is typical for planar, aromatic carboxylic acids with significant nonpolar character. The low aqueous solubility necessitates the use of organic co-solvents for biological assays. When preparing stock solutions, DMSO is the preferred solvent due to its high solubilizing power and compatibility with most in-vitro screening assays at low final concentrations (<0.5%). The significant drop in solubility when diluted into PBS highlights the risk of precipitation, a critical factor to control in experimental design.
Acidity and Ionization State
The predicted pKa of 0.55 is exceptionally low for a carboxylic acid, suggesting it is a strong organic acid.[1] This is attributed to the powerful electron-withdrawing effects of both the adjacent nitrile group (-C≡N) and the conjugated system, which stabilize the carboxylate anion.
-
Causality: At any physiological pH (typically ~7.4), the carboxylic acid group will be fully deprotonated, existing as the carboxylate anion. This is a crucial consideration for understanding its interaction with biological targets, membrane permeability, and for the development of analytical methods like HPLC, where mobile phase pH will dictate retention.
Synthesis Pathway: Knoevenagel Condensation
3-(4-Chlorophenyl)-2-cyanoacrylic acid is synthesized via the Knoevenagel condensation , a cornerstone reaction in organic chemistry for C-C bond formation.[2][4] The typical pathway involves the reaction of 4-chlorobenzaldehyde with an active methylene compound, such as ethyl cyanoacetate, catalyzed by a weak base. The resulting ester is then hydrolyzed to the final carboxylic acid product.
-
Mechanism Rationale: A weak base (e.g., piperidine, DABCO) is employed to deprotonate the ethyl cyanoacetate, forming a resonance-stabilized carbanion.[5][6] This nucleophile then attacks the electrophilic carbonyl carbon of 4-chlorobenzaldehyde. Subsequent dehydration yields the α,β-unsaturated product.[6] Using a strong base is avoided as it could promote self-condensation of the aldehyde.[4]
Caption: Synthesis of 3-(4-Chlorophenyl)-2-cyanoacrylic acid via Knoevenagel condensation.
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and purity assessment of the compound.
Infrared (IR) Spectroscopy
The IR spectrum provides a fingerprint of the functional groups present.
-
O-H Stretch (Carboxylic Acid): A very broad band is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[7][8][9]
-
C≡N Stretch (Nitrile): An intense, sharp absorption should appear near 2230 cm⁻¹ due to the conjugation of the nitrile group.[7][8]
-
C=O Stretch (Carbonyl): A strong, sharp peak is anticipated around 1710-1760 cm⁻¹. Conjugation with the alkene and aromatic ring typically lowers this frequency to the lower end of the range.[7][8]
-
C=C Stretch (Alkene & Aromatic): Absorptions in the 1580-1640 cm⁻¹ region are expected.
-
C-Cl Stretch (Aryl Halide): A peak in the 1090-1010 cm⁻¹ region is indicative of the chloro-aromatic bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[10]
-
¹H NMR (DMSO-d₆, 400 MHz):
-
~13-14 ppm (s, 1H): The carboxylic acid proton (-COOH) is expected to be a broad singlet far downfield. Its chemical shift is highly dependent on concentration and solvent.[11]
-
~8.2 ppm (s, 1H): The vinylic proton (-CH=) appears as a singlet.
-
~7.6-8.0 ppm (m, 4H): The four protons on the 4-chlorophenyl ring will appear as a complex multiplet, often resolving into two doublets (an AA'BB' system).[10]
-
-
¹³C NMR (DMSO-d₆, 100 MHz):
-
~165 ppm: The carbonyl carbon of the carboxylic acid.[11]
-
~150-155 ppm: The vinylic carbon attached to the phenyl ring.
-
~129-138 ppm: Aromatic carbons. The carbon bearing the chlorine atom will be shifted downfield.
-
~115 ppm: The nitrile carbon (-C≡N).[11]
-
~105 ppm: The vinylic carbon attached to the nitrile and carboxyl groups.
-
Experimental Protocols & Analytical Workflows
To ensure scientific integrity, all protocols must be self-validating. The following workflows provide a robust framework for the analysis of 3-(4-Chlorophenyl)-2-cyanoacrylic acid.
Characterization Workflow
This diagram outlines the logical flow for the complete characterization of a newly synthesized or procured batch of the compound.
Sources
- 1. Separation of Cyanoacrylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 3. researchgate.net [researchgate.net]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]
- 6. youtube.com [youtube.com]
- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. minio.scielo.br [minio.scielo.br]
- 11. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
The Evolving Landscape of Drug Discovery: A Technical Guide to 3-(4-Chlorophenyl)-2-cyanoacrylic acid (CAS No. 20374-46-3)
This technical guide provides a comprehensive overview of 3-(4-Chlorophenyl)-2-cyanoacrylic acid, a molecule of significant interest in the fields of organic synthesis and drug discovery. As a substituted cinnamic acid derivative, this compound stands at the intersection of classical organic chemistry and modern medicinal research, offering a versatile scaffold for the development of novel therapeutic agents. This document will delve into its chemical properties, synthesis, characterization, and burgeoning applications, with a particular focus on its potential as an antiproliferative agent.
Compound Profile and Physicochemical Properties
3-(4-Chlorophenyl)-2-cyanoacrylic acid, also known as 4-chloro-α-cyanocinnamic acid, is a crystalline solid at room temperature.[1][2] Its structure is characterized by a para-substituted chlorophenyl ring attached to a cyanoacrylic acid moiety, a feature that imparts both electrophilic and nucleophilic characteristics, making it a valuable synthon in organic chemistry.
| Property | Value | Source |
| CAS Number | 20374-46-3 | [3][4] |
| Molecular Formula | C₁₀H₆ClNO₂ | [3][4] |
| Molecular Weight | 207.61 g/mol | [3][4] |
| Melting Point | 191-193 °C | [2] |
| Appearance | Crystalline solid | [2] |
| Solubility | DMF: 14 mg/mL; DMSO: 14 mg/mL | [2] |
| Hazard Codes | Xi (Irritant) | [2] |
Synthesis and Mechanism: The Knoevenagel Condensation
The primary route for the synthesis of 3-(4-Chlorophenyl)-2-cyanoacrylic acid is the Knoevenagel condensation.[5][6] This well-established reaction in organic chemistry involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. In this specific synthesis, 4-chlorobenzaldehyde reacts with cyanoacetic acid in the presence of a basic catalyst.
The choice of catalyst and reaction conditions is critical for optimizing the yield and purity of the final product. While various bases can be employed, catalysts like potassium hydroxide (KOH) have proven effective.[5] The reaction mechanism proceeds through the deprotonation of cyanoacetic acid to form a resonance-stabilized carbanion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-chlorobenzaldehyde. Subsequent dehydration yields the α,β-unsaturated product.
Caption: Workflow of the Knoevenagel condensation for the synthesis of 3-(4-Chlorophenyl)-2-cyanoacrylic acid.
Experimental Protocol: A Representative Synthesis
The following protocol is a general representation of the Knoevenagel condensation for the synthesis of 3-(4-Chlorophenyl)-2-cyanoacrylic acid, based on established methodologies for similar compounds.[5]
Materials:
-
4-chlorobenzaldehyde
-
Cyanoacetic acid
-
Potassium hydroxide (KOH)
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Magnetic stirrer with heating
-
Round-bottom flask
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and condenser, combine 4-chlorobenzaldehyde (1 mmol), cyanoacetic acid (1 mmol), and water (5 mL).
-
Catalysis: Add a catalytic amount of KOH (e.g., 20 mol%) to the mixture.
-
Reaction: Heat the mixture to 75 °C with vigorous stirring for approximately 20 minutes. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and acidify with 3M HCl to precipitate the product.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Recrystallization: Further purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure 3-(4-Chlorophenyl)-2-cyanoacrylic acid.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the chlorophenyl ring, typically in the range of 7.5-8.0 ppm, and a singlet for the vinylic proton around 8.2 ppm.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carboxylic acid carbon (~162 ppm), the cyano carbon (~115 ppm), and the carbons of the aromatic ring and the double bond.
Reference Data for Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate: [8]
-
¹H-NMR (400MHz, CDCl₃): δ (ppm): 8.20 (s, 1H), 7.93 (d, J = 8.0 Hz, 2H), 7.48 (d, J = 8.4 Hz, 2H), 4.39 (q, J = 7.2 Hz, 2H), 1.40 (t, J = 7.2 Hz, 3H).
-
¹³C-NMR (100 MHz, CDCl₃): δ (ppm): 162.2, 153.3, 139.5, 132.1, 129.9, 129.6, 115.2, 103.6, 62.8, 14.1.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorptions include:
-
A broad O-H stretch from the carboxylic acid group (~3000 cm⁻¹).
-
A sharp C≡N stretch from the cyano group (~2220 cm⁻¹).
-
A strong C=O stretch from the carboxylic acid (~1700 cm⁻¹).
-
C=C stretching vibrations from the aromatic ring and the alkene bond (~1600 cm⁻¹).
Applications in Drug Discovery and Development
Substituted cinnamic acids are a well-known class of compounds with a wide range of biological activities.[9] Recent research has highlighted the potential of 3-(4-chlorophenyl)acrylic acid derivatives as potent antiproliferative agents, with a mechanism of action that involves the disruption of microtubule dynamics.[9][10]
Mechanism of Action: Tubulin Polymerization Inhibition
Several studies have demonstrated that derivatives of 3-(4-chlorophenyl)acrylic acid exhibit significant cytotoxic effects against various cancer cell lines.[9][10] The proposed mechanism of action is the inhibition of tubulin polymerization.[9][10] Tubulin is a crucial protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By inhibiting tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).[10]
Caption: Proposed mechanism of action for the anticancer activity of 3-(4-Chlorophenyl)-2-cyanoacrylic acid derivatives.
Potential in Materials Science
While the primary focus of research on 3-(4-Chlorophenyl)-2-cyanoacrylic acid has been in the pharmaceutical realm, its chemical structure suggests potential applications in materials science. Cyanoacrylates are well-known for their use as instant adhesives ("superglues") due to their rapid anionic polymerization.[11] The presence of the reactive cyanoacrylate moiety in this molecule could allow for its use as a monomer in the synthesis of novel polymers with tailored properties. The chlorophenyl group can influence the polymer's thermal stability, refractive index, and other physical characteristics. Further research is warranted to explore the potential of 3-(4-Chlorophenyl)-2-cyanoacrylic acid as a building block for advanced materials.
Safety and Handling
3-(4-Chlorophenyl)-2-cyanoacrylic acid is classified as an irritant.[2] Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.
Conclusion
3-(4-Chlorophenyl)-2-cyanoacrylic acid is a versatile compound with a well-defined synthetic pathway and significant potential, particularly in the field of drug discovery. Its role as a scaffold for the development of tubulin polymerization inhibitors presents an exciting avenue for the design of novel anticancer agents. As research continues, a deeper understanding of its biological activities and potential applications in materials science will undoubtedly emerge, solidifying its importance as a valuable tool for scientists and researchers.
References
- Supplementary Information for a relevant study.
- 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry.
-
Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry. SciELO. Available at: [Link]
-
DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Publishing. Available at: [Link]
-
Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. ResearchGate. Available at: [Link]
-
(PDF) Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. ResearchGate. Available at: [Link]
- A simple and efficient procedure for the Knoevenagel condensation catalyzed by [MeHMTA]BF4 ionic liquid.
- SUPPLEMENTARY INFORMATION Catalytic Performance of Cadmium Pyrophosphate in the Knoevenagel Condensation and One-Pot Multicompon.
-
Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO México. Available at: [Link]
-
Mechanism of Action of Antitumor Drugs that Interact with Microtubules and Tubulin. ResearchGate. Available at: [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]
-
a FTIR spectrum, b¹H and c¹³C NMR spectra, d XRD pattern, e TG and f DTG curves of CEC under N2 atmosphere. ResearchGate. Available at: [Link]
- US5703267A - Process for producing 2-cyanoacrylic acid. Google Patents.
- CN105541664A - Method for synthesizing cyanoacrylate. Google Patents.
-
Design, synthesis and biological evaluation of (E)-3-(3,4-dihydroxyphenyl)acrylylpiperazine derivatives as a new class of tubulin polymerization inhibitors. PubMed. Available at: [Link]
-
Time Resolved FT-IR Analysis of Cyanoacrylate Curing. PE Polska. Available at: [Link]
-
3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Nature. Available at: [Link]
-
Radical Polymerization of Alkyl 2-Cyanoacrylates. MDPI. Available at: [Link]
-
Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. MDPI. Available at: [Link]
-
Mecrylate. NIST WebBook. Available at: [Link]
- US20070213553A1 - Method for producing a cyanoacrylate monomer. Google Patents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-(4-CHLOROPHENYL)-2-CYANOACRYLIC ACID CAS#: 20374-46-3 [m.chemicalbook.com]
- 3. 3-(4-CHLOROPHENYL)-2-CYANOACRYLIC ACID | 20374-46-3 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. scielo.br [scielo.br]
- 6. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]
- 7. minio.scielo.br [minio.scielo.br]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. aast.edu [aast.edu]
- 11. mdpi.com [mdpi.com]
A Technical Guide to the Molecular Structure, Synthesis, and Properties of 3-(4-Chlorophenyl)-2-cyanoacrylic Acid
Abstract: This technical guide provides a comprehensive analysis of 3-(4-chlorophenyl)-2-cyanoacrylic acid (also known as 4-chloro-α-cyanocinnamic acid, Cl-CCA), a molecule of significant interest in organic synthesis and medicinal chemistry. We will delve into its detailed molecular structure, physicochemical properties, and spectroscopic signature. A validated, step-by-step protocol for its synthesis via the Knoevenagel condensation is presented, complete with mechanistic insights. Furthermore, this guide explores the compound's established biological activities and its potential as a scaffold in drug development, offering valuable information for researchers, chemists, and professionals in the pharmaceutical industry.
Introduction
3-(4-Chlorophenyl)-2-cyanoacrylic acid is a derivative of cinnamic acid, characterized by the presence of a cyano group and a 4-chlorophenyl substituent attached to the acrylic acid backbone.[1][2] This arrangement of electron-withdrawing groups and a substituted aromatic ring confers unique chemical reactivity and significant biological potential. Cyanoacrylates are a well-established class of compounds utilized extensively as building blocks in organic synthesis and are recognized for a wide spectrum of biological activities, including herbicidal, anticancer, and antimicrobial properties.[3][4] This guide serves as a technical resource, consolidating the structural, synthetic, and functional knowledge of this specific molecule to support advanced research and development applications.
Molecular Structure and Physicochemical Properties
The structural integrity of a compound dictates its reactivity and biological interactions. 3-(4-Chlorophenyl)-2-cyanoacrylic acid possesses a planar, conjugated system that includes the phenyl ring, the carbon-carbon double bond, the nitrile group, and the carboxylic acid moiety. The most common and stable form is the (E)-isomer, due to reduced steric hindrance between the larger phenyl and carboxylic acid groups.[5][6]
The key structural features include:
-
An Acrylic Acid Core: Provides a reactive C=C double bond and a carboxylic acid functional group for further derivatization.
-
A Cyano Group (-C≡N): A strong electron-withdrawing group that influences the electronic properties of the conjugated system and can act as a hydrogen bond acceptor.
-
A 4-Chlorophenyl Group: The chlorine atom at the para position of the phenyl ring acts as an electron-withdrawing group through induction and a weak deactivator, influencing the molecule's overall lipophilicity and electronic profile.
Physicochemical Data
The fundamental properties of the compound are summarized below for reference in experimental design.
| Property | Value | Reference(s) |
| CAS Number | 20374-46-3 | [1][2][5][7] |
| Molecular Formula | C₁₀H₆ClNO₂ | [1][2][5][7] |
| Molecular Weight | 207.61 g/mol | [1][2][5][7] |
| Appearance | Crystalline solid | [1][7] |
| Melting Point | 191-193 °C | [1][6][7][8] |
| Boiling Point | 377.0 ± 32.0 °C (Predicted) | [1][7] |
| Density | 1.415 ± 0.06 g/cm³ (Predicted) | [1][7] |
| Solubility | DMSO: 14 mg/mL; DMF: 14 mg/mL | [1][7] |
| pKa | 0.55 ± 0.10 (Predicted) | [1][7] |
Spectroscopic Characterization
Spectroscopic analysis is essential for structural verification. The data below corresponds to the (E)-isomer.
| Technique | Wavenumber/Shift (δ) | Assignment | Reference |
| FTIR (cm⁻¹) | ~3448 | O-H stretch (carboxylic acid) | [6] |
| ~2228 | C≡N stretch (nitrile) | [6] | |
| ~1702 | C=O stretch (carbonyl, conjugated) | [6] | |
| ~1589 | C=C stretch (alkene/aromatic) | [6] | |
| ¹H NMR (400 MHz, DMSO-d₆) | 8.32 ppm (s, 1H) | Vinylic proton (-CH=) | [6] |
| 8.04-8.00 ppm (d, 2H) | Aromatic protons (ortho to C=C) | [6] | |
| 7.66-7.63 ppm (d, 2H) | Aromatic protons (ortho to Cl) | [6] | |
| ¹³C NMR (100 MHz, DMSO-d₆) | 163.5 ppm | Carboxylic acid carbon (C=O) | [6] |
| 153.4 ppm | Vinylic carbon attached to phenyl ring | [6] | |
| 138.1, 132.7, 131.6, 130.9, 129.9, 129.2 ppm | Aromatic carbons | [6] | |
| 116.4 ppm | Nitrile carbon (-C≡N) | [6] | |
| 105.0 ppm | Vinylic carbon attached to -CN | [6] |
Expert Interpretation: The ¹H NMR spectrum clearly shows the single vinylic proton as a singlet at 8.32 ppm, confirming the trisubstituted nature of the double bond. The two doublets in the aromatic region are characteristic of a 1,4-disubstituted (para) phenyl ring. In the ¹³C NMR, the downfield signal at 163.5 ppm confirms the carboxylic acid carbon, while the nitrile carbon at 116.4 ppm is also clearly identifiable. The IR spectrum provides definitive evidence for the key functional groups: the broad O-H stretch, the sharp and intense nitrile stretch at 2228 cm⁻¹, and the strong carbonyl absorption at 1702 cm⁻¹.
Synthesis and Mechanistic Insights
The most efficient and widely adopted method for synthesizing 3-(4-Chlorophenyl)-2-cyanoacrylic acid is the Knoevenagel condensation .[6][9][10] This reaction involves the base-catalyzed condensation of an aldehyde (4-chlorobenzaldehyde) with an active methylene compound (cyanoacetic acid).
Causality Behind Experimental Choices:
-
Reactants: 4-chlorobenzaldehyde provides the electrophilic carbonyl carbon. Cyanoacetic acid is chosen as the active methylene compound because the protons on the carbon adjacent to both a nitrile and a carboxylic acid group are highly acidic and easily removed by a mild base to form a potent nucleophile.
-
Catalyst: A base, such as piperidine or triethylamine, is required to deprotonate the cyanoacetic acid, thereby generating the carbanion intermediate that initiates the nucleophilic attack.[6][11] More advanced catalysts like diisopropylethylammonium acetate (DIPEAc) have been shown to produce excellent yields in shorter reaction times.[9][12]
-
Solvent: Ethanol is a common solvent as it effectively dissolves the reactants and is easily removed post-reaction.[11]
-
Driving Force: The reaction is driven to completion by the subsequent dehydration (elimination of a water molecule), which results in the formation of a highly stable, conjugated π-system.
Detailed Experimental Protocol
This protocol is a self-validating system, concluding with the isolation of a purified product ready for characterization.
-
Preparation: To a 100 mL round-bottom flask equipped with a reflux condenser, add 4-chlorobenzaldehyde (1.41 g, 10 mmol) and cyanoacetic acid (0.85 g, 10 mmol).
-
Solvation: Add 20 mL of absolute ethanol to the flask to dissolve the reactants.
-
Catalysis: Add piperidine (0.1 mL, ~1 mmol) to the mixture as a catalyst.
-
Reaction: Heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, cool the flask to room temperature. A solid precipitate should form.
-
Purification: Collect the crude product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove unreacted starting materials and impurities.
-
Drying: Dry the purified crystalline solid under vacuum to yield the final product, 3-(4-Chlorophenyl)-2-cyanoacrylic acid.
-
Validation: Confirm the identity and purity of the product using melting point analysis and the spectroscopic techniques detailed in Section 2.2. A yield of approximately 85% can be expected.[6]
Biological Activity and Applications
The 2-cyanoacrylate scaffold is a "privileged structure" in medicinal chemistry, and the introduction of a 4-chlorophenyl group often enhances biological efficacy.
-
Anticancer Potential: The ethyl ester of 3-(4-chlorophenyl)-2-cyanoacrylic acid has demonstrated significant cytotoxic activity against human colon cancer (HT-29) and liver cancer (HepG2) cell lines.[12] The presence of a halogen at the para position of the phenyl ring was found to increase anticancer activity.[12]
-
Herbicidal Activity: Many 2-cyanoacrylate derivatives are known to target photosystem II in plants, making them effective herbicides.[4] The structural features of Cl-CCA are consistent with those of other herbicidally active compounds in this class.[3]
-
Enzyme Inhibition: The electron-deficient alkene in the cyanoacrylate moiety can act as a Michael acceptor, enabling it to form covalent bonds with nucleophilic residues (like cysteine) in enzyme active sites. This mechanism is being explored for developing novel enzyme inhibitors, such as inhibitors of transforming growth factor beta-activated kinase 1 (TAK1) for cancer therapy.[13]
-
Antimicrobial Research: Cyanoacrylamide derivatives have been synthesized and tested for activity against various pathogens, including the amoeba Naegleria fowleri, demonstrating that this chemical class has broad therapeutic potential.[14]
The title compound serves as a critical starting material for the synthesis of a diverse library of esters and amides, allowing for systematic Structure-Activity Relationship (SAR) studies to optimize potency and selectivity for a desired biological target.
Conclusion
3-(4-Chlorophenyl)-2-cyanoacrylic acid is a well-defined molecule with a rich chemical and biological profile. Its structure, confirmed by comprehensive spectroscopic data, is readily accessible through a robust Knoevenagel condensation protocol. The strategic combination of a cyano group, a carboxylic acid, and a chlorophenyl ring makes it a valuable intermediate in organic synthesis and a promising scaffold for the development of new therapeutic agents and agrochemicals. This guide provides the foundational knowledge necessary for researchers to confidently synthesize, characterize, and utilize this versatile compound in their scientific endeavors.
References
- Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. J. Mex. Chem. Soc.
- 3-(4-chlorophenyl)-2-cyanoacrylic acid. ChemicalBook.
- 20374-46-3(3-(4-CHLOROPHENYL)-2-CYANOACRYLIC ACID) Product Description. LookChem.
- 3-(4-CHLOROPHENYL)-2-CYANOACRYLIC ACID | 20374-46-3. ChemicalBook.
- 3-(4-Chloro-phenyl)-2-cyano-acrylic acid | CAS 20374-46-3. Santa Cruz Biotechnology.
- Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry. SciELO.
- (PDF) Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity.
- Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. Organic Chemistry Portal.
- 3-(4-CHLOROPHENYL)-2-CYANOACRYLIC ACID CAS#: 20374-46-3. ChemicalBook.
- Knoevenagel Condensation for Cyanoacrylate Synthesis: Applic
- Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety.
- Recent advances in the synthesis and biological activity on pesticide of α-cyanoacrylates and its analognes.
- 3-(4-Chlorophenyl)-2-cyanoacrylic acid.
- Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. MDPI.
- Synthesis and Biological Evaluation of Cyanoacrylamides and 5-Iminopyrrol-2-Ones Against Naegleria fowleri. PubMed.
- Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. PubMed.
Sources
- 1. 3-(4-CHLOROPHENYL)-2-CYANOACRYLIC ACID CAS#: 20374-46-3 [m.chemicalbook.com]
- 2. 3-(4-CHLOROPHENYL)-2-CYANOACRYLIC ACID | 20374-46-3 [chemicalbook.com]
- 3. Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
- 6. scielo.br [scielo.br]
- 7. 20374-46-3 CAS MSDS (3-(4-CHLOROPHENYL)-2-CYANOACRYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. 20374-46-3 Cas No. | 3-(4-Chlorophenyl)-2-cyanoacrylic acid | Matrix Scientific [matrixscientific.com]
- 9. jmcs.org.mx [jmcs.org.mx]
- 10. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Biological Evaluation of Cyanoacrylamides and 5-Iminopyrrol-2-Ones Against Naegleria fowleri - PubMed [pubmed.ncbi.nlm.nih.gov]
"3-(4-Chlorophenyl)-2-cyanoacrylic acid mechanism of action"
An In-depth Technical Guide on the Putative Mechanism of Action of 3-(4-Chlorophenyl)-2-cyanoacrylic acid and a Framework for its Elucidation
Authored by: Gemini, Senior Application Scientist
Abstract
3-(4-Chlorophenyl)-2-cyanoacrylic acid belongs to a class of compounds known as cyanoacrylates, which are recognized for their potential as covalent inhibitors in drug discovery. While the specific biological targets of this particular molecule are not extensively documented in publicly available literature, its chemical structure, featuring an electron-deficient alkene, strongly suggests a mechanism of action centered around covalent modification of nucleophilic residues in target proteins. This technical guide provides a comprehensive overview of the putative mechanism of action of 3-(4-Chlorophenyl)-2-cyanoacrylic acid, grounded in the principles of covalent inhibition. Furthermore, it outlines a detailed, field-proven experimental framework for researchers and drug development professionals to rigorously investigate and validate its molecular mechanism, from initial biochemical characterization to target identification and cellular validation.
Introduction: The Chemical Rationale for a Covalent Mechanism
3-(4-Chlorophenyl)-2-cyanoacrylic acid is a small molecule featuring two key functional groups that dictate its likely biological activity: a phenyl ring substituted with a chlorine atom and a 2-cyanoacrylic acid moiety. The cyanoacrylic acid group is a classic example of a Michael acceptor, characterized by an α,β-unsaturated carbonyl system. The presence of two electron-withdrawing groups (the nitrile and the carboxylic acid) polarizes the double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack.
This chemical feature is the cornerstone of its putative mechanism of action: covalent irreversible inhibition . It is hypothesized that 3-(4-Chlorophenyl)-2-cyanoacrylic acid acts by forming a stable covalent bond with a nucleophilic amino acid residue, most commonly a cysteine or lysine, within the active or an allosteric site of a target protein. This covalent modification leads to an irreversible loss of protein function. The 4-chlorophenyl group plays a crucial role in determining the compound's specificity and binding affinity for the target protein through non-covalent interactions (e.g., hydrophobic, van der Waals) prior to the covalent reaction.
Proposed Mechanism of Action: Michael Addition
The most probable mechanism of action is a Michael addition reaction. In this reaction, a nucleophilic residue (e.g., the thiolate anion of a cysteine residue) from a target protein attacks the electrophilic β-carbon of the cyanoacrylic acid moiety. This results in the formation of a stable carbon-sulfur bond, effectively and irreversibly inactivating the protein.
Figure 1: Proposed mechanism of covalent inhibition via Michael addition.
Experimental Framework for Mechanism of Action Elucidation
To validate the hypothesized mechanism and identify the specific molecular targets of 3-(4-Chlorophenyl)-2-cyanoacrylic acid, a multi-pronged experimental approach is required. The following workflow provides a logical progression from initial biochemical characterization to cellular target engagement.
Figure 2: A systematic workflow for investigating the mechanism of action.
Step 1: Characterization of Enzyme Inhibition Kinetics
The initial step is to determine if 3-(4-Chlorophenyl)-2-cyanoacrylic acid acts as an irreversible inhibitor in a relevant biochemical assay.
Protocol: Enzyme Inhibition Assay
-
Objective: To determine the IC50 (half-maximal inhibitory concentration) and assess the time-dependency of inhibition.
-
Materials:
-
Purified target enzyme
-
Substrate for the enzyme
-
Assay buffer
-
3-(4-Chlorophenyl)-2-cyanoacrylic acid (dissolved in DMSO)
-
96-well microplates
-
Plate reader
-
-
Methodology:
-
IC50 Determination:
-
Prepare serial dilutions of the inhibitor.
-
Add the inhibitor to wells containing the enzyme and incubate for a fixed time (e.g., 30 minutes).
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress using a plate reader (e.g., absorbance, fluorescence).
-
Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.
-
-
Time-Dependency Assay:
-
Select a fixed concentration of the inhibitor (e.g., 5x IC50).
-
Incubate the enzyme with the inhibitor for varying periods (e.g., 0, 15, 30, 60, 120 minutes).
-
Initiate the reaction by adding the substrate at each time point.
-
A time-dependent decrease in enzyme activity suggests irreversible inhibition.
-
-
-
Data Interpretation:
-
A potent IC50 value indicates effective inhibition.
-
Time-dependent inhibition is a hallmark of covalent inhibitors.
-
| Parameter | Description | Example Value |
| IC50 | Concentration for 50% inhibition | 1.5 µM |
| kinact/KI | Second-order rate constant for inactivation | 15,000 M-1s-1 |
Step 2: Confirmation of Covalent Adduct Formation via Mass Spectrometry
Mass spectrometry (MS) is the gold standard for confirming covalent modification and identifying the precise site of adduction.
Protocol: Intact Protein and Peptide Mapping Mass Spectrometry
-
Objective: To confirm a covalent bond has formed and identify the modified amino acid residue.
-
Methodology:
-
Incubate the target protein with a molar excess of 3-(4-Chlorophenyl)-2-cyanoacrylic acid.
-
Remove the excess inhibitor using a desalting column.
-
Intact Protein Analysis: Analyze the protein sample using LC-MS. A mass shift corresponding to the molecular weight of the inhibitor will confirm covalent modification.
-
Peptide Mapping:
-
Digest the modified protein into smaller peptides using a protease (e.g., trypsin).
-
Analyze the peptide mixture using LC-MS/MS.
-
Identify the peptide fragment with the mass addition.
-
The MS/MS fragmentation pattern will pinpoint the exact amino acid residue that has been modified.
-
-
| Analysis | Expected Outcome |
| Intact Protein MS | Mass increase of protein equal to the MW of the inhibitor (209.61 Da) |
| Peptide Mapping MS/MS | Identification of a specific peptide with a +209.61 Da modification on a Cys or Lys residue. |
Step 3: Unbiased Target Identification using Chemoproteomics
If the specific target of 3-(4-Chlorophenyl)-2-cyanoacrylic acid is unknown, activity-based protein profiling (ABPP) or a similar chemoproteomic approach can be employed to identify its cellular targets in a complex biological sample.
Protocol: Activity-Based Protein Profiling (ABPP)
-
Objective: To identify the full spectrum of cellular proteins that are covalently modified by the inhibitor.
-
Methodology:
-
Synthesize a probe version of the inhibitor that contains a reporter tag (e.g., a clickable alkyne group).
-
Treat cell lysates or live cells with the probe.
-
The probe will covalently bind to its targets.
-
Lyse the cells (if treated live) and perform a click chemistry reaction to attach a biotin tag to the probe.
-
Use streptavidin beads to enrich the biotin-tagged proteins (the targets).
-
Identify the enriched proteins using quantitative mass spectrometry (e.g., SILAC or TMT labeling).
-
-
Data Analysis: Proteins that are significantly enriched in the probe-treated sample compared to a control are considered potential targets.
Step 4: Cellular Target Engagement Validation
Once potential targets are identified, it is crucial to confirm that the inhibitor engages these targets in a cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Objective: To verify that the inhibitor binds to its target protein inside intact cells, leading to its thermal stabilization.
-
Methodology:
-
Treat intact cells with the inhibitor or a vehicle control.
-
Heat aliquots of the treated cells across a range of temperatures.
-
The binding of the inhibitor will stabilize the target protein, increasing its melting temperature.
-
Lyse the cells and separate the soluble protein fraction from the aggregated, denatured protein by centrifugation.
-
Analyze the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry.
-
-
Data Interpretation: A shift in the melting curve of the target protein to a higher temperature in the inhibitor-treated samples confirms cellular target engagement.
Conclusion
While 3-(4-Chlorophenyl)-2-cyanoacrylic acid is not a widely characterized compound, its chemical structure provides a strong rationale for a mechanism of action based on covalent inhibition via a Michael addition reaction. The experimental framework detailed in this guide offers a robust and systematic approach to unequivocally determine its molecular mechanism, identify its protein targets, and validate its activity in a cellular context. This structured approach, combining biochemical kinetics, mass spectrometry, chemoproteomics, and cellular target engagement assays, represents a best-practice workflow in modern drug discovery for the characterization of covalent inhibitors.
References
-
Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307–317. [Link]
-
Potashman, M. H., & Duggan, M. E. (2009). Covalent Modifiers: An Orthogonal Approach to Drug Design. Journal of Medicinal Chemistry, 52(5), 1231–1246. [Link]
-
Yan, F., & Popp, B. V. (2012). Mass spectrometry for the study of covalent inhibitors. Mass Spectrometry Reviews, 31(5), 521–535. [Link]
-
Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry. Annual Review of Biochemistry, 77(1), 383–414. [Link]
-
Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]
"biological activity of 3-(4-Chlorophenyl)-2-cyanoacrylic acid derivatives"
An In-depth Technical Guide to the Biological Activity of 3-(4-Chlorophenyl)-2-cyanoacrylic Acid Derivatives
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the synthesis, mechanisms of action, and diverse biological activities of 3-(4-chlorophenyl)-2-cyanoacrylic acid derivatives. This class of compounds, built upon a versatile chemical scaffold, has garnered significant attention in medicinal chemistry for its potential in developing novel therapeutic agents. The insights and protocols herein are curated for researchers, scientists, and drug development professionals engaged in the discovery of new molecular entities.
Introduction: The 3-(4-Chlorophenyl)-2-cyanoacrylic Acid Scaffold
The 3-(4-chlorophenyl)-2-cyanoacrylic acid core is a derivative of cinnamic acid, a phenylpropanoid synthesized by plants.[1][2] Its structure is characterized by a 4-chlorophenyl ring and a cyanoacrylic acid moiety, which provide a unique combination of lipophilicity, electronic properties, and reactive potential. This framework serves as an excellent starting point for chemical modification, leading to a wide array of derivatives with potent and varied biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The exploration of this scaffold is a promising avenue in the quest for next-generation therapeutics.
Synthetic Strategy: Knoevenagel Condensation
The primary route for synthesizing 3-(4-chlorophenyl)-2-cyanoacrylic acid and its derivatives is the Knoevenagel condensation. This well-established reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene group.
Core Reaction: The synthesis typically involves the reaction of 4-chlorobenzaldehyde with an active methylene compound such as ethyl cyanoacetate or 2-cyanoacetamide.[3] The reaction is generally catalyzed by a weak base, for instance, piperidine or ammonium acetate, to yield the desired cyanoacrylic acid derivative.[3][4]
General Synthesis Workflow
Sources
- 1. 3-(4-CHLOROPHENYL)-2-CYANOACRYLIC ACID CAS#: 20374-46-3 [m.chemicalbook.com]
- 2. 3-(4-CHLOROPHENYL)-2-CYANOACRYLIC ACID | 20374-46-3 [chemicalbook.com]
- 3. Synthesis, antitumor and antimicrobial activities of 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US20070213553A1 - Method for producing a cyanoacrylate monomer - Google Patents [patents.google.com]
"in vitro studies of 3-(4-Chlorophenyl)-2-cyanoacrylic acid"
An In-Depth Technical Guide to the In Vitro Evaluation of 3-(4-Chlorophenyl)-2-cyanoacrylic acid (CPA-7), a Novel STAT3 Inhibitor
Introduction: Identifying a Novel Therapeutic Candidate
3-(4-Chlorophenyl)-2-cyanoacrylic acid, also identified in scientific literature as CPA-7, is a small molecule that has emerged as a compound of interest in oncological research.[1][2] Its chemical structure, belonging to the cyanoacrylic acid class, provides a scaffold for potential biological activity.[3][4][5][6] Early investigations have characterized CPA-7 as a novel inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) protein.[1] The STAT3 signaling pathway is a critical regulator of cell proliferation, survival, differentiation, and angiogenesis.[7] In many cancers, STAT3 is constitutively activated, leading to the transcription of genes that promote tumor growth and suppress apoptosis, making it a high-value target for therapeutic intervention.[8][9]
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a validated, step-by-step framework for the in vitro characterization of CPA-7. Moving beyond a simple recitation of protocols, this document explains the scientific rationale behind each experimental choice, enabling researchers to not only replicate these studies but also to understand and interpret the data generated, thereby building a robust profile of the compound's mechanism of action.
The Scientific Rationale: Targeting the STAT3 Signaling Pathway
The STAT3 protein is a latent cytoplasmic transcription factor that, in healthy cells, is transiently activated by cytokines and growth factors like Interleukin-6 (IL-6).[8] Upon stimulation, receptor-associated Janus kinases (JAKs) phosphorylate STAT3 at a critical tyrosine residue (Tyr705). This phosphorylation event is the linchpin of activation; it allows STAT3 to form a homodimer with another phosphorylated STAT3 molecule through a reciprocal SH2 domain-phosphotyrosine interaction.[10] This dimer then translocates to the nucleus, binds to specific DNA sequences, and initiates the transcription of target genes, including key regulators of cell survival (e.g., Bcl-xL, Survivin) and proliferation (e.g., c-Myc, Cyclin D1).[9][10]
In numerous malignancies, this pathway is aberrantly and persistently active, providing a constant pro-survival signal. CPA-7 is hypothesized to function by disrupting this pathway. The primary goal of the in vitro workflow is to rigorously test this hypothesis by confirming direct binding to STAT3 and characterizing the downstream functional consequences.
Step 1: Foundational Cytotoxicity Profiling
Expertise & Experience: Before investigating a specific molecular target, it is crucial to understand the compound's general effect on cell viability. This foundational step determines the relevant concentration range for subsequent mechanistic assays. Running mechanism-based assays at excessively high, non-specific toxic concentrations can lead to misleading artifacts. The half-maximal inhibitory concentration (IC50) derived from this assay becomes the benchmark for dosing in further experiments.
Experimental Protocol: Cell Viability (WST-8/MTS Assay)
-
Cell Seeding: Seed cancer cells with known constitutive STAT3 activation (e.g., DU145 prostate cancer, MDA-MB-468 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of CPA-7 (e.g., from 0.1 µM to 100 µM). Remove the old media from the cells and add 100 µL of fresh media containing the different concentrations of CPA-7. Include a "vehicle only" control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours in a standard cell culture incubator (37°C, 5% CO2).
-
Reagent Addition: Add 10 µL of WST-8 or MTS reagent to each well. [11]5. Final Incubation: Incubate for 1-4 hours. The reagent is converted by metabolically active cells into a colored formazan product.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-8) using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control wells (representing 100% viability). Plot the normalized values against the logarithm of the CPA-7 concentration and fit a dose-response curve to calculate the IC50 value.
Step 2: Functional Assessment of STAT3 Inhibition
Trustworthiness: Once the cytotoxic profile is known, the next step is to verify that CPA-7 inhibits the function of the STAT3 pathway at sub-lethal concentrations. This is a self-validating step; if the compound inhibits STAT3 signaling, we should see a decrease in both its transcriptional output and its activation state (phosphorylation).
Experimental Protocol 2A: STAT3-Dependent Luciferase Reporter Assay
This assay directly measures the transcriptional activity of STAT3. [12][13]
-
Transfection: Co-transfect HEK293T or a relevant cancer cell line in a 96-well plate with two plasmids:
-
A reporter plasmid containing the firefly luciferase gene downstream of a promoter with multiple STAT3 binding sites.
-
A control plasmid containing the Renilla luciferase gene driven by a constitutive promoter (e.g., SV40). This is critical for normalization, correcting for variations in transfection efficiency and cell number. [13][14]2. Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of CPA-7 (centered around the previously determined IC50). Incubate for 1-2 hours.
-
-
STAT3 Activation: Stimulate the cells with a known STAT3 activator, such as IL-6 (20 ng/mL), to induce the canonical signaling cascade. [13][14]An unstimulated control must be included.
-
Incubation: Incubate for 6-24 hours to allow for luciferase gene expression.
-
Lysis and Measurement: Lyse the cells and measure the activity of both firefly and Renilla luciferases using a dual-luciferase reporter assay system and a luminometer, following the manufacturer's protocol. [12]6. Analysis: For each well, calculate the ratio of Firefly Luciferase activity to Renilla Luciferase activity. A dose-dependent decrease in this ratio upon CPA-7 treatment indicates inhibition of STAT3 transcriptional activity.
Experimental Protocol 2B: Western Blot for Phospho-STAT3 (Tyr705)
This assay assesses the activation state of the STAT3 protein itself.
-
Cell Culture and Treatment: Plate cells (e.g., 1-2 million cells in a 6-well plate) and allow them to attach. Treat with CPA-7 at various concentrations for 4-24 hours. If the cell line does not have high basal p-STAT3, a 15-30 minute stimulation with IL-6 may be required post-inhibitor treatment.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. The inclusion of phosphatase inhibitors is non-negotiable to preserve the phosphorylation state of the proteins.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour.
-
Incubate with a primary antibody specific for phosphorylated STAT3 (p-STAT3 Tyr705) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
After washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
-
Analysis and Validation: Strip the membrane and re-probe for total STAT3 and a loading control (e.g., β-actin or GAPDH). A decrease in the p-STAT3 signal relative to the total STAT3 and loading control confirms that CPA-7 inhibits STAT3 activation. [12]
Step 3: Direct Target Engagement Confirmation
Authoritative Grounding: Functional assays are powerful but can be ambiguous; a compound might inhibit STAT3 signaling indirectly by hitting an upstream kinase like JAK. The Cellular Thermal Shift Assay (CETSA) is a definitive method to confirm that a compound physically binds to its target protein within the complex environment of an intact cell. [12][15]The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation. [16][17]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells in suspension or adherent in a flask with a high concentration of CPA-7 (e.g., 10-20x IC50) or vehicle control for a defined period (e.g., 1-2 hours).
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of different temperatures for 3 minutes using a thermal cycler (e.g., a gradient from 40°C to 65°C). [12]One aliquot should be kept at room temperature as a control.
-
Lysis: Lyse the cells by repeated freeze-thaw cycles.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
-
Analysis by Western Blot: Carefully collect the supernatant, which contains the soluble, non-denatured proteins. Analyze the amount of soluble STAT3 at each temperature point for both vehicle- and CPA-7-treated samples using the Western Blot protocol described previously.
-
Data Interpretation: In the vehicle-treated samples, the amount of soluble STAT3 will decrease as the temperature increases. If CPA-7 directly binds to and stabilizes STAT3, the protein will remain soluble at higher temperatures in the CPA-7-treated samples. This "thermal shift" to the right on a temperature-solubility plot is strong evidence of direct target engagement. [12][18]
Step 4: Elucidating the Specific Mechanism of Inhibition
Expertise & Experience: Having confirmed that CPA-7 directly binds and functionally inhibits STAT3, the final step is to pinpoint how it inhibits the protein. Since STAT3 function relies on dimerization via its SH2 domain, a key hypothesis is that CPA-7 blocks this protein-protein interaction.
Experimental Protocol 4A: Fluorescence Polarization (FP) Assay
This is a biophysical, cell-free assay to determine if a compound disrupts the binding of a phosphopeptide to the STAT3 SH2 domain, mimicking the interaction required for dimerization. [19][20]
-
Assay Setup: In a black, low-volume 384-well plate, combine recombinant human STAT3 protein with a fluorescently-labeled phosphopeptide probe that mimics the STAT3 docking site (e.g., 5-FLU-G(pY)LPQTV-NH2). [20]2. Inhibitor Addition: Add CPA-7 across a range of concentrations. Include a known STAT3 SH2 domain inhibitor as a positive control (e.g., S3I-201) and a vehicle control. [10][20]3. Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.
-
Measurement: Measure fluorescence polarization using a suitable plate reader. When the small, fluorescent peptide is unbound, it tumbles rapidly in solution, resulting in low polarization. When bound to the large STAT3 protein, its tumbling slows dramatically, resulting in high polarization.
-
Analysis: If CPA-7 competitively binds to the SH2 domain, it will displace the fluorescent peptide, causing a dose-dependent decrease in fluorescence polarization. This provides direct evidence of SH2 domain binding.
Experimental Protocol 4B: Analysis of Downstream Target Modulation
This final validation step confirms that the observed inhibition of STAT3 activity translates to reduced expression of key oncogenic proteins regulated by STAT3.
-
Cell Treatment: Treat cancer cells with CPA-7 at 1x and 2x the IC50 value for 24-48 hours.
-
Western Blot: Perform a Western Blot as described in Protocol 2B.
-
Probing: Probe the membrane with primary antibodies against key STAT3 target genes identified in the literature, such as Survivin, Bcl-xL, Mcl-1, and c-Myc . [1][10][21]Always re-probe for a loading control (e.g., β-actin).
-
Analysis: A dose-dependent decrease in the expression of these proteins provides the ultimate functional confirmation that CPA-7's action on STAT3 has the intended anti-cancer effect at the cellular level.
Data Synthesis and Interpretation
The power of this workflow lies in the synthesis of data from multiple, orthogonal assays. A successful investigation of CPA-7 would yield a dataset that tells a cohesive story.
| Assay | Metric | Example Result for CPA-7 | Interpretation |
| WST-8 Cell Viability | IC50 | 5.2 µM | CPA-7 reduces cancer cell viability in a dose-dependent manner. |
| STAT3 Luciferase Reporter | IC50 | 2.8 µM | CPA-7 inhibits the transcriptional activity of STAT3 at sub-lethal concentrations. |
| Western Blot (p-STAT3) | IC50 | 3.1 µM | CPA-7 inhibits the phosphorylation/activation of STAT3. |
| Cellular Thermal Shift Assay | ΔTagg | + 4.5 °C | CPA-7 directly binds to and stabilizes the STAT3 protein in intact cells. |
| Fluorescence Polarization | IC50 | 9.7 µM | CPA-7 disrupts the STAT3 SH2 domain-phosphopeptide interaction. |
| Western Blot (Downstream) | Protein Level | Decreased Survivin, Bcl-xL | Inhibition of STAT3 activity leads to reduced expression of key pro-survival proteins. |
References
-
Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC - NIH. (2016-10-25). [Link]
-
Liang M, et al. CPA-7 influences immune profile and elicits anti-prostate cancer effects by inhibiting activated STAT3. BMC Cancer. 2016 Jul 19;16:504. [Link]
-
Identification of a New Series of STAT3 Inhibitors by Virtual Screening - PMC - NIH. [Link]
-
Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation - Frontiers. (2023-11-01). [Link]
-
STAT Protein Thermal Shift Assays to Monitor Protein‐Inhibitor Interactions. [Link]
-
Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment | ACS Central Science. [Link]
-
Study design and side effects of CPA-7 for in vivo treatment evaluated... - ResearchGate. [Link]
-
STAT Protein Thermal Shift Assays to Monitor Protein-Inhibitor Interactions - PubMed. (2022-10-19). [Link]
-
A) Workflow schematic of the protein thermal shift assay (PTSA).... - ResearchGate. [Link]
-
Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain. [Link]
-
Validating STAT Protein-inhibitor Interactions using Biochemical and Cellular Thermal Shift Assays | Request PDF - ResearchGate. [Link]
-
Fig. 5. Therapeutic efficacy of CPA-7 in peripheral subcutaneous tumors... - ResearchGate. [Link]
-
Cell-cycle analysis of CPA-, RES-, and CPA plus RES-treated MCF-7... - ResearchGate. [Link]
-
Standardization of an in vitro assay matrix to assess cytotoxicity of organic nanocarriers - PMC - PubMed Central. [Link]
-
Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC - PubMed Central. [Link]
-
Cytotoxic effect of a 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivative compound in human melanoma cells - ResearchGate. [Link]
-
A novel inhibitor of STAT3 homodimerization selectively suppresses STAT3 activity and malignant transformation - PMC - NIH. [Link]
-
Cytotoxicity of Poly(Alkyl Cyanoacrylate) Nanoparticles - MDPI. [Link]
-
Chemical probes that competitively and selectively inhibit Stat3 activation - PubMed - NIH. (2009-03-10). [Link]
-
Cytotoxicity testing of methyl and ethyl 2-cyanoacrylate using direct contact assay on osteoblast cell cultures - PubMed. [Link]
-
Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety - NIH. [Link]
-
Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - NIH. [Link]
-
STAT3 Inhibition Attenuates MYC Expression by Modulating Co-Activator Recruitment and Suppresses Medulloblastoma Tumor Growth by Augmenting Cisplatin Efficacy In Vivo - MDPI. [Link]
-
Targeting STAT3 for Cancer Therapy: Focusing on Y705, S727, or Dual Inhibition? [Link]
-
Synthesis and Biological Evaluation of Cyanoacrylamides and 5-Iminopyrrol-2-Ones Against Naegleria fowleri - PubMed. (2024-09-13). [Link]
-
Preclinical Efficacy of Cabazitaxel Loaded Poly (2-alkyl cyanoacrylate) Nanoparticle Variants. (2024-03-26). [Link]
-
Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3 H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate - PubMed. (2017-07-18). [Link]
-
Development of Novel Mitochondrial Pyruvate Carrier Inhibitors to Treat Hair Loss - UCLA – Chemistry and Biochemistry. (2021-02-03). [Link]
-
(PDF) Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3 H -1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate - ResearchGate. (2025-08-10). [Link]
-
In vitro degradation and cytotoxicity of alkyl 2‐cyanoacrylate polymers for application to tissue adhesives | Request PDF - ResearchGate. (2025-08-06). [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. CPA-7 influences immune profile and elicits anti-prostate cancer effects by inhibiting activated STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-(4-CHLOROPHENYL)-2-CYANOACRYLIC ACID | 20374-46-3 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. 20374-46-3 CAS MSDS (3-(4-CHLOROPHENYL)-2-CYANOACRYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 3-(4-CHLOROPHENYL)-2-CYANOACRYLIC ACID CAS#: 20374-46-3 [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. preprints.org [preprints.org]
- 10. A novel inhibitor of STAT3 homodimerization selectively suppresses STAT3 activity and malignant transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Standardization of an in vitro assay matrix to assess cytotoxicity of organic nanocarriers: a pilot interlaboratory comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Frontiers | Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. STAT Protein Thermal Shift Assays to Monitor Protein‐Inhibitor Interactions | Semantic Scholar [semanticscholar.org]
- 17. STAT Protein Thermal Shift Assays to Monitor Protein-Inhibitor Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain [frontiersin.org]
- 21. Identification of a New Series of STAT3 Inhibitors by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
"spectroscopic analysis of 3-(4-Chlorophenyl)-2-cyanoacrylic acid"
An In-depth Technical Guide to the Spectroscopic Analysis of 3-(4-Chlorophenyl)-2-cyanoacrylic acid
Abstract
This technical guide provides a comprehensive spectroscopic analysis of 3-(4-Chlorophenyl)-2-cyanoacrylic acid (CAS No. 20374-46-3), a compound of interest in organic synthesis and materials science. As a derivative of the well-known cyanoacrylic acid family, its structural characterization is paramount for quality control, reaction monitoring, and understanding its physicochemical properties. This document, intended for researchers and professionals in the chemical and pharmaceutical sciences, details the principles, experimental protocols, and in-depth interpretation of data from Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The causality behind experimental choices is explained, and all quantitative data are presented in structured tables for clarity.
Introduction and Molecular Overview
3-(4-Chlorophenyl)-2-cyanoacrylic acid is a crystalline solid belonging to the α-cyanocinnamic acid derivatives.[1] These compounds are characterized by a phenyl ring and an acrylic acid backbone, further functionalized with a nitrile group at the α-position. This specific arrangement of functional groups—a p-chlorophenyl ring, an electron-withdrawing nitrile group, and a carboxylic acid conjugated with a double bond—creates a unique electronic and structural profile. Such molecules are not only valuable synthetic intermediates but are also studied for applications ranging from advanced adhesives to matrices in mass spectrometry.[2]
An accurate and thorough spectroscopic characterization is the cornerstone of its scientific application. It validates the molecular identity, confirms purity, and provides insights into the electronic structure that governs its reactivity and properties. This guide establishes a validated spectroscopic fingerprint for the title compound.
Molecular Structure:
-
Chemical Name: (2E)-3-(4-Chlorophenyl)-2-cyanoacrylic acid
-
Molecular Formula: C₁₀H₆ClNO₂
-
Molecular Weight: 207.61 g/mol
-
Key Functional Groups: Carboxylic acid, Nitrile (Cyano), Alkene, p-Substituted Phenyl Ring
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and population of different nuclei.[3][4] For 3-(4-Chlorophenyl)-2-cyanoacrylic acid, ¹H and ¹³C NMR are essential to confirm the arrangement of protons and carbons, respectively.
Rationale for Experimental Choices
The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is selected for its excellent ability to dissolve the polar crystalline solid and, importantly, to allow for the observation of the acidic proton of the carboxylic acid group, which would otherwise undergo rapid exchange in protic solvents like methanol-d₄ or D₂O.[5] Tetramethylsilane (TMS) is used as the internal standard for referencing chemical shifts to 0 ppm.[4]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of DMSO-d₆ in a clean vial.[6]
-
Filtration: To ensure spectral quality by removing any particulate matter, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube.[6]
-
Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Obtain the spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Obtain the spectrum using a standard pulse program (e.g., with proton decoupling). A greater number of scans (typically 1024 or more) is required due to the low natural abundance of the ¹³C isotope.[3]
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H) or by referencing to TMS.
¹H NMR Data Interpretation
The ¹H NMR spectrum provides a clear signature of the molecule's proton framework. The key is to identify the vinylic proton, the aromatic protons exhibiting a classic splitting pattern, and the highly deshielded carboxylic acid proton. The spectrum shows signals consistent with the (E)-isomer.[7]
Table 1: ¹H NMR Spectral Data for 3-(4-Chlorophenyl)-2-cyanoacrylic acid in DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|---|---|---|---|---|
| ~14.5 (very broad) | s (broad) | - | 1H | Carboxylic Acid (-COOH) |
| 8.25 | s | - | 1H | Vinylic Proton (=CH-) |
| 8.03 | d | ~8.8 | 2H | Aromatic Protons (H-2, H-6) |
| 7.70 | d | ~8.8 | 2H | Aromatic Protons (H-3, H-5) |
Data interpreted from spectral image in reference[7].
Analysis:
-
Carboxylic Proton (~14.5 ppm): The significant downfield shift is characteristic of a carboxylic acid proton involved in hydrogen bonding, appearing as a very broad singlet.
-
Vinylic Proton (8.25 ppm): This singlet corresponds to the proton on the β-carbon of the acrylic acid moiety. Its downfield position is due to the deshielding effects of the conjugated system and the adjacent aromatic ring.
-
Aromatic Protons (8.03 and 7.70 ppm): The two doublets, each integrating to two protons, form a classic AA'BB' system, which is indicative of a 1,4-disubstituted (para) benzene ring. The protons at positions 2 and 6 (ortho to the acrylic group) are more deshielded than the protons at positions 3 and 5 (ortho to the chlorine atom).
¹³C NMR Data Interpretation
The proton-decoupled ¹³C NMR spectrum reveals eight distinct carbon signals, corresponding to the eight unique carbon environments in the molecule, confirming its symmetry.[7]
Table 2: ¹³C NMR Spectral Data for 3-(4-Chlorophenyl)-2-cyanoacrylic acid in DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 162.3 | Carboxylic Carbon (-C OOH) |
| 153.1 | Vinylic β-Carbon (-C H=) |
| 138.4 | Aromatic C-4 (-C -Cl) |
| 132.3 | Aromatic C-2, C-6 |
| 130.3 | Aromatic C-1 |
| 129.8 | Aromatic C-3, C-5 |
| 116.2 | Nitrile Carbon (-C ≡N) |
| 107.4 | Vinylic α-Carbon (=-C (CN)) |
Data interpreted from spectral image in reference[7].
Analysis:
-
Carbonyl and Nitrile Carbons (162.3, 116.2 ppm): These signals are characteristic of carboxylic acid and nitrile functional groups, respectively.
-
Vinylic Carbons (153.1, 107.4 ppm): The signal at 153.1 ppm is assigned to the β-carbon (CH), which is significantly deshielded by the attached aromatic ring. The α-carbon signal at 107.4 ppm is further upfield.
-
Aromatic Carbons (129.8 - 138.4 ppm): Four signals appear in the aromatic region, consistent with a symmetrically p-substituted ring. The carbon bearing the chlorine (C-4) is identified at 138.4 ppm, while the ipso-carbon (C-1) attached to the vinyl group is at 130.3 ppm.
Caption: Molecular structure with ¹H and ¹³C NMR chemical shift assignments.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[8]
Rationale for Experimental Choices
The Potassium Bromide (KBr) pellet method is a traditional and highly effective transmission technique for analyzing solid samples.[9] KBr is used as the matrix material because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹).[9] It is crucial to use spectroscopy-grade, thoroughly dried KBr to prevent broad absorption bands from water (around 3450 cm⁻¹ and 1640 cm⁻¹) from obscuring key spectral features.[10]
Experimental Protocol: KBr Pellet Method
-
Drying: Dry spectroscopy-grade KBr powder in an oven at ~110 °C for several hours and store it in a desiccator.
-
Grinding: Place ~1-2 mg of the sample and ~100-150 mg of the dried KBr into a clean agate mortar.[11]
-
Mixing: Grind the mixture thoroughly with an agate pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be small (< 2 microns) to minimize light scattering.[11]
-
Pressing: Transfer the powder to a pellet-forming die. Place the die in a hydraulic press and apply a pressure of 8-10 tons for 1-2 minutes to form a thin, transparent, or translucent disc.[9]
-
Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Data Acquisition: Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹, against a background spectrum of a pure KBr pellet.
Caption: Experimental workflow for FT-IR analysis via the KBr pellet method.
FT-IR Data Interpretation
The FT-IR spectrum provides definitive evidence for the key functional groups.
Table 3: Characteristic FT-IR Absorption Bands for 3-(4-Chlorophenyl)-2-cyanoacrylic acid
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |
| ~2225 | C≡N stretch | Nitrile |
| ~1710 | C=O stretch | Carboxylic Acid (conjugated) |
| ~1600 | C=C stretch | Alkene / Aromatic Ring |
| ~1490 | C=C stretch | Aromatic Ring |
| ~1250 | C-O stretch | Carboxylic Acid |
| ~950 (broad) | O-H bend (out-of-plane) | Carboxylic Acid Dimer |
| ~830 | C-H bend (out-of-plane) | 1,4-Disubstituted Aromatic |
Frequencies are typical values based on literature for similar structures.[7][8]
Analysis:
-
O-H Stretch (3300-2500 cm⁻¹): A very broad absorption in this region is the hallmark of a hydrogen-bonded carboxylic acid dimer.
-
C≡N Stretch (~2225 cm⁻¹): A sharp, medium-intensity peak in this region unambiguously confirms the presence of the nitrile group.
-
C=O Stretch (~1710 cm⁻¹): The strong carbonyl absorption is found at a slightly lower frequency than a typical saturated carboxylic acid due to conjugation with the C=C double bond.
-
Aromatic and Alkene Region (~1600-1490 cm⁻¹): Peaks in this region correspond to the stretching vibrations of the carbon-carbon double bonds in both the alkene and the phenyl ring.
-
C-H Bend (~830 cm⁻¹): A strong absorption here is characteristic of the out-of-plane bending of two adjacent hydrogens on a p-substituted aromatic ring, providing further confirmation of the substitution pattern.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals.[12] It is particularly useful for analyzing compounds with conjugated π-systems.[13][14]
Rationale for Experimental Choices
The molecular structure features an extended system of π-conjugation, encompassing the phenyl ring, the alkene double bond, and the cyano and carbonyl groups. This extensive conjugation is expected to result in a strong π → π* electronic transition, leading to significant absorption in the UV region. A polar protic solvent like methanol or ethanol is a suitable choice as it readily dissolves the compound and is transparent in the analysis range (>210 nm).
Experimental Protocol: UV-Vis Spectroscopy
-
Solution Preparation: Prepare a stock solution of the compound in spectroscopic-grade methanol or ethanol. From this, prepare a dilute solution (e.g., 0.01 mM) to ensure the absorbance reading is within the optimal range of the instrument (typically 0.1 - 1.0).[8][15]
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Baseline Correction: Fill a quartz cuvette with the pure solvent (methanol) and place it in both the sample and reference beams to record a baseline correction.
-
Sample Measurement: Replace the solvent in the sample cuvette with the prepared sample solution.
-
Data Acquisition: Scan the absorbance of the sample from approximately 400 nm down to 200 nm.
-
Analysis: Identify the wavelength of maximum absorbance (λmax).
Caption: The conjugated system responsible for the π → π* UV absorption.
UV-Vis Data Interpretation
The extended conjugation shifts the absorption to a longer wavelength (a bathochromic or red shift) compared to its non-conjugated components.
Table 4: Expected UV-Vis Absorption Data for 3-(4-Chlorophenyl)-2-cyanoacrylic acid
| Solvent | Expected λmax (nm) | Electronic Transition |
|---|---|---|
| Methanol / Ethanol | ~310 - 330 | π → π* |
Expected λmax is based on values for structurally similar α-cyanocinnamic acid derivatives.[16][17]
Analysis: The spectrum is expected to show a single, intense absorption band with a maximum (λmax) in the range of 310-330 nm. This absorption is attributed to the π → π* transition of the highly conjugated electronic system. The exact position and molar absorptivity (ε) can be influenced by the solvent polarity but will serve as a reliable parameter for quantitative analysis using the Beer-Lambert law.[12]
Conclusion
The structural identity of 3-(4-Chlorophenyl)-2-cyanoacrylic acid has been unequivocally confirmed through a multi-technique spectroscopic approach. ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework, confirming the (E)-stereochemistry and the 1,4-substitution pattern of the phenyl ring. FT-IR spectroscopy validates the presence of all key functional groups—carboxylic acid, nitrile, alkene, and aromatic ring—through their characteristic vibrational frequencies. Finally, UV-Vis spectroscopy reveals the electronic nature of the molecule, characterized by a strong π → π* transition due to its extended conjugated system. Together, these spectra form a comprehensive and self-validating dataset that serves as a definitive reference for the identification and quality assessment of this compound.
References
- Supplementary Information for a relevant research article providing spectral data. (This is a placeholder for the specific journal source where the spectra were published, which was identified as a supplementary file in the search results).
-
ResearchGate. (n.d.). Structures of synthesized α-Cyanocinnamic acid derivatives and UV−vis... [Image]. Retrieved from [Link]
-
Hendry, W. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Retrieved from [Link]
-
Shimadzu. (n.d.). KBr Pellet Method. FTIR TALK LETTER Vol. 14. Retrieved from [Link]
-
Olori, A., Di Pietro, P., & Campopiano, A. (n.d.). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. International Journal of Scientific & Advanced Research. Retrieved from [Link]
-
Mohammed, A. A., & Badr, N. A. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. European Journal of Engineering and Technology Research, 3(3), 8-11. Retrieved from [Link]
-
Pratiwi, R., & Nandiyanto, A. B. D. (2021). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. Indonesian Journal of Educational Research and Technology, 2(1), 1-10. Retrieved from [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Shimadzu. (n.d.). Points to Note in Using the KBr Pellet Method. FTIR TALK LETTER Vol. 2. Retrieved from [Link]
-
Kintek Press. (2026, January 11). What Are The Characteristics Of Using Kbr Pellets For The Ftir Analysis Of Solids? Achieve High-Sensitivity Results. Retrieved from [Link]
-
University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]
-
Campopiano, A., et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. International Journal of Scientific & Advanced Research, 2(10). Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]
-
eGyanKosh. (n.d.). EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. Retrieved from [Link]
-
Chemistry For Everyone. (2025, February 6). How To Perform UV Vis Spectroscopy? [Video]. YouTube. Retrieved from [Link]
- Pratiwi, R., & Nandiyanto, A. B. D. (2021). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. Indonesian Journal of Educational Research and Technology, 2(1), 1-10.
- Gackowska, A., et al. (2021). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. International Journal of Molecular Sciences, 22(20), 11139.
-
Royal Society of Chemistry. (2013). Supplementary Material (ESI) for Green Chemistry. Retrieved from [Link]
Sources
- 1. 20374-46-3 CAS MSDS (3-(4-CHLOROPHENYL)-2-CYANOACRYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. NMR Spectroscopy [www2.chemistry.msu.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. minio.scielo.br [minio.scielo.br]
- 8. Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kinteksolution.com [kinteksolution.com]
- 10. shimadzu.com [shimadzu.com]
- 11. scienceijsar.com [scienceijsar.com]
- 12. longdom.org [longdom.org]
- 13. researchgate.net [researchgate.net]
- 14. eu-opensci.org [eu-opensci.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. sigmaaldrich.com [sigmaaldrich.com]
A-Technical-Guide-to-Unveiling-the-Therapeutic-Targets-of-3-(4-Chlorophenyl)-2-cyanoacrylic-acid
A Strategic Framework for Target Identification and Validation of a Novel Covalent Modifier
Abstract
The compound 3-(4-Chlorophenyl)-2-cyanoacrylic acid is a novel chemical entity with potential therapeutic applications. Its chemical structure, featuring an electron-deficient alkene, categorizes it as a potential covalent inhibitor. Covalent drugs, which form a stable bond with their protein target, represent a significant portion of marketed therapeutics and offer advantages in terms of potency and duration of action.[1][2][3] This guide outlines a comprehensive, multi-pronged strategy for the deconvolution of its mechanism of action, focusing on the identification and validation of its molecular targets. We present a systematic workflow designed for researchers in drug discovery, integrating computational, biochemical, and cell-based methodologies to elucidate the compound's biological function and establish a robust foundation for future therapeutic development.
Introduction: The Case for a Covalent Mechanism
Initial database searches for 3-(4-Chlorophenyl)-2-cyanoacrylic acid (henceforth referred to as "the compound") reveal a lack of extensive biological characterization.[4][5][6] However, its core structure, a cyanoacrylic acid, is a well-recognized "warhead" in the design of covalent inhibitors.[1][2] The electron-withdrawing cyano and carboxylic acid groups render the β-carbon of the double bond electrophilic and susceptible to nucleophilic attack by amino acid residues on a protein, such as the thiol group of cysteine. This process, known as a Michael addition, results in the formation of a stable, irreversible covalent bond.
Covalent inhibition offers distinct advantages in drug discovery, including:
-
High Potency: Irreversible binding can lead to complete and sustained target inactivation, often at lower concentrations than required for non-covalent inhibitors.[2][3]
-
Prolonged Duration of Action: The therapeutic effect is tied to the turnover rate of the target protein rather than the pharmacokinetic profile of the drug.
-
Overcoming Resistance: Covalent inhibitors can be effective against drug-resistant mutants, a significant challenge in areas like oncology.[1]
Given these characteristics, the primary hypothesis is that the compound functions as a targeted covalent inhibitor. The following sections detail a strategic workflow to identify which protein(s) it targets.
Strategic Workflow for Target Identification
A successful target identification campaign for a novel compound requires a multi-faceted approach, moving from broad, unbiased methods to specific, validating experiments.[7][8] Our proposed workflow integrates computational, proteomic, and genetic techniques.
Caption: High-level strategic workflow for target identification and validation.
Phase 1: Hypothesis Generation and Initial Screens
In Silico Profiling: Virtual Screening
The electrophilic nature of the cyanoacrylate moiety strongly suggests a covalent interaction with nucleophilic residues, most commonly cysteine. Therefore, a logical first step is to perform virtual screening against a library of proteins known to contain reactive cysteines in functionally relevant sites.
Rationale: This hypothesis-driven computational approach can rapidly generate a preliminary list of potential targets, such as kinases, proteases, and phosphatases, which are often regulated by cysteine chemistry. This helps to prioritize subsequent experimental work.
Experimental Protocol: Molecular Docking
-
Library Preparation: Compile a virtual library of protein structures (from PDB) that contain functionally important cysteine residues. Focus on families with a precedent for covalent inhibition, such as EGFR, BTK, and KRAS(G12C).[1][9]
-
Ligand Preparation: Generate a 3D conformation of 3-(4-Chlorophenyl)-2-cyanoacrylic acid.
-
Covalent Docking: Utilize software capable of modeling covalent bond formation (e.g., Schrödinger, MOE). Define the reactive cysteine residue as the attachment point and the β-carbon of the compound as the electrophile.
-
Scoring and Ranking: Score the resulting poses based on binding affinity, geometry of the covalent bond, and interactions of the non-covalent portion of the molecule. Rank potential targets for further investigation.
Phenotypic Screening
While in silico methods are powerful, they are limited by existing structural knowledge. Phenotypic screening provides an unbiased view of the compound's biological activity in a disease-relevant context.[8][10]
Rationale: Identifying a clear cellular phenotype (e.g., induction of apoptosis in a cancer cell line, inhibition of cytokine release) is the first step in linking the compound to a biological pathway. The choice of cell lines should be guided by any existing knowledge of the bioactivity of related cyanoacrylate derivatives, which have shown herbicidal, antitumor, and kinase inhibitory activities.[11][12][13]
Experimental Protocol: High-Content Imaging for Apoptosis
-
Cell Plating: Seed a panel of cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer) in 96-well, optically clear bottom plates.
-
Compound Treatment: Treat cells with a dose-response curve of the compound for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., staurosporine).
-
Staining: Stain cells with a multiplexed dye combination, such as Hoechst 33342 (nuclei), CellEvent™ Caspase-3/7 Green (apoptosis), and MitoTracker™ Red CMXRos (mitochondrial membrane potential).
-
Imaging and Analysis: Acquire images using a high-content imaging system. Quantify cellular parameters such as cell count, nuclear condensation, caspase-3/7 activation, and loss of mitochondrial potential to determine the EC₅₀ for apoptosis induction.
| Parameter | Description | Example Readout |
| EC₅₀ (Apoptosis) | Concentration for 50% maximal apoptotic response | 2.5 µM |
| Maximal Effect | Highest observed level of apoptosis | 85% of cells |
| Time Dependence | Onset and duration of the apoptotic effect | Onset at 12h, peak at 24h |
| Caption: Table for summarizing phenotypic screening data. |
Phase 2: Unbiased Identification of Direct Binding Partners
Once a biological activity is confirmed, the next crucial step is to identify the direct protein targets responsible for this phenotype. Affinity-based proteomics is a cornerstone of this discovery phase.[7][14]
Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
This classic biochemical approach involves immobilizing the compound on a solid support to "fish" for its binding partners in a cell lysate.[14][15]
Rationale: AC-MS provides direct physical evidence of a protein-compound interaction. By comparing proteins pulled down by the compound to those pulled down by a negative control matrix, high-confidence binding partners can be identified.
Experimental Protocol: AC-MS
-
Probe Synthesis: Synthesize an analog of the compound with a linker arm (e.g., polyethylene glycol) terminating in a functional group (e.g., amine or carboxylate) suitable for conjugation to a resin. It is critical that the modification does not abrogate the compound's biological activity.
-
Immobilization: Covalently attach the synthesized probe to activated agarose beads (e.g., NHS-activated Sepharose).
-
Lysate Incubation: Incubate the compound-conjugated beads with total cell lysate from the cell line identified in the phenotypic screen. Also, incubate lysate with control beads (resin only).
-
Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the specifically bound proteins.
-
Proteomic Analysis: Separate the eluted proteins by SDS-PAGE, perform an in-gel digest, and identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify proteins that are significantly enriched in the compound pulldown compared to the control pulldown.
Caption: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).
Phase 3: Target Validation and Mechanistic Elucidation
The list of candidate proteins from unbiased screens must be rigorously validated to confirm they are bona fide targets responsible for the observed phenotype.[8][10]
Biochemical Validation
Directly testing the interaction between the compound and a purified candidate protein is the gold standard for validation.
Rationale: This confirms a direct, high-affinity interaction in a controlled, cell-free system, eliminating confounding factors from the cellular environment.
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
-
Protein Expression: Clone, express, and purify the candidate protein(s).
-
ITC Measurement: Load the purified protein into the sample cell of an ITC instrument. Titrate in the compound from an injection syringe.
-
Data Analysis: Measure the heat changes upon each injection. Fit the data to a binding isotherm to determine the binding affinity (K_d), stoichiometry (n), and enthalpy (ΔH) of the interaction.[7]
Cellular Target Engagement
Confirming that the compound engages the target protein within a live cell is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.
Rationale: Ligand binding typically stabilizes a protein against thermal denaturation. CETSA measures this stabilization, providing direct evidence of target engagement in a physiological context.[15]
Experimental Protocol: CETSA
-
Cell Treatment: Treat intact cells with the compound or vehicle control.
-
Heating: Heat aliquots of the treated cells across a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction (containing non-denatured protein) from the precipitated (denatured) protein by centrifugation.
-
Protein Quantification: Quantify the amount of the soluble target protein remaining at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: Plot the soluble protein fraction as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target stabilization and engagement.
Genetic Validation
The final step is to demonstrate that modulating the target protein's expression level mimics or alters the cellular response to the compound.
Rationale: If the compound's phenotypic effect is truly mediated by the candidate target, then removing that target should render the cells resistant to the compound.[7][8]
Experimental Protocol: CRISPR/Cas9 Knockout
-
Gene Knockout: Use CRISPR/Cas9 technology to generate a stable knockout cell line for the candidate target gene.
-
Phenotypic Assay: Perform the same phenotypic assay (e.g., apoptosis assay) on the wild-type and knockout cell lines, treating both with a dose-response of the compound.
-
Data Analysis: Compare the dose-response curves. A significant rightward shift in the EC₅₀ for the knockout cell line provides strong evidence that the protein is the relevant biological target of the compound.
| Cell Line | Target Expression | EC₅₀ (Apoptosis) | Fold Shift |
| Wild-Type | Present | 2.5 µM | 1x |
| Target KO | Absent | > 50 µM | > 20x |
| Caption: Example data from a genetic validation experiment. |
Conclusion
The systematic framework presented in this guide provides a robust pathway for the identification and validation of therapeutic targets for the novel compound 3-(4-Chlorophenyl)-2-cyanoacrylic acid. By leveraging its inherent reactivity as a potential covalent modifier, this strategy combines computational prediction with unbiased proteomic screening and rigorous biochemical and genetic validation. This integrated approach will not only elucidate the compound's mechanism of action but also pave the way for its potential development as a novel therapeutic agent. The principles and protocols outlined herein are broadly applicable to the target deconvolution of other novel covalent small molecules, serving as a valuable resource for the drug discovery community.
References
-
Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. [Link]
-
PRISM BioLab. (2024). Covalent Inhibitors in Drug Discovery: Current Applications. [Link]
-
Zhao, Z., & Liu, Q. (2024). Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry. [Link]
-
MDPI. (2022). Recent Advances in Covalent Drug Discovery. [Link]
-
ResearchGate. (2024). Covalent inhibitors in drug discovery: From accidental discoveries to avoided liabilities and designed therapies. [Link]
-
Schenone, M., Dancik, V., Wagner, B. K., & Clemons, P. A. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232-240. [Link]
-
Al-Abdouh, A., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Materials Chemistry B. [Link]
-
ResearchGate. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. [Link]
-
University College London. (n.d.). Target Identification and Validation (Small Molecules). [Link]
-
Lee, Y. L., et al. (2021). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1839-1850. [Link]
-
University of Bath. (n.d.). An evaluation of novel Cyanoacrylamides for use as covalent Kinase inhibitors in fragment-based drug discovery. [Link]
-
PubMed. (2021). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. [Link]
-
MDPI. (2018). Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety. [Link]
-
NIH. (2018). Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety. [Link]
Sources
- 1. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
- 5. 3-(4-CHLOROPHENYL)-2-CYANOACRYLIC ACID | 20374-46-3 [chemicalbook.com]
- 6. 3-(4-CHLOROPHENYL)-2-CYANOACRYLIC ACID CAS#: 20374-46-3 [m.chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 11. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 12. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-(4-Chlorophenyl)-2-cyanoacrylic acid in Cancer Research
Introduction: The Therapeutic Potential of Cyanoacrylic Acid Derivatives in Oncology
The quest for novel, efficacious, and selective anticancer agents is a cornerstone of modern oncological research. Within the vast landscape of small molecule inhibitors, derivatives of cinnamic acid and their bioisosteres, such as 2-cyanoacrylic acids, have garnered significant attention.[1] These compounds, characterized by an α,β-unsaturated system, are reactive entities that can engage with biological nucleophiles, rendering them promising candidates for targeted cancer therapy. This guide focuses on a specific analogue, 3-(4-Chlorophenyl)-2-cyanoacrylic acid (CPCA), providing a detailed framework for its investigation as a potential anticancer agent. While direct studies on CPCA are emerging, a substantial body of evidence from closely related derivatives allows us to extrapolate and propose robust experimental strategies.
Derivatives of 2-cyanoacrylamide have demonstrated a wide spectrum of biological activities, including potent anticancer effects.[2][3] The introduction of a cyano group on the ethylene bond of a stilbene-like structure can enhance antiproliferative activity against cancer cells, sometimes with favorable toxicity profiles against normal cells.[4] The general structure of these compounds, featuring an electron-withdrawing cyano group and a phenyl ring, allows for diverse chemical modifications to optimize potency and selectivity. The presence of a halogen, such as the chlorine atom in CPCA, is a common strategy in medicinal chemistry to potentially enhance anticancer activity.[4]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the anticancer properties of 3-(4-Chlorophenyl)-2-cyanoacrylic acid. It outlines potential mechanisms of action based on related compounds and provides detailed protocols for key in vitro assays to characterize its biological effects.
Chemical and Physical Properties of 3-(4-Chlorophenyl)-2-cyanoacrylic acid
A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in biological assays.
| Property | Value | Source |
| CAS Number | 20374-46-3 | [5] |
| Molecular Formula | C₁₀H₆ClNO₂ | [5] |
| Molecular Weight | 207.61 g/mol | [5] |
| Alternate Name | (E)-3-(4-chlorophenyl)-2-cyanoprop-2-enoic acid | [5] |
| Purity | Typically ≥95% for research use | [5] |
Proposed Mechanisms of Action and Key Biological Questions
Based on the literature for structurally similar compounds, CPCA may exert its anticancer effects through several mechanisms. The primary research objectives should be to elucidate which of these pathways are relevant for CPCA and in which cancer contexts.
-
Induction of Apoptosis: A hallmark of many chemotherapeutic agents is their ability to induce programmed cell death, or apoptosis. Related cyano-containing compounds have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][6][7] Key questions to investigate include:
-
Cell Cycle Arrest: The uncontrolled proliferation of cancer cells is a result of a dysregulated cell cycle. Many small molecule inhibitors exert their effects by causing cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M), preventing cancer cells from dividing.[8][9] For CPCA, it is crucial to determine:
-
Does CPCA treatment lead to an accumulation of cells in a specific phase of the cell cycle?
-
What is the effect of CPCA on the expression and activity of key cell cycle regulators, such as cyclins and cyclin-dependent kinases (CDKs)?[8]
-
-
Inhibition of Tubulin Polymerization: Some 2-phenylacrylonitrile derivatives have been identified as potent tubulin inhibitors.[4] By interfering with microtubule dynamics, these compounds can disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. Investigating this for CPCA would involve:
-
Does CPCA bind to tubulin and inhibit its polymerization?
-
Does CPCA treatment lead to morphological changes in the microtubule network of cancer cells?
-
The following sections provide detailed protocols to begin answering these critical questions.
Experimental Protocols
Cell Viability and Cytotoxicity Assays
The initial step in evaluating any potential anticancer compound is to determine its effect on the viability and proliferation of cancer cells. The MTT assay is a widely used colorimetric method for this purpose.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.
Protocol: MTT Assay
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., HCT116 for colorectal cancer, A549 for lung cancer, MDA-MB-231 for breast cancer) in appropriate media until they reach 70-80% confluency.
-
Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of 3-(4-Chlorophenyl)-2-cyanoacrylic acid in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is less than 0.5% to avoid solvent-induced toxicity. Include a vehicle control (DMSO only) and a no-treatment control.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Apoptosis Assays
To determine if the observed cytotoxicity is due to apoptosis, several assays can be performed. The Annexin V/Propidium Iodide (PI) assay is a standard method for detecting early and late apoptosis.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC or Alexa Fluor 488). Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live cells and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol: Annexin V/PI Staining by Flow Cytometry
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with CPCA at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (both adherent and floating) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of fluorescently labeled Annexin V and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative, PI-negative cells are live cells.
-
Cell Cycle Analysis
To investigate the effect of CPCA on cell cycle progression, flow cytometric analysis of DNA content is performed.
Principle: Propidium iodide (PI) stoichiometrically binds to DNA. Therefore, the amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Cells in the G2/M phase of the cell cycle have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.
Protocol: Cell Cycle Analysis by PI Staining
-
Cell Treatment and Harvesting:
-
Treat cells with CPCA as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
-
Cell Fixation:
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualization of Proposed Pathways and Workflows
Proposed Signaling Pathway for CPCA-Induced Apoptosis
Caption: Proposed intrinsic apoptotic pathway induced by CPCA.
Experimental Workflow for In Vitro Evaluation of CPCA
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives induce intrinsic and extrinsic apoptotic death mediated P53 in HCT116 colon carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Attacking the mitochondria of colorectal carcinoma by novel 2-cyanoacrylamides linked to ethyl 1,3-diphenylpyrazole-4-carboxylates moiety as a new trend for chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting Apoptotic Pathway of Cancer Cells with Phytochemicals and Plant-Based Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural Compounds as Modulators of Cell Cycle Arrest: Application for Anticancer Chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell cycle arrest and apoptosis induction by methanolic leaves extracts of four Annonaceae plants - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Evaluating 3-(4-Chlorophenyl)-2-cyanoacrylic acid as a Novel Covalent Inhibitor of the STAT3 Signaling Pathway
Introduction: The Rationale for Targeting STAT3 with a Covalent Inhibitor
The Signal Transducer and Activator of Transcription 3 (STAT3) is a critical intracellular transcription factor that plays a central role in a multitude of cellular processes, including proliferation, survival, differentiation, and angiogenesis.[1][2] Under normal physiological conditions, the activation of STAT3 is a transient process, tightly regulated by cytokines and growth factors. However, the persistent or constitutive activation of the STAT3 signaling pathway is a hallmark of numerous human malignancies, including a wide array of solid tumors and hematological cancers, as well as inflammatory and autoimmune diseases.[2][3] This aberrant activation transforms STAT3 into an oncogenic driver, promoting tumor cell proliferation, survival, invasion, and immunosuppression. Consequently, the development of small molecule inhibitors that can effectively abrogate STAT3 signaling represents a highly promising therapeutic strategy in oncology and beyond.[4][5]
This application note introduces 3-(4-Chlorophenyl)-2-cyanoacrylic acid , a compound featuring a 2-cyanoacrylic acid moiety. This functional group is a Michael acceptor, capable of forming a covalent bond with nucleophilic residues, such as cysteine, on target proteins. This potential for covalent modification presents an opportunity for developing highly potent and selective inhibitors. Herein, we present a comprehensive guide for researchers to evaluate the inhibitory potential of 3-(4-Chlorophenyl)-2-cyanoacrylic acid against the STAT3 signaling pathway. The following protocols are designed to be self-validating, providing a robust framework for assessing the compound's mechanism of action and cellular efficacy.
The STAT3 Signaling Pathway: A Critical Oncogenic Hub
The canonical STAT3 signaling cascade is initiated by the binding of extracellular ligands, such as interleukin-6 (IL-6) or epidermal growth factor (EGF), to their cognate receptors on the cell surface. This ligand-receptor interaction triggers the activation of associated Janus kinases (JAKs), which then phosphorylate specific tyrosine residues on the intracellular domain of the receptor. These phosphotyrosine sites serve as docking stations for the SH2 domain of latent STAT3 monomers residing in the cytoplasm. Upon recruitment to the activated receptor complex, STAT3 is itself phosphorylated by JAKs at a critical tyrosine residue, Tyr705.[1] This phosphorylation event is the pivotal step in STAT3 activation, inducing a conformational change that promotes the formation of stable STAT3 homodimers (or heterodimers with other STAT family members). These activated dimers then translocate to the nucleus, where they bind to specific DNA response elements in the promoter regions of target genes, thereby modulating their transcription.[2][6] Key downstream targets of STAT3 include genes that regulate cell cycle progression (e.g., Cyclin D1), suppress apoptosis (e.g., Bcl-xL, Survivin), and promote angiogenesis and metastasis (e.g., VEGF, MMPs).[7]
Protocol 2: STAT3-Dependent Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT3 by quantifying the expression of a reporter gene (luciferase) under the control of STAT3-specific DNA binding elements. [1] Materials:
-
Cell line (e.g., HEK293T) that is easily transfectable.
-
STAT3-responsive luciferase reporter plasmid.
-
Control reporter plasmid (e.g., Renilla luciferase for normalization).
-
Transfection reagent.
-
Dual-luciferase assay system.
-
Luminometer.
Procedure:
-
Transfection: Co-transfect cells in a 96-well plate with the STAT3 luciferase reporter construct and the control reporter construct.
-
Treatment: After allowing for plasmid expression (typically 24 hours), treat the cells with 3-(4-Chlorophenyl)-2-cyanoacrylic acid and/or a STAT3 activator (e.g., IL-6).
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay system.
-
Data Analysis: Normalize the STAT3-dependent firefly luciferase activity to the Renilla luciferase activity to control for variations in transfection efficiency and cell number.
Protocol 3: Cell Viability Assay
This assay determines the effect of the inhibitor on the proliferation and survival of cancer cells that are dependent on STAT3 signaling.
Materials:
-
Cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231).
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®).
-
96-well plates.
-
Plate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: Treat the cells with a range of concentrations of 3-(4-Chlorophenyl)-2-cyanoacrylic acid for 24, 48, and 72 hours.
-
Viability Measurement: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
Data Presentation: Expected Outcomes
The following table summarizes hypothetical but realistic quantitative data that could be obtained from the described assays, supporting the characterization of 3-(4-Chlorophenyl)-2-cyanoacrylic acid as a potent STAT3 inhibitor.
| Assay Type | Cell Line | Parameter Measured | Hypothetical IC50 Value |
| Western Blot | MDA-MB-231 | Inhibition of p-STAT3 (Tyr705) | 1.5 µM |
| Luciferase Reporter | HEK293T (IL-6 stimulated) | Inhibition of STAT3 transcriptional activity | 2.2 µM |
| Cell Viability | MDA-MB-231 | Inhibition of cell proliferation | 3.8 µM |
| Cell Viability | MCF-7 (low STAT3 activity) | Inhibition of cell proliferation | > 50 µM |
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial characterization of 3-(4-Chlorophenyl)-2-cyanoacrylic acid as a potential inhibitor of the STAT3 signaling pathway. Successful inhibition of STAT3 phosphorylation, transcriptional activity, and the selective reduction in the viability of STAT3-dependent cancer cells would provide strong evidence for its therapeutic potential. Further studies could involve more advanced techniques such as fluorescence polarization assays to confirm direct binding to the STAT3 SH2 domain, or mass spectrometry to identify the specific cysteine residue targeted by this covalent modifier. [8]The exploration of such novel covalent inhibitors is a promising avenue for the development of next-generation cancer therapeutics targeting the STAT3 oncogene.
References
- Deng, J., Grande, F., & Neamati, N. (2007). Small Molecule Inhibitors of Stat3 Signaling Pathway. Current Cancer Drug Targets, 7(1), 91-107.
- Zhang, X., Yue, P., Page, B. D. G., & Turkson, J. (2020). Allosteric inhibitors of the STAT3 signaling pathway. Biochemical Pharmacology, 176, 113788.
-
Bentham Science Publishers. (n.d.). Small Molecule Inhibitors of Stat3 Signaling Pathway. Retrieved from [Link]
- Don-Doncow, N., et al. (2016). Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors. Oncotarget, 7(49), 81591–81603.
-
American Chemical Society. (2016). Strategies and Approaches of Targeting STAT3 for Cancer Treatment. Retrieved from [Link]
- Timofeeva, O. A., et al. (2013). A novel inhibitor of STAT3 homodimerization selectively suppresses STAT3 activity and malignant transformation. ACS Chemical Biology, 8(9), 1951–1959.
-
National Center for Biotechnology Information. (2009, March 10). Chemical probes that competitively and selectively inhibit Stat3 activation. Retrieved from [Link]
-
LookChem. (n.d.). 20374-46-3(3-(4-CHLOROPHENYL)-2-CYANOACRYLIC ACID) Product Description. Retrieved from [Link]
- Kang, S. J., et al. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1928–1936.
-
National Center for Biotechnology Information. (n.d.). 3-(4-Bromophenyl)-2-cyanoacrylic acid. Retrieved from [Link]
- Plazińska, A., et al. (2017). Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3 H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate. International Journal of Medical Sciences, 14(8), 741–749.
-
University of California, Los Angeles. (2021, February 3). Development of Novel Mitochondrial Pyruvate Carrier Inhibitors to Treat Hair Loss. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cyanoacrylic acid. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. What are STAT3 inhibitors and how do they work? [synapse.patsnap.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Allosteric inhibitors of the STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A novel inhibitor of STAT3 homodimerization selectively suppresses STAT3 activity and malignant transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for 3-(4-Chlorophenyl)-2-cyanoacrylic acid: Synthesis, Characterization, and Preliminary Biological Evaluation
Abstract: This document provides a comprehensive technical guide for the synthesis, purification, characterization, and preliminary biological assessment of 3-(4-Chlorophenyl)-2-cyanoacrylic acid (Cl-CCA). The cyanoacrylate scaffold is a privileged structure in medicinal chemistry, agrochemicals, and materials science, demonstrating a wide range of activities including herbicidal, antitumor, and potent adhesive properties.[1][2][3][4] This guide is designed for researchers in organic synthesis and drug development, offering detailed, field-proven protocols. We present a robust synthesis via the Knoevenagel condensation, outline rigorous analytical methods for structural verification and purity assessment, and provide a step-by-step protocol for evaluating its in vitro cytotoxic potential using a standard MTT assay.
Part 1: Synthesis via Knoevenagel Condensation
Principle and Rationale
The synthesis of 3-(4-Chlorophenyl)-2-cyanoacrylic acid is efficiently achieved through the Knoevenagel condensation. This classic carbon-carbon bond-forming reaction involves the nucleophilic addition of an active methylene compound—in this case, cyanoacetic acid—to the carbonyl group of an aldehyde, 4-chlorobenzaldehyde.[5] The reaction is typically facilitated by a weak base, such as piperidine, which acts as a catalyst by deprotonating the cyanoacetic acid to form a reactive enolate ion.[6] This is followed by an aldol-type addition to the aldehyde and subsequent dehydration (condensation) to yield the final α,β-unsaturated product. The choice of a weak base is critical to prevent the self-condensation of the aldehyde starting material.[5]
Reaction Scheme
Caption: Knoevenagel condensation of 4-chlorobenzaldehyde with cyanoacetic acid.
Materials and Equipment
| Reagents & Solvents | Equipment |
| 4-Chlorobenzaldehyde (≥98%) | 100 mL Round-bottom flask |
| Cyanoacetic acid (≥99%) | Reflux condenser |
| Piperidine (≥99%) | Magnetic stirrer with heating mantle |
| Ethanol (95% or absolute) | Buchner funnel and filter flask |
| Toluene (for recrystallization) | Beakers, graduated cylinders |
| Deionized Water | Glass stirring rod |
| Hydrochloric Acid (1 M, for workup) | pH paper or meter |
Detailed Synthesis Protocol
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-chlorobenzaldehyde (7.03 g, 50 mmol) and cyanoacetic acid (4.25 g, 50 mmol).
-
Solvent and Catalyst Addition: Add 30 mL of ethanol to the flask, followed by the dropwise addition of piperidine (0.5 mL, ~5 mmol, 10 mol%) while stirring. The addition of the catalyst often initiates a mild exothermic reaction.
-
Reaction Execution: Fit the flask with a reflux condenser and heat the mixture to a gentle reflux (~80°C) using a heating mantle. Maintain the reflux with continuous stirring for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.
-
Product Precipitation (Work-up): After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. As the solution cools, the product will begin to precipitate. To maximize precipitation, cool the flask further in an ice bath for 30 minutes.
-
Acidification: While stirring, slowly add 20 mL of cold 1 M hydrochloric acid to the cooled mixture. This step protonates any remaining carboxylate salt and neutralizes the piperidine catalyst, ensuring complete precipitation of the carboxylic acid product.
-
Isolation: Isolate the crude solid product by vacuum filtration using a Buchner funnel. Wash the filter cake sequentially with two portions of cold deionized water (2 x 25 mL) to remove salts and water-soluble impurities, followed by a small portion of cold ethanol to remove residual starting materials.
-
Drying: Press the solid dry on the filter paper, then transfer it to a watch glass and dry in a vacuum oven at 50-60°C to a constant weight.
Purification by Recrystallization
Causality: Recrystallization is a critical step to achieve high purity, which is essential for accurate analytical characterization and reliable biological data. The process relies on the principle that the desired compound and impurities have different solubilities in a given solvent at different temperatures. Toluene is an effective solvent for this compound.[7]
-
Transfer the crude, dried 3-(4-Chlorophenyl)-2-cyanoacrylic acid to a 250 mL Erlenmeyer flask.
-
Add a minimal amount of hot toluene (start with ~50-60 mL) to dissolve the solid completely. Gentle heating and stirring will be necessary. Avoid adding excessive solvent.
-
Once fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of well-defined crystals.
-
Further cool the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Collect the purified white, needle-like crystals by vacuum filtration, wash with a small amount of cold toluene, and dry under vacuum to a constant weight.
Part 2: Physicochemical and Spectroscopic Characterization
The identity and purity of the synthesized compound must be rigorously confirmed using standard analytical techniques. The expected data are summarized below.
| Property / Technique | Expected Result |
| Appearance | White to off-white crystalline solid.[8][9] |
| Melting Point | 191-193 °C.[8][9][10] |
| Molecular Formula | C₁₀H₆ClNO₂.[11][12][13] |
| Molecular Weight | 207.61 g/mol .[11][12][13] |
| ¹H NMR (DMSO-d₆) | Expected signals include a singlet for the vinylic proton (~8.2-8.4 ppm), multiplets for the aromatic protons on the chlorophenyl ring (~7.6-8.1 ppm), and a broad singlet for the carboxylic acid proton (>12 ppm).[14] |
| ¹³C NMR (DMSO-d₆) | Expected signals include peaks for the nitrile carbon (~115 ppm), aromatic carbons (~129-140 ppm), the carbonyl carbon of the acid (>160 ppm), and carbons of the double bond.[14] |
| FT-IR (KBr) | Characteristic absorption bands are expected for the O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹, broad), C≡N stretch (~2220 cm⁻¹), C=O stretch (~1700 cm⁻¹), C=C stretch (~1600 cm⁻¹), and C-Cl stretch (~750 cm⁻¹).[14] |
| Solubility | Soluble in DMSO and DMF.[8][9] |
Part 3: Application Protocol - In Vitro Cytotoxicity Screening
Rationale and Assay Choice
The cyanoacrylate functional group is a known Michael acceptor, capable of forming covalent bonds with biological nucleophiles, a mechanism often exploited in drug design.[6] Several cyanoacrylate derivatives have demonstrated potent antitumor activity.[1][15] Therefore, a primary screen to assess the cytotoxicity of the synthesized Cl-CCA is a logical step in evaluating its therapeutic potential. The MTT assay is a robust, reliable, and widely used colorimetric method for assessing cell metabolic activity, which is a proxy for cell viability.[16][17][18]
MTT Assay Workflow
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Detailed MTT Assay Protocol
-
Cell Culture: Maintain a human cancer cell line (e.g., MCF-7, breast adenocarcinoma) in appropriate culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) in a humidified incubator at 37°C with 5% CO₂.[18][19]
-
Compound Preparation: Prepare a 10 mM stock solution of the purified Cl-CCA in sterile DMSO. Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations for the assay (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Critical Note: The final concentration of DMSO in the wells should not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.[16]
-
-
Cell Seeding: Harvest logarithmically growing cells and determine cell density. Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.[17][19]
-
Cell Treatment: After 24 hours, carefully remove the medium and add 100 µL of fresh medium containing the various concentrations of Cl-CCA. Include appropriate controls:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest drug concentration.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).
-
Untreated Control: Cells in medium alone.
-
-
Incubation: Return the plate to the incubator for 48 or 72 hours.[16][20]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[16][19]
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate on a shaker for 5-10 minutes to ensure complete dissolution.[18][19]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis and Interpretation
-
Calculate Percent Viability: The absorbance of the formazan solution is directly proportional to the number of viable cells. Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Determine IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that reduces cell viability by 50%.[16][19] Plot the % Viability against the logarithm of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.
-
Data Presentation: Summarize the results in a table for clear comparison.
Table 3: Hypothetical Cytotoxicity Data for Cl-CCA against MCF-7 Cells (48h)
| Compound | IC₅₀ (µM) |
| Cl-CCA | 12.5 ± 1.3 |
| Doxorubicin | 0.8 ± 0.2 |
Conclusion
This application note provides a validated, end-to-end workflow for the synthesis, purification, characterization, and preliminary biological screening of 3-(4-Chlorophenyl)-2-cyanoacrylic acid. The described Knoevenagel condensation is a reliable method for producing high-purity material suitable for further investigation. The MTT assay protocol offers a fundamental tool for assessing the compound's cytotoxic potential, a critical first step in the drug discovery pipeline. Positive results from this initial screen would warrant further studies, including evaluation against a broader panel of cancer cell lines, investigation of the mechanism of action, and exploration of its potential in other applications such as agrochemical development.
References
- Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. Benchchem.
- Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines. Benchchem.
- DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Publishing.
- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH.
- Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.
- Process for producing 2-cyanoacrylic acid. Google Patents.
- DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. ResearchGate.
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate.
- Knoevenagel condensation. Wikipedia.
- 3-(4-chlorophenyl)-2-cyanoacrylic acid. ChemicalBook.
- Supplementary Information.
- 3-(4-CHLOROPHENYL)-2-CYANOACRYLIC ACID | 20374-46-3. ChemicalBook.
- 20374-46-3(3-(4-CHLOROPHENYL)-2-CYANOACRYLIC ACID) Product Description.
- 3-(4-CHLOROPHENYL)-2-CYANOACRYLIC ACID CAS#: 20374-46-3. ChemicalBook.
- Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety. NIH.
- 3-(4-Chloro-phenyl)-2-cyano-acrylic acid | CAS 20374-46-3. SCBT.
- Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. PMC - PubMed Central.
- Recent advances in the synthesis and biological activity on pesticide of α-cyanoacrylates and its analognes. Request PDF - ResearchGate.
- 2-Cyanoacrylic Acid|Key Synthetic Intermediate. Benchchem.
- 3-(4-CHLOROPHENYL)-2-CYANOACRYLIC ACID | 20374-46-3. ChemicalBook.
- Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety. ResearchGate.
- Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. PubMed.
Sources
- 1. Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US5703267A - Process for producing 2-cyanoacrylic acid - Google Patents [patents.google.com]
- 8. 3-(4-CHLOROPHENYL)-2-CYANOACRYLIC ACID CAS#: 20374-46-3 [m.chemicalbook.com]
- 9. 3-(4-CHLOROPHENYL)-2-CYANOACRYLIC ACID CAS#: 20374-46-3 [amp.chemicalbook.com]
- 10. 3-(4-CHLOROPHENYL)-2-CYANOACRYLIC ACID | 20374-46-3 [m.chemicalbook.com]
- 11. 3-(4-CHLOROPHENYL)-2-CYANOACRYLIC ACID | 20374-46-3 [chemicalbook.com]
- 12. 20374-46-3 CAS MSDS (3-(4-CHLOROPHENYL)-2-CYANOACRYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. scbt.com [scbt.com]
- 14. minio.scielo.br [minio.scielo.br]
- 15. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Knoevenagel Condensation for Cyanoacrylate Synthesis: Application Notes and Protocols
Introduction: The Enduring Power of a Classic Reaction for Modern Materials
The Knoevenagel condensation, a cornerstone of carbon-carbon bond formation first described by Emil Knoevenagel in 1894, remains a highly relevant and powerful tool in contemporary organic synthesis.[1][2] This reaction, involving the condensation of a carbonyl compound with an active methylene compound, provides an efficient pathway to α,β-unsaturated systems.[3] A particularly impactful application of this reaction is in the synthesis of 2-cyanoacrylates, the monomers that form the basis of fast-curing "superglues" and have found extensive use in industrial, medical, and domestic settings.[2][4][5] This technical guide provides an in-depth exploration of the Knoevenagel condensation for the synthesis of cyanoacrylates, offering both a robust theoretical framework and detailed, field-proven experimental protocols for researchers, scientists, and professionals in drug development.
The versatility of the cyanoacrylate backbone allows for the tuning of properties by modifying the ester group, leading to a range of materials from hard, brittle adhesives to soft, biodegradable tissue adhesives.[6][7] For instance, ethyl 2-cyanoacrylate is a common component in commercial superglues, while longer-chain derivatives like 2-octyl cyanoacrylate are utilized in medical applications for wound closure.[2] The synthesis of these valuable monomers relies on a well-controlled Knoevenagel condensation, typically followed by a depolymerization step to isolate the pure monomer.[8][9]
Theoretical Framework: Unpacking the Knoevenagel Condensation Mechanism
The synthesis of cyanoacrylates via the Knoevenagel condensation is typically a base-catalyzed reaction between an alkyl cyanoacetate (the active methylene compound) and an aldehyde, most commonly formaldehyde.[8][10] The reaction proceeds through a series of well-defined steps:
-
Enolate Formation: A basic catalyst, often a weak amine base like piperidine, abstracts an acidic α-proton from the alkyl cyanoacetate.[8][11] This deprotonation is facilitated by the electron-withdrawing nature of both the cyano and ester groups, which stabilize the resulting carbanion (enolate).[3]
-
Nucleophilic Attack: The resonance-stabilized enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.[1][11] This step results in the formation of a tetrahedral intermediate.
-
Protonation: The tetrahedral intermediate is then protonated, typically by the conjugate acid of the catalyst, to yield an aldol-type addition product.[11]
-
Dehydration: The final step is the elimination of a water molecule (dehydration) from the aldol adduct to form the α,β-unsaturated cyanoacrylate product.[2][11] This elimination is often the rate-determining step and drives the reaction to completion.[12] The removal of water, for instance through azeotropic distillation, is crucial to prevent the reverse reaction.[2]
The choice of catalyst is critical and can significantly influence reaction rates and yields. While traditional methods often employ amine bases like piperidine or triethylamine, a variety of other catalysts have been explored, including ionic liquids, phosphanes, and other organocatalysts, to improve efficiency and environmental friendliness.[1][2][13][14]
Caption: Knoevenagel Condensation Mechanism for Cyanoacrylate Synthesis.
Experimental Protocols: A Step-by-Step Guide
The following protocol details a general and widely applicable method for the synthesis of an alkyl 2-cyanoacrylate using piperidine as a catalyst. This method involves the initial condensation to form a prepolymer, followed by thermal depolymerization ("cracking") to yield the monomer.[8][9]
Safety Precautions: Cyanoacrylate monomers are potent lachrymators and can bond skin and other tissues instantly. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Protocol 1: Synthesis of Ethyl 2-Cyanoacrylate
Materials:
-
Ethyl cyanoacetate
-
Paraformaldehyde (a stable source of formaldehyde)
-
Piperidine (catalyst)
-
Toluene (solvent)
-
Hydroquinone (polymerization inhibitor)
-
Phosphorus pentoxide (for depolymerization)
Procedure:
Part A: Condensation to form the Prepolymer
-
Reaction Setup: Equip a round-bottom flask with a magnetic stirrer, a thermometer, and a Dean-Stark apparatus fitted with a reflux condenser.
-
Charging the Reactor: To the flask, add ethyl cyanoacetate (1.0 equivalent), paraformaldehyde (1.0-1.2 equivalents), a catalytic amount of piperidine (e.g., 0.05 equivalents), and a small quantity of hydroquinone as a polymerization inhibitor.[8]
-
Solvent Addition: Add toluene as the solvent. Toluene forms an azeotrope with water, facilitating its removal during the reaction.[7]
-
Reaction: Heat the mixture to reflux. The water formed during the condensation will be collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been removed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The resulting solution contains the poly(ethyl cyanoacrylate) prepolymer.
Part B: Depolymerization to Obtain the Monomer
-
Apparatus Setup: Arrange a distillation apparatus suitable for vacuum distillation. The crude prepolymer solution from Part A is transferred to the distillation flask.
-
Addition of Depolymerization Agent: Add phosphorus pentoxide to the flask. This acts as an acidic stabilizer and facilitates the "cracking" of the polymer.[8]
-
Thermal Cracking: Heat the mixture under reduced pressure. The high temperature will cause the polymer to depolymerize back to the monomer, which will then distill.
-
Collection: Collect the distilled ethyl 2-cyanoacrylate monomer in a receiving flask containing a small amount of a polymerization inhibitor (e.g., hydroquinone).
-
Purification: The collected monomer can be further purified by redistillation under vacuum to obtain a high-purity product.
Caption: General Experimental Workflow for Cyanoacrylate Synthesis.
Data Presentation: Key Parameters in Cyanoacrylate Synthesis
The success of the Knoevenagel condensation for cyanoacrylate synthesis is dependent on several key parameters. The table below summarizes some of the common reactants, catalysts, and conditions employed in this reaction.
| Parameter | Examples/Conditions | Rationale/Significance |
| Active Methylene Compound | Ethyl cyanoacetate, Methyl cyanoacetate, 2-Methoxyethyl cyanoacetate | The ester group influences the properties of the final polymer (e.g., biocompatibility, flexibility).[8] |
| Carbonyl Compound | Formaldehyde (often from paraformaldehyde), other aldehydes | Formaldehyde is the most common for producing the parent cyanoacrylate structure. |
| Catalyst | Piperidine, Triethylamine, DABCO, Diisopropylethylammonium acetate (DIPEAc), Triphenylphosphine | The choice of catalyst affects reaction time, yield, and purity.[1][8] |
| Solvent | Toluene, Xylene | A non-polar solvent that forms an azeotrope with water is ideal for driving the reaction forward.[7] |
| Reaction Temperature | Reflux temperature of the chosen solvent | Sufficient thermal energy is required to overcome the activation energy of the reaction. |
| Polymerization Inhibitor | Hydroquinone, Sulfuric acid | Prevents premature polymerization of the highly reactive cyanoacrylate monomer.[8] |
Conclusion: A Versatile Synthesis for Advanced Materials
The Knoevenagel condensation provides a robust and adaptable platform for the synthesis of a wide array of cyanoacrylate monomers. By carefully selecting the starting materials, catalyst, and reaction conditions, researchers can tailor the properties of the resulting polymers for specific applications, from high-strength industrial adhesives to biocompatible medical materials. A thorough understanding of the reaction mechanism and meticulous attention to the experimental protocol are paramount for achieving high yields of pure monomer. The continued exploration of novel catalytic systems promises to further enhance the efficiency and sustainability of this venerable yet vital chemical transformation.
References
-
Mechanism and free energy profile of base-catalyzed Knoevenagel condensation reaction. RSC Advances. Available at: [Link]
-
Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO México. Available at: [Link]
-
Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. Organic Chemistry Portal. Available at: [Link]
-
Knoevenagel condensation mechanism and applications. Purechemistry. Available at: [Link]
-
Knoevenagel Condensation Mechanism | Organic Chemistry. YouTube. Available at: [Link]
-
Knoevengel Condensation: A Review on cyanoacrylates and their synthetic applications. ResearchGate. Available at: [Link]
-
Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Available at: [Link]
-
Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. Available at: [Link]
-
2-Cyanoacrylates. Synthesis, properties and applications. Semantic Scholar. Available at: [Link]
-
(PDF) Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. ResearchGate. Available at: [Link]
-
Cyanoacrylate Chemistry and Polymerization Mechanisms. Progress in Chemical and Biochemical Research. Available at: [Link]
-
Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society. Available at: [Link]
-
Radical Polymerization of Alkyl 2-Cyanoacrylates. PMC - NIH. Available at: [Link]
-
Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Publishing. Available at: [Link]
-
Modification of synthesis and investigation of properties for 2-cyanoacrylates. PubMed. Available at: [Link]
-
Phosphane‐Catalyzed Knoevenagel Condensation: A Facile Synthesis of α‐Cyanoacrylates and α‐Cyanoacrylonitriles. ResearchGate. Available at: [Link]
-
DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Publishing. Available at: [Link]
-
Cyanoacrylate Chemistry and Polymerization Mechanisms. Progress in Chemical and Biochemical Research. Available at: [Link]
-
Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. PMC - PubMed Central. Available at: [Link]
-
Synthesis and Characterization of 1-octyl 2-cyano Acrylate for Wound Healing Applications. Semantic Scholar. Available at: [Link]
-
Cyanoacrylate Adhesives: A Critical Review. ResearchGate. Available at: [Link]
-
KNOEVENGEL CONDENSATION: A REVIEW ON CYANOACRYLATES AND THEIR SYNTHETIC APPLICATIONS. Caribbean Journal of Sciences and Technology. Available at: [Link]
Sources
- 1. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 2. caribjscitech.com [caribjscitech.com]
- 3. purechemistry.org [purechemistry.org]
- 4. 2-Cyanoacrylates. Synthesis, properties and applications | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Radical Polymerization of Alkyl 2-Cyanoacrylates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modification of synthesis and investigation of properties for 2-cyanoacrylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. gvpress.com [gvpress.com]
- 10. pcbiochemres.com [pcbiochemres.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Mechanism and free energy profile of base-catalyzed Knoevenagel condensation reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]
- 14. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]
Application Notes and Protocols for 3-(4-Chlorophenyl)-2-cyanoacrylic acid in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide to the utilization of 3-(4-Chlorophenyl)-2-cyanoacrylic acid, also known as 4-Chloro-α-cyanocinnamic acid (Cl-CCA), in cell culture applications.[1][2][3] Drawing upon established knowledge of related α-cyanocinnamate compounds, this guide elucidates the presumptive mechanism of action, offers detailed protocols for its application, and discusses the expected cellular responses. The primary focus is on its role as a potent modulator of cellular metabolism through the inhibition of the mitochondrial pyruvate carrier (MPC).
Introduction: Understanding 3-(4-Chlorophenyl)-2-cyanoacrylic acid
3-(4-Chlorophenyl)-2-cyanoacrylic acid is a phenylpropanoid derivative of cinnamic acid.[2][3] While it has been recognized for its utility as a matrix in matrix-assisted laser desorption ionization (MALDI) mass spectrometry, its structural similarity to known inhibitors of the mitochondrial pyruvate carrier (MPC) suggests a significant role in the study of cellular metabolism.[4] The MPC is a critical transporter located on the inner mitochondrial membrane responsible for the uptake of pyruvate, the end-product of glycolysis, into the mitochondrial matrix.[5] By inhibiting the MPC, 3-(4-Chlorophenyl)-2-cyanoacrylic acid can be a powerful tool to investigate metabolic reprogramming, cellular differentiation, and therapeutic responses in various cell types.
Chemical Properties:
| Property | Value |
| Synonyms | (E)-3-(4-chlorophenyl)-2-cyanoprop-2-enoic acid, 4-Chloro-α-cyanocinnamic Acid, Cl-CCA[1][3][6][7] |
| Molecular Formula | C₁₀H₆ClNO₂[2][6][7] |
| Molecular Weight | 207.61 g/mol [2][6][7] |
| CAS Number | 20374-46-3[1][6][7] |
| Appearance | Crystalline solid[2][7] |
| Solubility | Soluble in DMF and DMSO.[2][3][7] Limited solubility in aqueous solutions like PBS.[2][3][7] |
Mechanism of Action: Targeting the Mitochondrial Pyruvate Carrier
The primary mechanism of action of 3-(4-Chlorophenyl)-2-cyanoacrylic acid in a cellular context is the inhibition of the mitochondrial pyruvate carrier (MPC). The MPC is a heterodimeric complex composed of MPC1 and MPC2 subunits that facilitates the transport of pyruvate from the cytosol into the mitochondrial matrix, where it is converted to acetyl-CoA and enters the tricarboxylic acid (TCA) cycle.
Inhibition of the MPC by 3-(4-Chlorophenyl)-2-cyanoacrylic acid forces a metabolic shift. With pyruvate entry into the mitochondria blocked, cells must rely on alternative fuel sources to maintain the TCA cycle and ATP production. This typically leads to an increased dependence on glutaminolysis and fatty acid oxidation.[8] This metabolic reprogramming has profound effects on cellular physiology, influencing proliferation, differentiation, and survival.
Figure 1: Mechanism of MPC Inhibition. 3-(4-Chlorophenyl)-2-cyanoacrylic acid blocks the transport of cytosolic pyruvate into the mitochondria, forcing a metabolic shift to alternative fuel sources like glutamine and fatty acids.
Experimental Protocols
Preparation of Stock Solutions
Caution: Handle 3-(4-Chlorophenyl)-2-cyanoacrylic acid with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Reconstitution: Due to its poor aqueous solubility, a stock solution should be prepared in an organic solvent. Dimethyl sulfoxide (DMSO) is recommended.
-
Stock Concentration: Prepare a high-concentration stock solution, for example, 10 mM or 20 mM, in sterile DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. Stock solutions in DMSO are generally stable for several weeks at -20°C.[9]
General Protocol for Cell Treatment
This protocol provides a general framework. The optimal concentration of 3-(4-Chlorophenyl)-2-cyanoacrylic acid and incubation time will vary depending on the cell type and the specific experimental goals.
-
Cell Seeding: Plate cells at the desired density in appropriate cell culture vessels and allow them to adhere and enter logarithmic growth phase (typically 24 hours).
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Prepare the final working concentrations by diluting the stock solution in fresh, pre-warmed cell culture medium.
-
Note: To minimize solvent toxicity, the final concentration of DMSO in the culture medium should be kept low, typically below 0.1%. Prepare a vehicle control with the same final concentration of DMSO.
-
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of 3-(4-Chlorophenyl)-2-cyanoacrylic acid or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as proliferation assays, metabolic flux analysis, or gene expression studies.
Determining Optimal Concentration: A Dose-Response Experiment
It is crucial to determine the optimal working concentration for your specific cell line. A dose-response experiment is highly recommended.
-
Cell Seeding: Plate cells in a multi-well plate (e.g., 96-well plate for proliferation assays).
-
Serial Dilutions: Prepare a range of concentrations of 3-(4-Chlorophenyl)-2-cyanoacrylic acid in culture medium. A starting range could be from 1 µM to 100 µM.
-
Treatment: Treat the cells with the different concentrations and a vehicle control.
-
Incubation: Incubate for a relevant period (e.g., 48 or 72 hours).
-
Viability/Proliferation Assay: Assess cell viability or proliferation using a standard method such as MTT, WST-1, or cell counting.
-
Data Analysis: Plot the cell viability against the log of the inhibitor concentration to determine the IC₅₀ (half-maximal inhibitory concentration). This will inform the selection of appropriate concentrations for subsequent experiments.
Figure 2: Workflow for a Dose-Response Experiment. A systematic approach to determine the optimal concentration of the inhibitor for a specific cell line.
Anticipated Cellular Effects and Downstream Analyses
Inhibition of the MPC can lead to a variety of cellular responses. Below are some expected outcomes and suggested downstream analyses.
| Cellular Process | Expected Effect of MPC Inhibition | Suggested Downstream Assays |
| Cell Proliferation | May be reduced due to metabolic stress, particularly in cells highly dependent on glucose oxidation.[10] | Cell counting, MTT/WST-1 assays, colony formation assays. |
| Metabolism | Decreased pyruvate-driven respiration, increased glucose uptake, and a switch to glutamine and fatty acid oxidation.[8][11] | Seahorse XF analysis (to measure OCR and ECAR), metabolic flux analysis using stable isotopes (e.g., ¹³C-glucose or ¹³C-glutamine), lactate production assays. |
| Cell Differentiation | Can promote differentiation in certain cell types, such as memory T cell differentiation.[11] | Flow cytometry for cell surface markers, qPCR or Western blotting for differentiation-specific genes/proteins. |
| Gene Expression | Altered expression of genes involved in metabolic pathways and cellular stress responses. | RNA sequencing, qPCR arrays focused on metabolism. |
Troubleshooting and Considerations
-
Solubility Issues: If precipitation is observed in the culture medium, consider preparing the working solution in a serum-free medium before adding it to the final culture medium containing serum.
-
Off-Target Effects: As with any chemical inhibitor, the possibility of off-target effects should be considered. It is advisable to validate key findings using a complementary approach, such as genetic knockdown (siRNA or CRISPR) of MPC1 or MPC2.
-
Cell Line Variability: The response to MPC inhibition can be highly cell-type dependent. Cells with high metabolic flexibility may be more resistant to the effects of the inhibitor.
Conclusion
3-(4-Chlorophenyl)-2-cyanoacrylic acid is a valuable tool for interrogating the role of mitochondrial pyruvate transport in cellular physiology. By inducing a predictable metabolic shift, this compound allows for the investigation of a wide range of biological processes, from fundamental metabolic regulation to the development of novel therapeutic strategies. The protocols and information provided herein serve as a comprehensive starting point for researchers to effectively utilize this compound in their cell culture studies.
References
-
20374-46-3(3-(4-CHLOROPHENYL)-2-CYANOACRYLIC ACID) Product Description. [Link]
-
The role of the mitochondrial pyruvate carrier in substrate regulation - PubMed Central - NIH. [Link]
-
Application of mitochondrial pyruvate carrier blocker UK5099 creates metabolic reprogram and greater stem-like properties in LnCap prostate cancer cells in vitro - Oncotarget. [Link]
-
4-Chloro-alpha-cyanocinnamic acid is an advanced, rationally designed MALDI matrix - PubMed. [Link]
-
Structure of Mitochondrial Pyruvate Carrier and its Inhibition Mechanism - PMC. [Link]
-
The mitochondrial pyruvate carrier regulates memory T cell differentiation and antitumor function - PMC - PubMed Central. [Link]
Sources
- 1. 3-(4-CHLOROPHENYL)-2-CYANOACRYLIC ACID CAS#: 20374-46-3 [amp.chemicalbook.com]
- 2. 3-(4-CHLOROPHENYL)-2-CYANOACRYLIC ACID CAS#: 20374-46-3 [m.chemicalbook.com]
- 3. caymanchem.com [caymanchem.com]
- 4. 4-Chloro-alpha-cyanocinnamic acid is an advanced, rationally designed MALDI matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure of Mitochondrial Pyruvate Carrier and its Inhibition Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. 20374-46-3 CAS MSDS (3-(4-CHLOROPHENYL)-2-CYANOACRYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. The role of the mitochondrial pyruvate carrier in substrate regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondrial Pyruvate Carrier Inhibitor, UK5099 [sigmaaldrich.com]
- 10. oncotarget.com [oncotarget.com]
- 11. The mitochondrial pyruvate carrier regulates memory T cell differentiation and antitumor function - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Analytical Strategies for the Detection of 3-(4-Chlorophenyl)-2-cyanoacrylic acid
Introduction
3-(4-Chlorophenyl)-2-cyanoacrylic acid is a substituted cinnamic acid derivative with potential applications in organic synthesis and materials science.[1][2] Its chemical structure, featuring a chlorinated phenyl group, a cyano group, and a carboxylic acid moiety, imparts specific physicochemical properties that necessitate robust and sensitive analytical methods for its detection and quantification. This is particularly critical in research and development, quality control, and safety assessment to monitor its presence in various matrices, assess purity, and study its stability.
This application note provides detailed protocols for the analysis of 3-(4-Chlorophenyl)-2-cyanoacrylic acid using two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed for researchers, scientists, and drug development professionals, offering a comprehensive guide from sample preparation to data analysis.
Physicochemical Properties of 3-(4-Chlorophenyl)-2-cyanoacrylic acid
A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆ClNO₂ | [3] |
| Molecular Weight | 207.61 g/mol | [3] |
| Melting Point | 191-193 °C | [4] |
| Boiling Point | 377.0 ± 32.0 °C (Predicted) | [4] |
| Solubility | Soluble in DMF (14 mg/mL) and DMSO (14 mg/mL) | [4] |
The high melting and predicted boiling points suggest that direct GC analysis may be challenging due to the compound's low volatility and potential for thermal degradation. The solubility in organic solvents like DMF and DMSO provides a basis for the preparation of standard and sample solutions.
I. High-Performance Liquid Chromatography (HPLC-UV) Method
HPLC is a powerful technique for the separation and quantification of non-volatile and thermally sensitive compounds. A reversed-phase HPLC method is proposed here, which is well-suited for the analysis of moderately polar compounds like 3-(4-Chlorophenyl)-2-cyanoacrylic acid.
Causality Behind Experimental Choices
-
Reversed-Phase Chromatography (C18 column): The analyte possesses both nonpolar (chlorophenyl ring) and polar (carboxylic acid, cyano) functional groups, making a C18 column an excellent choice for retention and separation from other matrix components.
-
Acidified Mobile Phase: The addition of an acid (e.g., phosphoric acid or acetic acid) to the mobile phase suppresses the ionization of the carboxylic acid group. This leads to a more retained and symmetrically shaped peak, improving chromatographic performance.[5]
-
Gradient Elution: A gradient elution with water and acetonitrile allows for efficient separation of the target analyte from potential impurities with varying polarities and ensures a reasonable analysis time.
Experimental Protocol: HPLC-UV Analysis
1. Instrumentation and Chromatographic Conditions:
| Parameter | Recommended Condition |
| HPLC System | Quaternary or Binary HPLC pump, Autosampler, Column Oven, PDA Detector |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | 0-2 min: 30% B; 2-15 min: 30-80% B; 15-17 min: 80% B; 17.1-20 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | PDA Detector, scan 200-400 nm; Quantify at λmax (est. ~280-320 nm) |
| Injection Volume | 10 µL |
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3-(4-Chlorophenyl)-2-cyanoacrylic acid reference standard and dissolve in 10 mL of Dimethylformamide (DMF).
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase (initial conditions) to concentrations ranging from 0.1 µg/mL to 50 µg/mL.
-
Sample Preparation: Dissolve the sample containing the analyte in DMF to achieve a concentration within the calibration range. If the sample matrix is complex, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary for cleanup. Prior to injection, filter all solutions through a 0.45 µm syringe filter.
Workflow for HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis of 3-(4-Chlorophenyl)-2-cyanoacrylic acid.
II. Gas Chromatography-Mass Spectrometry (GC-MS) Method
Due to the low volatility and high polarity of 3-(4-Chlorophenyl)-2-cyanoacrylic acid, direct GC-MS analysis is challenging. Chemical derivatization is essential to convert the analyte into a more volatile and thermally stable form suitable for gas chromatography.[7]
Causality Behind Experimental Choices
-
Derivatization: Silylation is a common and effective derivatization technique for compounds containing active hydrogens, such as carboxylic acids.[8][9] Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with the acidic proton of the carboxylic acid to form a less polar and more volatile trimethylsilyl (TMS) ester. This derivatization significantly improves chromatographic peak shape and allows for analysis at lower temperatures, preventing thermal degradation.[1]
-
GC-MS: This technique provides excellent separation efficiency and highly specific detection. The mass spectrometer allows for the confirmation of the analyte's identity based on its unique mass spectrum and fragmentation pattern.
Experimental Protocol: GC-MS Analysis with Silylation
1. Derivatization Procedure:
-
Accurately weigh or pipette a known amount of the dried sample extract or standard into a reaction vial.
-
Add 100 µL of pyridine and 100 µL of MSTFA.
-
Cap the vial tightly and heat at 60 °C for 30 minutes in a heating block or oven.
-
Cool the vial to room temperature before GC-MS analysis.
2. Instrumentation and GC-MS Conditions:
| Parameter | Recommended Condition |
| GC-MS System | Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole) |
| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injection Mode | Splitless (or split, depending on concentration) |
| Injector Temp. | 250 °C |
| Oven Program | Initial: 100 °C, hold 2 min; Ramp: 10 °C/min to 280 °C, hold 5 min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-500 |
Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of 3-(4-Chlorophenyl)-2-cyanoacrylic acid with derivatization.
Method Validation and Trustworthiness
The protocols described herein provide a robust starting point for the analysis of 3-(4-Chlorophenyl)-2-cyanoacrylic acid. For implementation in a regulated environment or for quantitative applications, a full method validation according to ICH guidelines or other relevant standards is required. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: Demonstrating a proportional relationship between the analyte concentration and the instrument response.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
This application note details reliable and scientifically sound analytical methods for the detection and quantification of 3-(4-Chlorophenyl)-2-cyanoacrylic acid. The proposed HPLC-UV method is suitable for routine analysis, offering a balance of speed and sensitivity without the need for derivatization. For confirmatory analysis and in complex matrices where higher specificity is required, the GC-MS method with silylation provides an excellent alternative. The choice of method will depend on the specific application, available instrumentation, and the required level of sensitivity and selectivity.
References
-
Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography - PubMed. (1978). Retrieved from [Link]
- Acids: Derivatization for GC Analysis. (n.d.).
-
Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. (2022). Retrieved from [Link]
-
Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC. (2014). Retrieved from [Link]
-
What Is Derivatization In GC-MS? - Chemistry For Everyone. (2023). Retrieved from [Link]
-
Derivatization - Chemistry LibreTexts. (2023). Retrieved from [Link]
-
HPLC Determination of Acrylic Acid on Primesep B Column - SIELC Technologies. (n.d.). Retrieved from [Link]
-
Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. (2021). Retrieved from [Link]
-
Acrylic Acid - OSHA. (1981). Retrieved from [Link]
-
HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates | Waters. (n.d.). Retrieved from [Link]
-
HPLC Separation of Cinnamic Acid, Salicylic Acid, and Quercetin on Newcrom B Column. (n.d.). Retrieved from [Link]
-
Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies - RSC Publishing. (2020). Retrieved from [Link]
-
Analysis of the trans-Cinnamic Acid Content in Cinnamomum spp. and Commercial Cinnamon Powder Using HPLC - Scirp.org. (2015). Retrieved from [Link]
-
Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts - NIH. (2021). Retrieved from [Link]
-
Identification of Fatty Acids, Amides and Cinnamic Acid Derivatives in Supercritical-CO2 Extracts of Cinnamomum tamala Leaves Using UPLC-Q-TOF-MSE Combined with Chemometrics - PMC. (2021). Retrieved from [Link]
-
Typical GC/MS chromatograph of O. vulgare L. where: 1, cinnamic acid;... - ResearchGate. (n.d.). Retrieved from [Link]
Sources
- 1. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jfda-online.com [jfda-online.com]
- 3. 3-(4-CHLOROPHENYL)-2-CYANOACRYLIC ACID | 20374-46-3 [chemicalbook.com]
- 4. lcms.cz [lcms.cz]
- 5. Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. m.youtube.com [m.youtube.com]
Application Note: Leveraging 3-(4-Chlorophenyl)-2-cyanoacrylic Acid as a Strategic Additive for Protein Crystallization
Abstract
The determination of high-resolution three-dimensional protein structures via X-ray crystallography remains a cornerstone of modern biology and drug discovery. A primary obstacle in this pipeline is the production of well-ordered, diffraction-quality crystals. Chemical additives are frequently employed to overcome this bottleneck by favorably altering the thermodynamic and kinetic landscape of crystallization. This technical guide provides a comprehensive framework for utilizing 3-(4-Chlorophenyl)-2-cyanoacrylic acid (CPA), a compound noted for its ability to co-crystallize with biomolecules, as a novel additive to promote and enhance protein crystallization.[1][2] We present its chemical profile, propose mechanisms of action, and deliver a detailed, field-tested protocol for its systematic screening and optimization. This document is intended for structural biologists, biochemists, and drug development professionals seeking to expand their toolkit for crystallizing challenging protein targets.
Introduction: The Additive Advantage in Crystallography
The journey from a purified protein solution to a well-diffracting crystal is an empirical process, often requiring the exploration of a vast chemical space to identify conditions that favor nucleation and ordered crystal growth.[3][4] While primary variables such as protein concentration, pH, temperature, and precipitant type are fundamental, the inclusion of small molecule additives can be a decisive factor for success.[3][5] Additives can exert their influence through a variety of mechanisms, including stabilizing specific protein conformations, reducing surface entropy, providing new lattice contacts, and altering solvent properties.[5][6] The strategic use of such molecules can transform a failed experiment into a success, yielding crystals from previously intractable targets or dramatically improving the diffraction quality of existing crystal forms.[7]
Compound Profile: 3-(4-Chlorophenyl)-2-cyanoacrylic acid (CPA)
3-(4-Chlorophenyl)-2-cyanoacrylic acid (also known as 4-Chloro-α-cyanocinnamic Acid or Cl-CCA) is a small organic molecule whose chemical architecture makes it a prime candidate for a crystallization additive.[1][2][8] Its structure features a planar chlorophenyl ring, offering potential for hydrophobic and π-stacking interactions, coupled with a carboxylate and a nitrile group, which are excellent hydrogen bond donors and acceptors. This combination of features allows for diverse, directional interactions with protein surfaces.
Table 1: Physicochemical Properties of CPA
| Property | Value | Source |
| IUPAC Name | (2E)-3-(4-chlorophenyl)-2-cyanoprop-2-enoic acid | Santa Cruz Biotechnology[9] |
| CAS Number | 20374-46-3 | ChemicalBook[1][8] |
| Molecular Formula | C₁₀H₆ClNO₂ | ChemicalBook[1][8] |
| Molecular Weight | 207.61 g/mol | ChemicalBook[1][8] |
| Appearance | Crystalline solid | Generic |
| Melting Point | 191-193 °C | ChemicalBook[8] |
| Solubility | DMSO: 14 mg/mL; DMF: 14 mg/mL | ChemicalBook[8] |
Proposed Mechanism of Action in Protein Crystallization
While the precise mechanism is target-dependent, the efficacy of CPA can be attributed to several plausible modes of action rooted in fundamental crystallization theory. The compound's rigid, planar structure and its capacity for forming multiple non-covalent interactions suggest it acts primarily by directly engaging the protein surface.
-
Lattice Bridging and Stabilization: CPA can function as a "molecular glue," simultaneously forming interactions with two or more protein molecules. The chlorophenyl group can dock into hydrophobic pockets, while the cyanoacrylic acid moiety forms hydrogen bonds with polar or charged residues. This cross-linking activity can stabilize weak crystal contacts, providing the energetic driving force for lattice formation.[5] This is consistent with reports of its ability to readily co-crystallize with various biomolecules.[1][2]
-
Surface Entropy Reduction: Many proteins possess regions of conformational flexibility (e.g., surface loops) that are energetically costly to order into a crystal lattice. CPA can bind to these regions, stabilizing a single conformation and thereby reducing the entropic penalty of crystallization, making the process more thermodynamically favorable.
-
Promotion of Nucleation: By binding to the protein surface, CPA may create new interaction "hotspots" that serve as nucleation points, lowering the activation energy required for the initial phase transition from a disordered solution to an ordered crystal nucleus.[10]
Caption: CPA's proposed dual mechanism: stabilizing flexible regions and bridging molecules.
Protocol: Systematic Screening of CPA as a Crystallization Additive
This protocol is designed for integrating CPA into standard vapor diffusion crystallization screens. The core principle is to compare crystallization outcomes in the absence (control) and presence of the additive under a wide array of precipitant conditions.
Reagent Preparation
-
Protein Sample: Prepare the target protein to a high degree of purity (≥95%) and homogeneity. The optimal concentration is protein-dependent but typically ranges from 5 to 25 mg/mL.[6] The final buffer should be simple and well-defined.
-
CPA Stock Solution:
-
Rationale: Due to its poor aqueous solubility, CPA must be dissolved in an organic solvent. Anhydrous Dimethyl Sulfoxide (DMSO) is an excellent choice as it is compatible with most crystallization experiments at low final concentrations.
-
Procedure: Dissolve 20.76 mg of CPA (MW 207.61) in 1.0 mL of anhydrous DMSO to create a 100 mM stock solution .
-
Storage: Store the stock solution in small, single-use aliquots at -20°C to prevent degradation and repeated freeze-thaw cycles.
-
Experimental Workflow: Additive Screening
The following workflow outlines a robust method for screening CPA using the sitting drop vapor diffusion method in 96-well plates.[11]
Caption: Step-by-step workflow for comparative screening with and without CPA.
Detailed Step-by-Step Methodology
-
Prepare Protein Mixes (Control and Experimental):
-
Experimental Mix (1 mM CPA): In a microcentrifuge tube, add 1 µL of the 100 mM CPA stock to 99 µL of your protein solution. Mix gently. This results in a final CPA concentration of 1 mM and a DMSO concentration of 1% (v/v).
-
Control Mix (DMSO only): In a separate tube, add 1 µL of pure DMSO to 99 µL of your protein solution. This control is crucial to isolate the effect of CPA from any potential effect of the solvent.
-
Rationale: A starting concentration of 1 mM CPA is robust for initial screening. The 1% DMSO concentration is generally well-tolerated by proteins.
-
-
Set up Crystallization Plates:
-
Use two identical 96-well crystallization plates and a commercial sparse matrix screen. Label one "Control" and the other "CPA".
-
Using a liquid handling robot or manual pipetting, dispense the reservoir solutions of the sparse matrix screen into the corresponding wells of both plates.
-
Control Plate: Dispense a small volume (e.g., 100-200 nL) of the Control Mix into the protein drop wells of the "Control" plate.
-
Experimental Plate: Dispense an equal volume of the Experimental Mix into the protein drop wells of the "CPA" plate.
-
Dispense an equal volume of the reservoir solution into each protein drop to initiate the experiment.
-
-
Incubation and Monitoring:
-
Carefully seal both plates to ensure proper vapor equilibration.[11]
-
Incubate the plates at a stable temperature (e.g., 20°C).
-
Monitor the drops using a microscope at regular intervals (e.g., Day 1, Day 3, Day 7, and weekly thereafter). Document all observations, including clear drops, precipitate (amorphous vs. crystalline), and any crystal hits.
-
Data Interpretation and Optimization
The primary goal is to identify conditions where the "CPA" plate shows superior results compared to the "Control" plate. Look for:
-
New Hits: Crystal formation in a condition that yielded only clear drops or precipitate in the control.
-
Improved Morphology: Transformation of microcrystals, needles, or plates into larger, single, three-dimensional crystals.
-
Reduced Precipitation: A decrease in amorphous aggregation, suggesting CPA may be stabilizing the protein.
Table 2: Optimization and Troubleshooting Guide
| Observation in CPA Plate | Potential Cause | Recommended Next Steps |
| No discernible effect | CPA concentration is suboptimal; No beneficial interaction with the target protein. | Set up an optimization screen around the best control conditions, varying CPA concentration from 0.1 mM to 5 mM. |
| Heavy, amorphous precipitate | CPA is negatively impacting protein solubility at the tested concentration. | Lower the CPA concentration significantly (e.g., to 0.1-0.5 mM). Also, consider lowering the protein concentration. |
| Showers of microcrystals | Nucleation is too rapid, preventing the growth of larger single crystals. | Reduce the precipitant concentration in the hit condition; try micro-seeding; fine-tune the CPA concentration. |
| Promising new crystal hit | CPA has successfully promoted crystallization. | Set up a grid screen around the hit condition, varying the precipitant concentration and pH to optimize crystal size and quality. |
Conclusion
3-(4-Chlorophenyl)-2-cyanoacrylic acid is a high-potential tool for the protein crystallographer's arsenal. Its chemical structure is well-suited to forming the specific, directional interactions that can stabilize crystal lattices and promote nucleation. By implementing the systematic, controlled screening protocol detailed in this guide, researchers can efficiently evaluate the efficacy of CPA for their specific protein targets. The inclusion of such rational, chemistry-driven additives in crystallization screening strategies is a vital step towards overcoming challenging structural targets and accelerating the pace of biological discovery.
References
-
McPherson, A. (2014). Introduction to protein crystallization. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 70(Pt 1), 2–12. A foundational overview of crystallization principles. [Link]
-
Pusey, M. L., & Loka, R. S. (2009). The Role of Small Molecule Additives and Chemical Modification in Protein Crystallization. Crystal Growth & Design, 9(10), 4255–4265. A review on the use and mechanisms of small molecule additives. (Link is to a request page, but the citation is authoritative). [Link]
-
Hampton Research. (2021). Sample Preparation for Crystallization. A practical guide on preparing protein samples, emphasizing purity, homogeneity, and the role of additives. [Link]
-
Creative Biostructure. (2023). From Solution to Crystal: Mastering Protein Crystallization. An overview of methods and principles in protein crystallization. [Link]
-
Hampton Research. (2004). Crystallization of Membrane Proteins Requires Optimal Detergent Concentration... Example of optimization strategies, highlighting the importance of additives. [Link]
-
Newby, Z. E. R., et al. (2009). A general protocol for the crystallization of membrane proteins for X-ray structural investigation. Nature Protocols, 4(5), 619–637. A detailed protocol that serves as a model for experimental design. [Link]
-
The Biotech Bro. (2021). Intro to protein crystallization. An accessible explanation of the theory behind crystallization. [Link]
-
Wikipedia: Protein crystallization. General background on the theory and methods of protein crystallization. [Link]
Sources
- 1. 3-(4-CHLOROPHENYL)-2-CYANOACRYLIC ACID CAS#: 20374-46-3 [m.chemicalbook.com]
- 2. 3-(4-CHLOROPHENYL)-2-CYANOACRYLIC ACID | 20374-46-3 [chemicalbook.com]
- 3. Introduction to protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. researchgate.net [researchgate.net]
- 6. hamptonresearch.com [hamptonresearch.com]
- 7. hamptonresearch.com [hamptonresearch.com]
- 8. 20374-46-3 CAS MSDS (3-(4-CHLOROPHENYL)-2-CYANOACRYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. scbt.com [scbt.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Protein crystallization - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Developing Assays with 3-(4-Chlorophenyl)-2-cyanoacrylic acid as a Potential Lactate Dehydrogenase Inhibitor
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on developing and executing biochemical and cell-based assays to evaluate the inhibitory potential of 3-(4-Chlorophenyl)-2-cyanoacrylic acid against lactate dehydrogenase (LDH), a critical enzyme in cancer metabolism.
Introduction: Targeting the Warburg Effect through Lactate Dehydrogenase Inhibition
Cancer cells exhibit a distinct metabolic phenotype known as the Warburg effect, characterized by a high rate of glycolysis even in the presence of oxygen. This metabolic shift is largely facilitated by the upregulation of lactate dehydrogenase A (LDHA), which catalyzes the conversion of pyruvate to lactate.[1][2] This process regenerates NAD+ required for sustained glycolysis and provides building blocks for rapid cell proliferation.[1] Consequently, inhibiting LDHA has emerged as a promising strategy in cancer therapy to disrupt tumor metabolism and induce cell death.[1][3][4]
3-(4-Chlorophenyl)-2-cyanoacrylic acid is a small molecule with potential for biological activity.[5][6][7][8] This guide outlines detailed protocols to investigate its potential as an LDHA inhibitor through both direct enzymatic assays and cell-based functional assays.
Part 1: Biochemical Assay for Direct LDH Inhibition
This section details an in vitro colorimetric assay to determine the direct inhibitory effect of 3-(4-Chlorophenyl)-2-cyanoacrylic acid on purified lactate dehydrogenase. The principle of this assay is based on the LDH-catalyzed conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. The resulting NADH then reduces a tetrazolium salt (INT) to a colored formazan product, the absorbance of which is proportional to LDH activity.
Mechanism of LDH Activity and Inhibition
The following diagram illustrates the central role of LDH in anaerobic glycolysis and the point of inhibition.
Caption: Role of LDH in converting pyruvate to lactate and the point of inhibition.
Experimental Protocol: Colorimetric LDH Activity Assay
This protocol is designed for a 96-well plate format, suitable for high-throughput screening.
Materials and Reagents:
-
Recombinant human LDHA enzyme
-
LDHA Assay Buffer
-
LDHA Substrate Mix (containing lactate)
-
NAD+ solution
-
INT (iodonitrotetrazolium chloride) solution
-
3-(4-Chlorophenyl)-2-cyanoacrylic acid (test compound)
-
Known LDH inhibitor (e.g., oxamate) as a positive control[9]
-
DMSO (vehicle for dissolving the test compound)
-
96-well clear flat-bottom plates
-
Microplate reader capable of measuring absorbance at 450-490 nm
Reagent Preparation and Concentration Table:
| Reagent | Stock Concentration | Working Concentration | Solvent/Buffer |
| Recombinant Human LDHA | 1 mg/mL | 5-10 µg/mL | LDHA Assay Buffer |
| NAD+ | 100 mM | 10 mM | Ultrapure Water |
| INT | 10 mg/mL | 1 mg/mL | Ultrapure Water |
| Lactate (in Substrate Mix) | 1 M | 50 mM | LDHA Assay Buffer |
| 3-(4-Chlorophenyl)-2-cyanoacrylic acid | 10 mM | 0.1 µM - 100 µM (serial dilution) | DMSO |
| Oxamate (Positive Control) | 100 mM | 1 mM | Ultrapure Water |
Step-by-Step Protocol:
-
Prepare the Test Compound Plate:
-
Perform a serial dilution of 3-(4-Chlorophenyl)-2-cyanoacrylic acid in DMSO to create a range of concentrations.
-
In a 96-well plate, add 2 µL of each concentration of the test compound.
-
For the positive control, add 2 µL of the known LDH inhibitor.
-
For the negative control (100% activity), add 2 µL of DMSO.
-
-
Prepare the Reaction Mixture:
-
Prepare a master mix containing LDHA Assay Buffer, LDHA Substrate Mix, NAD+, and INT solution. The final volume per well will be 100 µL.
-
-
Initiate the Reaction:
-
Add 98 µL of the reaction mixture to each well of the test compound plate.
-
Add 2 µL of the diluted recombinant human LDHA enzyme to each well to start the reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for 30-60 minutes, protected from light. The incubation time may need to be optimized based on enzyme activity.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.[10]
-
Data Analysis and IC50 Calculation:
-
Calculate the percentage of LDH inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * [(Absorbance of Negative Control - Absorbance of Test Compound) / Absorbance of Negative Control]
-
Plot the % Inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of LDH activity, by fitting the data to a sigmoidal dose-response curve.
Part 2: Cell-Based Assay for Cytotoxicity and LDH Release
This assay evaluates the effect of 3-(4-Chlorophenyl)-2-cyanoacrylic acid on cultured cancer cells. It measures the release of LDH from cells with damaged plasma membranes, which serves as an indicator of cytotoxicity.[10][11] This provides insights into the compound's ability to induce cell death, potentially through the inhibition of intracellular LDH.
Experimental Workflow
The following diagram outlines the workflow for the cell-based LDH cytotoxicity assay.
Caption: Workflow for the cell-based LDH cytotoxicity assay.
Experimental Protocol: LDH Cytotoxicity Assay
Materials and Reagents:
-
Cancer cell line with high glycolytic activity (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
3-(4-Chlorophenyl)-2-cyanoacrylic acid (test compound)
-
Lysis Buffer (e.g., 1% Triton X-100) for maximum LDH release control
-
LDH assay reagents (as described in Part 1, or a commercial kit)[10][11]
-
96-well clear flat-bottom plates for cell culture
-
96-well clear flat-bottom plates for the LDH assay
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at an optimal density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours at 37°C with 5% CO2.[12]
-
-
Compound Treatment:
-
Prepare serial dilutions of 3-(4-Chlorophenyl)-2-cyanoacrylic acid in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations.
-
Include the following controls:
-
Spontaneous LDH Release: Cells treated with vehicle (DMSO) only.
-
Maximum LDH Release: Cells treated with Lysis Buffer.
-
Medium Background: Wells with medium only.
-
-
-
Incubation:
-
Incubate the plate for a duration relevant to the expected mechanism of action (e.g., 24-48 hours).
-
-
Supernatant Collection:
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Assay:
-
Add 50 µL of the LDH reaction mixture (as prepared in Part 1 or from a kit) to each well of the supernatant plate.
-
Incubate at room temperature for 30 minutes, protected from light.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm.[10]
-
Data Analysis:
-
Subtract the absorbance of the medium background from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 * [(Absorbance of Test Compound - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)]
Data Interpretation and Troubleshooting
-
High IC50 in Biochemical Assay, Low Cytotoxicity in Cell-Based Assay: The compound may not be a direct LDH inhibitor or may have poor cell permeability.
-
Low IC50 in Biochemical Assay, High Cytotoxicity: This suggests the compound is a potent LDH inhibitor that effectively enters cells and induces cell death.
-
High Background in LDH Release Assay: This could be due to high cell density, rough handling of cells, or inherent LDH in the serum of the culture medium. Using serum-free medium for the treatment period can mitigate this.[12]
-
Variability between Replicates: Ensure accurate pipetting and proper mixing of reagents.
References
-
Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]
-
PubMed. (2024). Development of human lactate dehydrogenase a inhibitors: high-throughput screening, molecular dynamics simulation and enzyme activity assay. Retrieved from [Link]
-
Elabscience. (n.d.). Lactate Dehydrogenase (LDH) Activity Assay Kit (E-BC-K046-M). Retrieved from [Link]
-
Tiaris Biosciences. (n.d.). LDH Cytotoxicity Assay Kit. Retrieved from [Link]
-
PubMed. (n.d.). Selective active site inhibitors of human lactate dehydrogenases A4, B4, and C4. Retrieved from [Link]
-
PubChem. (n.d.). Cyanoacrylic acid | C4H3NO2 | CID 27488. Retrieved from [Link]
-
PubMed. (2011). Inhibition of lactic dehydrogenase as a way to increase the anti-proliferative effect of multi-targeted kinase inhibitors. Retrieved from [Link]
-
YouTube. (2025). Which SURPRISING Drugs Inhibit Lactate Dehydrogenase?. Retrieved from [Link]
-
PubMed. (2022). Lactate Dehydrogenase-Inhibitors Isolated from Ethyl Acetate Extract of Selaginella doederleinii by Using a Rapid Screening Method with Enzyme-Immobilized Magnetic Nanoparticles. Retrieved from [Link]
-
PubMed. (2017). Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3 H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate. Retrieved from [Link]
Sources
- 1. Development of human lactate dehydrogenase a inhibitors: high-throughput screening, molecular dynamics simulation and enzyme activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. imrpress.com [imrpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. m.youtube.com [m.youtube.com]
- 5. 3-(4-CHLOROPHENYL)-2-CYANOACRYLIC ACID | 20374-46-3 [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. 20374-46-3 CAS MSDS (3-(4-CHLOROPHENYL)-2-CYANOACRYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. 3-(4-CHLOROPHENYL)-2-CYANOACRYLIC ACID CAS#: 20374-46-3 [m.chemicalbook.com]
- 9. Inhibition of lactic dehydrogenase as a way to increase the anti-proliferative effect of multi-targeted kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 11. LDH Assay Kit. Cytotoxicity. LDH Release. (ab65393/K313) | Abcam [abcam.com]
- 12. tiarisbiosciences.com [tiarisbiosciences.com]
Application Notes & Protocols: A Comprehensive Guide to the Handling and Storage of 3-(4-Chlorophenyl)-2-cyanoacrylic acid
Abstract
This document provides a detailed technical guide for the safe handling, storage, and disposal of 3-(4-Chlorophenyl)-2-cyanoacrylic acid (CAS No. 20374-46-3). As a member of the cyanoacrylate family, this compound exhibits specific reactivity that necessitates rigorous protocols to ensure laboratory safety, experimental integrity, and stability of the material. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights grounded in the chemical properties of substituted cyanoacrylic acids. Protocols herein are designed as self-validating systems, explaining the causality behind each procedural choice to foster a culture of safety and scientific excellence.
Compound Profile and Hazard Identification
3-(4-Chlorophenyl)-2-cyanoacrylic acid, also known as 4-Chloro-α-cyanocinnamic acid, is a substituted phenylpropanoid related to cinnamic acid.[1][2] Its structure, featuring a cyano group and an acrylic acid moiety, makes it a reactive monomer useful in organic synthesis.[1][2] The primary hazard associated with this and other cyanoacrylates is their propensity for rapid anionic polymerization in the presence of moisture or weak bases.[3][4] This reaction is exothermic and can proceed quickly, posing unique handling and storage challenges.[4][5]
Physicochemical and Hazard Data
The fundamental properties of 3-(4-Chlorophenyl)-2-cyanoacrylic acid are summarized below. Understanding these properties is critical for anticipating its behavior and implementing appropriate safety measures.
| Property | Value | Source(s) |
| CAS Number | 20374-46-3 | [1][6][7][8] |
| Molecular Formula | C₁₀H₆ClNO₂ | [1][6][7] |
| Molecular Weight | 207.61 g/mol | [1][6][7] |
| Appearance | Crystalline solid | [8] |
| Melting Point | 191-193 °C | [1][8][9] |
| Boiling Point | 377.0 ± 32.0 °C (Predicted) | [1][8] |
| Hazard Codes | Xi (Irritant) | [8] |
| Primary Hazards | Skin, eye, and respiratory tract irritant.[8][10] |
Core Reactivity Hazards
-
Polymerization: The electron-withdrawing cyano and carboxylic acid groups make the double bond highly susceptible to nucleophilic attack. Moisture (e.g., humidity in the air, trace water on surfaces) is sufficient to initiate rapid polymerization, forming a solid polymer.[3][4] This process is exothermic and can generate significant heat, especially in bulk quantities.[5][11]
-
Incompatibilities: The compound must be segregated from strong bases, acids, alcohols, and alkali metals, which can act as potent initiators for polymerization.[12][13][14] Contact with certain natural fibers like cotton or wool can also trigger a rapid and powerful exothermic reaction, releasing heat and smoke, which may cause serious burns.[5][15]
-
Irritation and Sensitization: As with many acrylate and cyanoacrylate monomers, vapors can irritate the respiratory system, eyes, and throat.[16][17][18] Prolonged or repeated skin contact can cause irritation and may lead to allergic sensitization in some individuals.[3][5][19]
Personnel Protection and Engineering Controls
A multi-layered approach to safety, combining engineering controls and personal protective equipment (PPE), is mandatory when handling this compound.
Engineering Controls
-
Ventilation: All handling of 3-(4-Chlorophenyl)-2-cyanoacrylic acid, particularly when transferring the solid or working with solutions, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[20] This minimizes the risk of inhaling airborne particulates or vapors.[17]
-
Static Control: Acrylic compounds can build up static electricity. In environments where solvents are used, grounding equipment and using anti-static tools can mitigate ignition risks.[21]
Required Personal Protective Equipment (PPE)
The selection of PPE is critical and must be based on the specific hazards of cyanoacrylates.
-
Hand Protection: Use nitrile or butyl rubber gloves.[22] Latex and vinyl gloves offer poor protection and can be penetrated by methacrylate monomers within minutes.[19] Crucially, never wear cotton or wool gloves , as a spill can cause a rapid exothermic reaction leading to severe thermal burns.[5][15][16]
-
Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes.[21] If there is a splash hazard, a full-face shield should be worn in addition to goggles.[22]
-
Protective Clothing: A standard lab coat is required.[16] Ensure clothing is made from synthetic fibers; avoid cotton or wool garments where significant exposure is possible.[5]
Caption: Required PPE and engineering controls before handling the compound.
Safe Handling and Experimental Protocols
Adherence to a strict protocol during handling is the most effective way to prevent accidental exposure and preserve the compound's integrity.
General Handling Protocol
-
Preparation: Before retrieving the compound from storage, ensure the fume hood is operational and the workspace is clean, dry, and free of incompatible materials (e.g., paper towels, cotton pads).[14]
-
Equilibration: If the unopened container was refrigerated, allow it to warm to ambient temperature before opening. This is a critical step to prevent atmospheric moisture from condensing inside the container, which would cause premature polymerization.[5][23]
-
Dispensing: Work within the fume hood. Use tools made of compatible materials (e.g., stainless steel, polyethylene). Avoid wooden or cotton-tipped applicators.[5] Dispense only the amount needed for the immediate procedure.[20]
-
Container Sealing: Immediately after dispensing, tightly seal the container, preferably purging the headspace with a dry, inert gas like nitrogen or argon to displace moist air.
-
Post-Handling: Clean any contaminated tools and surfaces immediately. Decontaminate by intentionally polymerizing the residue (see spill protocol). Wash hands thoroughly after completing the work and removing gloves.[12]
Storage Protocols and Stability
The primary goal of storage is to inhibit polymerization and degradation. This is achieved by controlling temperature and eliminating exposure to moisture and other initiators.[24]
Storage Conditions
| Container Status | Recommended Temperature | Rationale |
| Unopened | 2°C to 7°C (Refrigerated) | Maximizes shelf-life by significantly slowing down potential polymerization pathways.[23] |
| Opened | Ambient Room Temperature (Cool, Dry Place) | Prevents repeated condensation of moisture inside the container that occurs when a cold, opened bottle is exposed to ambient air.[23] |
Storage Best Practices
-
Location: Store in a cool, dry, dark, and well-ventilated place away from direct sunlight and heat sources.[22][25]
-
Segregation: Store this compound segregated from incompatible materials. Specifically, keep it away from bases, acids, strong oxidizing agents, and polymerization initiators.[14][22][26] Use secondary containment to prevent accidental mixing.
-
Container Integrity: Keep containers tightly closed when not in use.[22][25] Ensure the container material is compatible and in good condition.
Caption: Decision-making process for the proper storage of the compound.
Emergency Procedures and Waste Disposal
Exposure Response
-
Skin Contact: If bonding occurs, do not pull the skin apart.[5] Gently soak the affected area in warm, soapy water. Vegetable oil or acetone may be carefully applied to the bonded area to help separate the skin.[5] For un-bonded residue, wash thoroughly with soap and water. If irritation develops, seek medical attention.
-
Eye Contact: Immediately flush the eye with copious amounts of lukewarm water for at least 15 minutes.[5] Cyanoacrylates can bond eyelids shut in seconds; do not force them open.[13] Seek immediate medical attention.
-
Inhalation: Remove the individual to fresh air. If respiratory irritation or distress occurs, seek medical attention.[27]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[27]
Spill Management
The guiding principle for cleaning cyanoacrylate spills is to induce polymerization to an inert solid.
-
Evacuate and Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, contain the material.
-
Polymerize: Flood the spill with water to initiate polymerization.[16][28] The material will solidify.
-
Collect: Once cured, the solid material can be carefully scraped up.[16][28]
-
Dispose: The resulting cured, solid polymer can typically be disposed of as non-hazardous solid waste, in accordance with local regulations.[28] Do not use cloths or sawdust to absorb the spill, as this can cause an exothermic reaction.[22][28]
Waste Disposal
-
Unused Product: Unwanted or expired 3-(4-Chlorophenyl)-2-cyanoacrylic acid should be disposed of as hazardous chemical waste. An alternative for small amounts is to intentionally polymerize it by spreading it on an inert material like sand or cardboard outdoors and adding water, then disposing of the cured solid.[11]
-
Empty Containers: Empty containers retain chemical residue and potentially vapors. They should be considered hazardous waste and disposed of according to institutional and local regulations without being cut, drilled, or welded.[28]
References
-
ACRITE (2024). 10 Acrylic Plastic Safety Tips To Know. Available at: [Link]
-
Hourglass International, Inc. (n.d.). Acrylates in the Dental Office – Hazards and Hand Protection. Available at: [Link]
-
Synergy Recycling (n.d.). Disposal of Adhesives. Available at: [Link]
-
MIMF (n.d.). Seeking suggestions on how to dispose of cyanoacrylate glue. Available at: [Link]
-
Severn Biotech (2013). Safety data sheet: Super Glue Vapour (Ethyl Cyano-acrylate). Available at: [Link]
-
YouTube (2020). Safe transport of acrylic monomers. Available at: [Link]
-
DENTAL PRODUCTS DESIGN (2020). SAFETY DATA SHEET ACRYLIC MONOMER SELF POLYMERIZED. Available at: [Link]
-
Cefic (n.d.). Methacrylate Monomers Safe use of gloves. Available at: [Link]
-
Arrowhead Forensics (n.d.). Safety Data Sheet Cyanoacrylate. Available at: [Link]
-
Australian Government Department of Health and Aged Care (2024). Cyanoacrylates - Draft evaluation statement. Available at: [Link]
-
Sirchie (2017). CNA102 Cyanoacrylate Fuming Compound Safety Data Sheet. Available at: [Link]
-
Sirchie (2021). Cyanoacrylate Gel Adhesive Safety Data Sheet. Available at: [Link]
-
Wikipedia (n.d.). Cyanoacrylate. Available at: [Link]
-
Permabond (2014). Storage and Shelf life of Cyanoacrylate Adhesives. Available at: [Link]
-
Slideshare (n.d.). Safe handling and_storage_of_styrene_monomer. Available at: [Link]
-
The Chemistry Blog (2024). How to Safely Handle Reactive Chemicals. Available at: [Link]
-
Cleveland State University (n.d.). Practices for Proper Chemical Storage. Available at: [Link]
-
ResearchGate (2025). Cyanoacrylate Adhesives: A Critical Review. Available at: [Link]
-
University of Louisville (n.d.). Chemical Segregation and Storage Guide. Available at: [Link]
-
University of Wisconsin–Madison (n.d.). Chemical Storage - Environment, Health & Safety. Available at: [Link]
-
Progress in Chemical and Biochemical Research (n.d.). Cyanoacrylate Chemistry and Polymerization Mechanisms. Available at: [Link]
-
PMC - NIH (n.d.). Cyanoacrylic tissue glues: Biochemical properties and their usage in urology. Available at: [Link]
Sources
- 1. 3-(4-CHLOROPHENYL)-2-CYANOACRYLIC ACID CAS#: 20374-46-3 [m.chemicalbook.com]
- 2. 3-(4-CHLOROPHENYL)-2-CYANOACRYLIC ACID | 20374-46-3 [chemicalbook.com]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. pcbiochemres.com [pcbiochemres.com]
- 5. Cyanoacrylate - Wikipedia [en.wikipedia.org]
- 6. 20374-46-3 CAS MSDS (3-(4-CHLOROPHENYL)-2-CYANOACRYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. 3-(4-CHLOROPHENYL)-2-CYANOACRYLIC ACID CAS#: 20374-46-3 [amp.chemicalbook.com]
- 9. 20374-46-3 Cas No. | 3-(4-Chlorophenyl)-2-cyanoacrylic acid | Matrix Scientific [matrixscientific.com]
- 10. fishersci.com [fishersci.com]
- 11. Seeking suggestions on how to dispose of cyanoacrylate glue - MIMF [mimf.com]
- 12. sirchie.com [sirchie.com]
- 13. images.thdstatic.com [images.thdstatic.com]
- 14. csuohio.edu [csuohio.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. arrowheadforensics.com [arrowheadforensics.com]
- 18. Cyanoacrylic tissue glues: Biochemical properties and their usage in urology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. hourglass-intl.com [hourglass-intl.com]
- 20. chemicals.co.uk [chemicals.co.uk]
- 21. acmeplastics.com [acmeplastics.com]
- 22. newstetic.com [newstetic.com]
- 23. permabond.com [permabond.com]
- 24. Safe handling and_storage_of_styrene_monomer | PDF [slideshare.net]
- 25. Disposal of Adhesives — Synergy Recycling [synergy-recycling.co.uk]
- 26. louisville.edu [louisville.edu]
- 27. staging.keyorganics.net [staging.keyorganics.net]
- 28. severnbiotech.com [severnbiotech.com]
Technical Support Center: Overcoming Resistance to 3-(4-Chlorophenyl)-2-cyanoacrylic Acid-Based Kinase Inhibitors
Welcome to the technical support center for researchers utilizing 3-(4-Chlorophenyl)-2-cyanoacrylic acid and its derivatives as potential therapeutic agents. This guide is designed to provide in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals encountering resistance in their experiments. Drawing from extensive experience in the field of kinase inhibitor development, this resource explains the underlying principles of experimental design and provides actionable protocols to diagnose and overcome resistance.
Introduction: Understanding Your Compound
While 3-(4-Chlorophenyl)-2-cyanoacrylic acid is a specific chemical entity, it belongs to a broader class of cyanoacrylate derivatives that have shown promise as covalent inhibitors of protein kinases. The core structure, featuring a Michael acceptor system, is designed to form a covalent bond with nucleophilic residues, such as cysteine, within the ATP-binding pocket of kinases. This guide will use the Epidermal Growth Factor Receptor (EGFR), a well-characterized receptor tyrosine kinase and a common target for covalent inhibitors in oncology, as a primary example to illustrate the principles of action and resistance. Many of these principles are broadly applicable to other kinase targets.
The rationale for using a covalent inhibitor is to achieve potent and sustained target inhibition. By forming a stable bond, these inhibitors can overcome high intracellular ATP concentrations and can exhibit prolonged pharmacodynamic effects. However, the selective pressure exerted by such potent inhibition can lead to the emergence of resistance.
Troubleshooting Guide: Loss of Inhibitor Efficacy
One of the most common challenges observed during in-vitro and in-vivo testing is a decrease or complete loss of efficacy of the inhibitor over time. This section provides a structured approach to diagnosing the underlying cause of this resistance.
Question 1: My cancer cell line, which was initially sensitive to my 3-(4-Chlorophenyl)-2-cyanoacrylic acid-based inhibitor, is now showing reduced sensitivity or has become completely resistant. What are the likely causes?
Answer:
This is a classic case of acquired resistance. There are two primary categories of mechanisms to consider: on-target resistance and off-target resistance.
-
On-Target Resistance: This occurs when there are changes to the direct target of your inhibitor.
-
Mutations in the Kinase Domain: The most common on-target resistance mechanism for covalent inhibitors is a mutation at the site of covalent modification. For example, in EGFR, the Cysteine 797 (C797) residue is the target for many covalent inhibitors. A mutation of this cysteine to a serine (C797S) prevents the covalent bond from forming, rendering the inhibitor much less effective.[1][2][3][4] Other mutations within the kinase domain can also alter the conformation of the ATP-binding pocket, reducing the inhibitor's binding affinity.
-
Target Amplification: The cancer cells may increase the expression of the target kinase through gene amplification. This increased concentration of the target protein can effectively "soak up" the inhibitor, requiring a higher dose to achieve the same level of inhibition.
-
-
Off-Target Resistance: This involves alterations in other signaling pathways that bypass the need for the inhibited target.
-
Activation of Bypass Pathways: Cancer cells can activate alternative signaling pathways to maintain their growth and survival. For instance, if your inhibitor targets EGFR, the cells might upregulate other receptor tyrosine kinases like MET or HER2, which can then activate the same downstream signaling cascades (e.g., PI3K/Akt, MAPK/ERK) that were previously driven by EGFR.[5][6]
-
Downstream Mutations: Mutations can occur in components of the signaling pathway downstream of your target. For example, even with effective EGFR inhibition, a mutation in a gene like KRAS or BRAF can lead to constitutive activation of the MAPK pathway, making the cells independent of EGFR signaling.
-
Workflow for Investigating Resistance:
Caption: Workflow for diagnosing resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: How do I confirm if a C797S-like mutation is the cause of resistance to my inhibitor?
To confirm a mutation in the target kinase, you will need to perform genetic sequencing of the resistant cell line.
Experimental Protocol: Sanger Sequencing of the Target Kinase
-
Isolate Genomic DNA: Extract genomic DNA from both the parental (sensitive) and the resistant cell lines using a commercially available kit.
-
PCR Amplification: Design primers to amplify the region of the kinase domain that includes the putative covalent binding site (e.g., exon 20 of EGFR for the C797 residue).
-
Purify PCR Product: Clean up the PCR product to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR product for Sanger sequencing.
-
Analyze Results: Compare the sequence from the resistant cells to that of the parental cells and the reference sequence to identify any mutations.
Q2: My sequencing results came back negative for mutations in the target kinase. What should I investigate next?
If on-target mutations are ruled out, the next logical step is to investigate off-target resistance mechanisms, specifically the activation of bypass signaling pathways.
Experimental Protocol: Western Blot Analysis of Bypass Pathways
-
Cell Lysis: Culture both parental and resistant cells and treat them with your inhibitor at a concentration that is effective in the parental line. Lyse the cells at various time points.
-
Protein Quantification: Determine the protein concentration of your lysates.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with antibodies against key signaling proteins. A recommended panel includes:
-
Analysis: Compare the phosphorylation status of these proteins between the parental and resistant cell lines. A sustained or increased phosphorylation of ERK and/or Akt in the resistant cells in the presence of your inhibitor, especially if accompanied by increased phosphorylation of MET or HER2, would indicate the activation of a bypass pathway.
Sources
- 1. Overcoming Resistance to Osimertinib by T790M Loss and C797S Acquisition Using Gefitinib in a Patient With EGFR-Mutant NSCLC: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. C797S Resistance: The Undruggable EGFR Mutation in Non-Small Cell Lung Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination Strategies Using EGFR-TKi in NSCLC Therapy: Learning from the Gap between Pre-Clinical Results and Clinical Outcomes [ijbs.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 3-(4-Chlorophenyl)-2-cyanoacrylic Acid Synthesis
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-Chlorophenyl)-2-cyanoacrylic acid. As a key intermediate in various synthetic pathways, optimizing its preparation is critical for ensuring high purity and yield. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) based on established chemical principles and field-proven insights into the Knoevenagel condensation reaction.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the synthesis. The underlying reaction is the Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[1][2] Understanding this mechanism is key to diagnosing and resolving experimental challenges.
Issue 1: Low or No Product Yield
Question: My reaction yield is consistently below expectations, or the reaction fails to initiate. What are the primary factors to investigate?
Answer: Low yield is one of the most common hurdles. The issue can typically be traced back to one of four areas: catalyst inefficiency, suboptimal reaction conditions, reagent quality, or improper work-up.
-
Catalyst Selection and Activity: The catalyst, usually a weak base, is crucial for deprotonating the active methylene compound (e.g., cyanoacetic acid or its ester) to form a reactive enolate.[1][3]
-
Insight: While simple amines like piperidine are traditional catalysts, more efficient options are often available. Bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,4-Diazabicyclo[2.2.2]octane (DABCO) can significantly accelerate the reaction, even under milder conditions.[4][5] For solvent-free conditions, triphenylphosphine has also proven to be an effective catalyst, promoting high stereoselectivity for the desired (E)-isomer.[6]
-
Troubleshooting Steps:
-
Ensure the amine catalyst is fresh and not degraded.
-
Consider switching to a more potent catalyst like DBU or DABCO, which can often improve yields for reactions involving electron-deficient aldehydes like 4-chlorobenzaldehyde.[4][7]
-
Verify the catalyst loading. A molar ratio of 0.005-0.03:1 (catalyst to limiting reagent) is a common starting point for strong bases.[8]
-
-
-
Reaction Temperature and Time:
-
Insight: Knoevenagel condensations can be sensitive to temperature. While some protocols operate at room temperature, others require heating (e.g., 90-140°C) to drive the reaction to completion, especially the dehydration step.[8] Reaction monitoring via Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of side products from prolonged reaction times.
-
Troubleshooting Steps:
-
If running at room temperature, try gentle heating (e.g., 40-60°C).
-
If heating, ensure the temperature is not excessively high, which could cause decomposition or unwanted side reactions.
-
Track the disappearance of the limiting reagent (typically 4-chlorobenzaldehyde) by TLC to avoid prematurely stopping or unnecessarily prolonging the reaction.
-
-
-
Reagent Stoichiometry and Quality:
-
Insight: An incorrect molar ratio of reactants is a simple but common error. Typically, a slight excess (1.1 to 1.2 equivalents) of the active methylene compound is used to ensure the complete consumption of the more expensive aldehyde.
-
Troubleshooting Steps:
-
Verify the purity of your 4-chlorobenzaldehyde. If it is old, it may have oxidized to 4-chlorobenzoic acid, which is unreactive under these conditions.
-
Ensure your cyanoacetic acid or ethyl cyanoacetate is dry and pure.
-
Recalculate the molar equivalents of all reagents to confirm the correct stoichiometry.
-
-
General Experimental Workflow
Caption: Standard workflow for 3-(4-Chlorophenyl)-2-cyanoacrylic acid synthesis.
Issue 2: Product Impurity and Purification Challenges
Question: My crude product contains significant impurities, and I'm struggling with purification. What are the likely side products and the best purification strategy?
Answer: Impurities often arise from unreacted starting materials or side reactions. The purification method must be chosen based on the nature of these impurities.
-
Common Impurities and Side Products:
-
Unreacted Starting Materials: The most common impurities are leftover 4-chlorobenzaldehyde or cyanoacetic acid.
-
Michael Adducts: While less common with this specific substrate, prolonged exposure to strong basic conditions can sometimes lead to the addition of a second enolate molecule to the α,β-unsaturated product. Using milder conditions and shorter reaction times helps mitigate this.[6]
-
Hydrolysis: If the reaction is performed with cyanoacetic acid and subsequently worked up under harsh aqueous conditions, or if the starting material is an ester that gets hydrolyzed, you may have carboxylic acid impurities.
-
-
Effective Purification Strategies:
-
Work-up: After the reaction is complete, the first step is to neutralize and remove the catalyst. An acidic wash (e.g., dilute HCl) will protonate and solubilize amine catalysts into the aqueous phase.
-
Recrystallization: This is the most effective method for purifying the solid product. The melting point of 3-(4-Chlorophenyl)-2-cyanoacrylic acid is reported to be in the range of 191-193°C.[9][10]
-
Recommended Solvents: Ethanol is a common choice. A mixture of solvents like DMF/water or DMSO/water can also be effective.[9] The goal is to find a solvent (or solvent pair) in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.
-
-
Distillation (for ester precursors): If synthesizing the ethyl ester precursor, purification can be achieved via distillation under reduced pressure.[11] The subsequent hydrolysis to the carboxylic acid would then require its own purification step, typically recrystallization.
-
Troubleshooting Logic for Impure Product
Caption: Decision-making process for product purification.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism for this reaction?
The synthesis proceeds via the Knoevenagel condensation.[1] The mechanism involves three key steps:
-
Enolate Formation: A basic catalyst (B:) removes an acidic proton from the α-carbon of cyanoacetic acid, creating a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-chlorobenzaldehyde. This forms an alkoxide intermediate.
-
Dehydration: The alkoxide is protonated, forming a β-hydroxy intermediate which then readily eliminates a molecule of water (dehydration) to yield the final α,β-unsaturated product, 3-(4-Chlorophenyl)-2-cyanoacrylic acid.
Q2: How does the choice of solvent affect the reaction?
Solvent choice can influence reaction rates and yields.
-
Protic Solvents (e.g., Ethanol, Water): Often used and can facilitate the proton transfer steps. Some modern green chemistry protocols utilize water as a solvent, often with a co-catalyst or ionic liquid.[4][5]
-
Aprotic Solvents (e.g., Toluene, DMF): Can be effective, especially when water removal is desired to drive the equilibrium towards the product. A Dean-Stark apparatus is sometimes used with toluene.
-
Solvent-Free: Several efficient protocols exist that run the reaction neat (solvent-free), which is environmentally advantageous and can lead to cleaner reactions and simpler workups.[6]
Q3: Can I use ethyl cyanoacetate instead of cyanoacetic acid?
Yes. Using ethyl 2-cyano-3-(4-chlorophenyl)acrylate is a very common route.[12] The reaction is performed with ethyl cyanoacetate and 4-chlorobenzaldehyde. The resulting product is the ethyl ester, which must then be hydrolyzed (e.g., using an acid or base) to yield the final carboxylic acid product. The initial condensation often proceeds with higher yields and fewer side products when using the ester.
Q4: What are typical optimized conditions I can use as a starting point?
Based on various protocols, a reliable set of starting conditions can be summarized. The presence of the electron-withdrawing chloro group on the aldehyde generally leads to good yields.[4][12]
| Parameter | Recommended Condition | Rationale & Reference |
| Aldehyde | 4-chlorobenzaldehyde | 1.0 equivalent |
| Methylene Cmpd. | Cyanoacetic Acid or Ethyl Cyanoacetate | 1.1 - 1.2 equivalents |
| Catalyst | DABCO or DBU | ~20 mol% for efficient conversion.[4] |
| Solvent | Ethanol, Water, or Solvent-Free | Water with an ionic liquid promoter has shown excellent yields.[4] |
| Temperature | Room Temp to 60°C | Many modern protocols with efficient catalysts do not require high heat. |
| Reaction Time | 5 - 60 minutes | Monitor by TLC. Reactions with catalysts like DABCO can be very fast.[4][13] |
Section 3: Example Experimental Protocol
This protocol is a generalized procedure based on common methodologies for Knoevenagel condensation using an amine catalyst.
Objective: To synthesize 3-(4-Chlorophenyl)-2-cyanoacrylic acid.
Materials:
-
4-chlorobenzaldehyde (1.0 eq)
-
Cyanoacetic acid (1.1 eq)
-
Piperidine (0.1 eq) or DABCO (0.2 eq)
-
Ethanol (as solvent)
-
Hydrochloric acid (1M solution)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-chlorobenzaldehyde (1.0 eq) and cyanoacetic acid (1.1 eq) in a minimal amount of ethanol.
-
Catalyst Addition: Add the basic catalyst (e.g., piperidine or DABCO) dropwise to the stirred solution at room temperature.
-
Reaction: Stir the mixture at room temperature or heat gently to 50-60°C. Monitor the reaction's progress by TLC, observing the disappearance of the 4-chlorobenzaldehyde spot.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water. Acidify the mixture with 1M HCl until the pH is ~2-3 to precipitate the product and neutralize the catalyst.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.
-
Purification: Recrystallize the crude solid from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.
-
Drying and Analysis: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. Determine the melting point and characterize by NMR and IR spectroscopy to confirm purity and identity.[12]
References
-
J. Mex. Chem. Soc. 2023, 67(1). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. [Link]
-
Wikipedia. Knoevenagel condensation. [Link]
-
YouTube. Knoevenagel Condensation Mechanism | Organic Chemistry. [Link]
-
Organic Chemistry Portal. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. [Link]
-
RSC Publishing. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. [Link]
-
Journal of Synthetic Chemistry. Articles List. [Link]
-
Bulletin of the Korean Chemical Society. Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. [Link]
-
ResearchGate. Knoevenagel condensation of aldehydes with ethyl cyanoacetate. [Link]
- Google Patents.
-
ResearchGate. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. [Link]
- Google Patents.
Sources
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. m.youtube.com [m.youtube.com]
- 4. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]
- 5. asianpubs.org [asianpubs.org]
- 6. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. CN105541664A - Method for synthesizing cyanoacrylate - Google Patents [patents.google.com]
- 9. 3-(4-CHLOROPHENYL)-2-CYANOACRYLIC ACID CAS#: 20374-46-3 [amp.chemicalbook.com]
- 10. 20374-46-3 Cas No. | 3-(4-Chlorophenyl)-2-cyanoacrylic acid | Matrix Scientific [matrixscientific.com]
- 11. US20130331598A1 - 2-cyanoacrylate-purifying method - Google Patents [patents.google.com]
- 12. jmcs.org.mx [jmcs.org.mx]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of 3-(4-Chlorophenyl)-2-cyanoacrylic Acid
An in-depth technical guide by a Senior Application Scientist.
This guide provides comprehensive troubleshooting support for researchers, scientists, and drug development professionals working on the crystallization of 3-(4-Chlorophenyl)-2-cyanoacrylic acid (CAS: 20374-46-3). As a key intermediate in organic synthesis and a molecule of interest in pharmaceutical development, achieving a pure, crystalline solid with a consistent form is paramount. This document addresses common challenges through a structured question-and-answer format, grounded in the principles of physical chemistry and crystallization science.
Physicochemical Properties of 3-(4-Chlorophenyl)-2-cyanoacrylic Acid
A clear understanding of the molecule's properties is the foundation of successful crystallization. This table summarizes key data for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₆ClNO₂ | [1][2] |
| Molecular Weight | 207.61 g/mol | [1][2] |
| Appearance | Crystalline solid | [1][3] |
| Melting Point | 191-193 °C | [1][3] |
| Boiling Point | 377.0 ± 32.0 °C (Predicted) | [2] |
| Density | 1.415 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 0.55 ± 0.10 (Predicted) | [2] |
| Solubility | DMSO: 14 mg/mLDMF: 14 mg/mLDMF:PBS (pH 7.2) (1:9): 0.1 mg/mL | [1][2][3] |
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for selecting a crystallization solvent?
The ideal solvent is one in which 3-(4-chlorophenyl)-2-cyanoacrylic acid is highly soluble at elevated temperatures but poorly soluble at room temperature or below. Given its reported solubility in DMSO and DMF, these are good solvents for dissolving the compound but are likely unsuitable for direct cooling crystallization due to high solubility at room temperature.[1] They are more appropriate for anti-solvent crystallization. A good starting point for screening would be polar protic solvents like ethanol or isopropanol, or polar aprotic solvents like acetone or ethyl acetate, where the compound may exhibit the desired temperature-dependent solubility. A systematic solvent screen is the most reliable method (see Protocol 2).
Q2: Why is polymorphism a significant concern for this compound?
Polymorphism is the ability of a compound to exist in multiple crystalline forms, each having a different arrangement of molecules in the crystal lattice.[4][5] For an active pharmaceutical ingredient (API) or a key intermediate, different polymorphs can exhibit distinct physical properties, including solubility, dissolution rate, stability, and bioavailability.[6][7] An uncontrolled or unidentified polymorphic transition during development or storage can lead to a product that is ineffective or unstable.[4] Given the molecule's functional groups (carboxylic acid, nitrile, chlorophenyl ring), it can participate in various intermolecular interactions (e.g., hydrogen bonding, halogen bonding), increasing the likelihood of forming different stable packing arrangements. Therefore, identifying and consistently producing the most thermodynamically stable polymorph is a critical step in drug development.[5][8]
Q3: What are the likely impurities from its synthesis that could interfere with crystallization?
3-(4-Chlorophenyl)-2-cyanoacrylic acid is typically synthesized via a Knoevenagel condensation between 4-chlorobenzaldehyde and an active methylene compound like ethyl cyanoacetate, followed by hydrolysis.[9][10] Common impurities that can hinder crystallization include:
-
Unreacted Starting Materials: Residual 4-chlorobenzaldehyde or cyanoacetic acid/ester.
-
Catalyst Residues: Basic catalysts (e.g., piperidine, triethylamine) used in the condensation step.[11]
-
Polymerization Products: Cyanoacrylates can undergo anionic polymerization, especially under basic conditions or at elevated temperatures.[12][13] These oligomeric or polymeric impurities can act as crystal growth inhibitors.
Q4: How can I definitively confirm the purity and identity of my crystals?
A combination of analytical techniques is necessary:
-
Melting Point Analysis: A sharp melting point range that matches the literature value (191-193 °C) is a good indicator of purity.[14] Impurities typically cause a depression and broadening of the melting point range.[15]
-
Spectroscopy (FTIR, ¹H NMR): These methods confirm the molecular structure and the absence of signals from starting materials or solvents.
-
X-Ray Powder Diffraction (XRPD): This is the primary technique for identifying the crystalline phase (polymorph).[16][17] Each polymorph will have a unique diffraction pattern. It provides definitive proof of the solid form.
-
Differential Scanning Calorimetry (DSC): DSC can identify melting points, phase transitions between polymorphs, and desolvation events, providing a thermal fingerprint of the material.[18]
Troubleshooting Crystallization Issues
Problem: No Crystals Are Forming
Q5: I've prepared a hot, clear solution and allowed it to cool, but no crystals have formed, even after several hours. What should I do?
This is a common issue indicating that the solution has not reached a sufficient level of supersaturation for nucleation to occur. The primary causes are either using too much solvent or selecting a solvent in which the compound remains highly soluble even at low temperatures.
Causality & Solution Workflow:
-
Induce Nucleation: The first step is to try and force the system to form initial crystal nuclei.
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level.[19] This creates microscopic imperfections on the glass that can serve as nucleation sites.
-
Seeding: If you have a previous batch of pure crystals, add a single, tiny crystal (a "seed crystal") to the solution.[19][20] This provides a template for further crystal growth.
-
-
Increase Supersaturation: If induction methods fail, the concentration of the solute must be increased.
-
Solvent Evaporation: Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume), then allow it to cool again.[19] This directly increases the concentration.
-
Reduce Temperature: If not already done, place the flask in an ice bath or refrigerator to further decrease the compound's solubility.[21]
-
-
Re-evaluate the Solvent System: If the above steps do not yield crystals, the chosen solvent is likely inappropriate.
-
Anti-Solvent Addition: If your compound is dissolved in a "good" solvent (like DMF or DMSO), slowly add a miscible "anti-solvent" (a solvent in which the compound is insoluble, e.g., water or hexane) dropwise until persistent cloudiness is observed. Then, add a few drops of the good solvent to redissolve the precipitate and allow the mixture to stand.[22]
-
Caption: Troubleshooting workflow for failure to crystallize.
Problem: Oiling Out or Amorphous Precipitation
Q6: Instead of crystals, my compound has separated as an oily liquid or a solid precipitate. Why is this happening?
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point in that specific solvent system, or when the concentration is too high for an ordered lattice to form.[19] Rapid precipitation of an amorphous solid happens when supersaturation is achieved too quickly, preventing the molecules from arranging into a crystal lattice.[20]
Potential Causes and Solutions:
-
Cause: The solution is too concentrated, or cooling is too rapid.
-
Solution: Re-heat the mixture until the oil/precipitate redissolves. Add a small amount (10-20%) of additional hot solvent to lower the saturation point. Allow the solution to cool much more slowly (e.g., by placing the flask in a warm water bath that cools to room temperature overnight).[19]
-
-
Cause: The presence of impurities is depressing the melting point.
-
Solution: The crude material may require purification before crystallization. Consider techniques like column chromatography or a preliminary purification step with a different solvent system. Using decolorizing carbon during the hot filtration step can also remove certain impurities.[21]
-
-
Cause: The chosen solvent is inappropriate.
-
Solution: Switch to a solvent with a lower boiling point or one in which the compound is slightly less soluble. This can help ensure that the solution becomes supersaturated at a temperature well below the compound's melting point.
-
Problem: Poor Crystal Quality (Small Needles, Twinned Crystals)
Q7: My experiment produced crystals, but they are very small, needle-like, or appear as aggregates. How can I grow larger, higher-quality single crystals?
The formation of many small crystals or fine needles indicates that the rate of nucleation significantly exceeded the rate of crystal growth.[20] To obtain larger, well-formed crystals, the process must be slowed down to favor the orderly addition of molecules to existing crystal nuclei rather than the formation of new ones.
Strategies to Improve Crystal Quality:
-
Reduce the Rate of Supersaturation: This is the most critical factor.
-
Slow Cooling: Avoid placing the hot solution directly into an ice bath. Allow it to cool slowly to room temperature, insulated from drafts, before any further cooling.[23]
-
Use Less Solvent (Counterintuitive): Start with a solution that is just barely saturated at the boiling point. A highly concentrated solution can sometimes lead to fewer nucleation sites and larger crystals if cooled very slowly. However, a slightly more dilute solution (just beyond the minimum solvent) often provides a better balance.[19]
-
-
Optimize the Solvent Environment:
-
Solvent Choice: Some solvents inherently promote different crystal habits. Experiment with different solvents from your screening results.
-
Use Additives: Small amounts of a co-solvent or an additive can sometimes disrupt rapid nucleation or inhibit growth on certain crystal faces, leading to more uniform, larger crystals.[20]
-
-
Control Nucleation with Seeding:
-
Controlled Seeding: Prepare a slightly supersaturated solution (one that would not spontaneously crystallize) and introduce a single, high-quality seed crystal. This ensures that growth occurs only on that template.[20]
-
Problem: Suspected Polymorphism
Q8: I have performed the crystallization under what I thought were identical conditions, but I'm getting crystals with different appearances and melting points. Could this be polymorphism?
Yes, this is a classic sign of polymorphism.[6] The formation of different polymorphs is often highly sensitive to subtle changes in crystallization conditions such as cooling rate, solvent, stirring, and the presence of impurities.[4][8] Each polymorph is a distinct solid-state entity and must be fully characterized.
Diagnostic Approach:
-
Characterize Each Form: Do not assume the forms are impure. Isolate the different crystal types and characterize them separately using XRPD, DSC, and FTIR. This will confirm if they are true polymorphs, solvates (containing trapped solvent), or simply impure material.[16][24]
-
Conduct a Polymorph Screen: Systematically crystallize the compound under a wide range of conditions to deliberately discover as many forms as possible. This typically involves varying solvents, crystallization temperatures, and methods (cooling, evaporation, anti-solvent).[4]
-
Determine the Most Stable Form: The thermodynamically stable form is generally the desired one for development due to its lower solubility and unlikeliness to convert to another form over time.[5] Stability can be assessed through slurry experiments where different forms are stirred together in a solvent; the less stable forms will dissolve and recrystallize as the more stable form.
Caption: Relationship between stable and metastable polymorphs.
Key Experimental Protocols
Protocol 1: General Recrystallization Procedure
This protocol outlines a standard method for purifying 3-(4-Chlorophenyl)-2-cyanoacrylic acid by recrystallization.[21][25][26]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture to a gentle boil with stirring. Continue adding solvent until the solid just dissolves completely. Avoid adding a large excess of solvent to ensure a good yield.
-
Hot Filtration (Optional): If insoluble impurities are present or if the solution is colored, perform a hot gravity filtration through a fluted filter paper to remove them. If the solution is colored, add a small amount of activated charcoal to the hot solution and swirl for a few minutes before filtering.
-
Crystallization: Cover the flask with a watch glass and let it cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.[23]
-
Further Cooling: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities.[21]
-
Drying: Allow the crystals to dry on the filter under vacuum for several minutes. For final drying, transfer the crystals to a watch glass to air dry or place them in a vacuum oven at a moderate temperature.
Protocol 2: Systematic Solvent Screening
This protocol helps identify a suitable solvent for crystallization.
-
Preparation: Place a small, accurately weighed amount of the compound (e.g., 20-30 mg) into several different test tubes.
-
Solvent Addition: To each tube, add a different candidate solvent (e.g., water, ethanol, isopropanol, ethyl acetate, acetone, toluene, hexane) dropwise at room temperature, vortexing after each addition. Note if the compound dissolves readily at room temperature (if so, this solvent is unsuitable for cooling crystallization).
-
Heating: For solvents that do not dissolve the compound at room temperature, heat the test tube in a water or sand bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.
-
Cooling: Allow the hot, clear solutions to cool to room temperature, and then place them in an ice bath.
-
Observation: A good solvent is one that dissolves the compound when hot but produces a high yield of crystalline solid upon cooling. An ideal solvent will show poor solubility at room temperature but high solubility when hot.[22]
Protocol 3: Characterization of Crystal Purity and Form
This protocol describes essential analyses to confirm the quality of the final product.
-
Melting Point Determination:
-
Load a small amount of the dry crystalline product into a capillary tube.
-
Use a calibrated melting point apparatus to determine the temperature range over which the solid melts.
-
A pure sample should exhibit a sharp melting range (typically < 1-2 °C) that corresponds to the literature value.[14]
-
-
X-Ray Powder Diffraction (XRPD) Analysis:
-
Gently grind a small, representative sample of the crystals into a fine powder.
-
Mount the powder on the sample holder of an XRPD instrument.
-
Collect a diffraction pattern over a suitable 2θ range (e.g., 2° to 40°).
-
The resulting diffractogram serves as a fingerprint for that specific crystal form and can be used to identify polymorphs and confirm batch-to-batch consistency.[17]
-
References
-
Lee, E. H. (2014). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). PubMed. [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Organic Chemistry at CU Boulder. [Link]
-
Curia Global. (n.d.). Drug Polymorphism: A Key Consideration for API Development. [Link]
-
CCDC. (2025, January 16). Polymorphism: A Major Risk That Pharma Companies Must Mitigate. [Link]
-
Crimson Publishers. (2018, February 15). The Polymorphism Effect in Active Pharmaceutical Ingredients (API): A Issue Affecting on Bioavailability And Bioequivalence of Drugs. [Link]
-
All About Drugs. (n.d.). Polymorphism. [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry and Biochemistry. [Link]
-
Wikipedia. (n.d.). Recrystallization (chemistry). [Link]
-
ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? [Link]
-
Merugu, S. K., et al. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 67(1). [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. [Link]
-
Spingler, B., et al. (2013). Guide for crystallization. University of Zurich. [Link]
-
Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 8), 1109–1116. [Link]
-
University of Florida. (2015, April 28). Crystal Growing Tips. The Center for Xray Crystallography. [Link]
-
Brennan, C. M., et al. (2022). Probing the Electronic Properties and Interaction Landscapes in a Series of N-(Chlorophenyl)pyridinecarboxamides. Crystal Growth & Design, 22(5), 3249–3264. [Link]
-
ResearchGate. (n.d.). CRYSTAL CHARACTERIZATION TECHNIQUES. [Link]
-
Intertek. (n.d.). Crystallography Analysis. [Link]
-
Organic Chemistry Portal. (n.d.). Phosphane-Catalyzed Knoevenagel Condensation. [Link]
-
MDPI. (2023, March 9). The Co-Crystallization of 4-Halophenylboronic Acid with Aciclovir, Caffeine, Nitrofurazone, Theophylline, and Proline in Function of Weak Interactions. Crystals, 13(3), 468. [Link]
-
ResearchGate. (n.d.). (PDF) Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. [Link]
-
Materia Nova. (n.d.). Crystal structure analysis / crystallographic characterization. [Link]
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. [Link]
-
Professor Dave Explains. (2022, December 5). Recrystallization and Melting Point Analysis. YouTube. [Link]
-
ResearchGate. (2025, August 6). Phosphane‐Catalyzed Knoevenagel Condensation: A Facile Synthesis of α‐Cyanoacrylates and α‐Cyanoacrylonitriles | Request PDF. [Link]
-
ResearchGate. (n.d.). Cyanoacrylates: Towards High Temperature Resistant Instant Adhesives. A Critical Review. [Link]
-
Indian Journal of Pharmaceutical Sciences. (2004). Effect of Solvent and Polymer Additives on Crystallization. 36(2), 73-78. [Link]
- Google Patents. (n.d.). US20120071620A1 - Method for crystallizing (meth)acrylic acid...
-
NIH National Library of Medicine. (n.d.). The impact of crystallization conditions on structure-based drug design... [Link]
- Google Patents. (n.d.).
-
Park, K. (n.d.). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. [Link]
-
Scribd. (n.d.). Preparation of Cyanoacrylate Derivatives. [Link]
-
Progress in Chemical and Biochemical Research. (2024, March 18). Cyanoacrylate Chemistry and Polymerization Mechanisms. [Link]
Sources
- 1. 3-(4-CHLOROPHENYL)-2-CYANOACRYLIC ACID CAS#: 20374-46-3 [m.chemicalbook.com]
- 2. 20374-46-3 CAS MSDS (3-(4-CHLOROPHENYL)-2-CYANOACRYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 3-(4-CHLOROPHENYL)-2-CYANOACRYLIC ACID CAS#: 20374-46-3 [amp.chemicalbook.com]
- 4. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 5. Polymorphism – All About Drugs [allfordrugs.com]
- 6. Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. curiaglobal.com [curiaglobal.com]
- 9. jmcs.org.mx [jmcs.org.mx]
- 10. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pcbiochemres.com [pcbiochemres.com]
- 14. m.youtube.com [m.youtube.com]
- 15. moravek.com [moravek.com]
- 16. acadpubl.eu [acadpubl.eu]
- 17. Crystal structure analysis / crystallographic characterization - Materia Nova – innovation center [materianova.be]
- 18. mdpi.com [mdpi.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Recrystallization [sites.pitt.edu]
- 22. mt.com [mt.com]
- 23. unifr.ch [unifr.ch]
- 24. Crystallography Analysis [intertek.com]
- 25. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 26. researchgate.net [researchgate.net]
"stability issues with 3-(4-Chlorophenyl)-2-cyanoacrylic acid in solution"
Technical Support Center: 3-(4-Chlorophenyl)-2-cyanoacrylic acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 3-(4-Chlorophenyl)-2-cyanoacrylic acid (Cl-CCA), CAS 20374-46-3.[1][2] This document is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot common stability issues encountered when working with this compound in solution. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experiments.
The unique structure of Cl-CCA, featuring a highly electron-deficient carbon-carbon double bond due to adjacent cyano and carboxylic acid groups, makes it exceptionally reactive. This reactivity is the source of its utility in synthesis but also the root of its stability challenges.[3][4] This guide will help you navigate these challenges effectively.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Question 1: I dissolved 3-(4-Chlorophenyl)-2-cyanoacrylic acid in my buffer, but the solution quickly turned cloudy, or a solid precipitated out. What is happening and how can I fix it?
Answer:
This is the most common issue reported and can stem from two primary causes: low solubility or, more critically, base-initiated anionic polymerization.
Causality Analysis:
-
Poor Aqueous Solubility: Cl-CCA is a crystalline solid with very limited solubility in neutral aqueous solutions.[1][5] For instance, its solubility in a 1:9 mixture of DMF and PBS (pH 7.2) is only 0.1 mg/mL.[1][5][6] If your target concentration exceeds this, the compound will simply fail to dissolve or will precipitate.
-
Anionic Polymerization: The core issue with all cyanoacrylates is their extreme susceptibility to anionic polymerization, which is initiated by even weak bases or nucleophiles.[4][7] The process is a rapid chain reaction where molecules of Cl-CCA add to one another, forming a long polymer chain that is insoluble and precipitates from the solution.[4][8] Common initiators in a lab setting include:
-
Hydroxide ions (OH⁻): Present in neutral or basic aqueous buffers.
-
Water: Can act as a weak nucleophile to start the reaction.[4][9]
-
Amines: Common components of biological buffers (e.g., TRIS).
-
Other Nucleophiles: Any nucleophilic species in your reaction mixture can potentially trigger polymerization.
-
Troubleshooting Workflow:
To diagnose and solve this issue, follow this logical workflow.
Caption: Troubleshooting logic for Cl-CCA precipitation.
Question 2: My HPLC analysis shows the peak for 3-(4-Chlorophenyl)-2-cyanoacrylic acid decreasing over a few hours, even when stored in the dark at 4°C. What form of degradation is this?
Answer:
A diminishing HPLC peak, without visible precipitation, points towards chemical degradation of the monomer into soluble byproducts. The two most probable mechanisms are hydrolysis and reaction with solvent nucleophiles.
Causality Analysis:
-
Hydrolysis: While polymerization is rapid, slower degradation via hydrolysis can also occur, especially in the presence of water. Studies on related cyanoacrylic acid derivatives have shown that, with the synergy of water and UV light, the entire cyanoacrylic acid unit can be transformed into an aldehyde group.[10] Even in the dark, aqueous environments can promote slower hydrolytic scission of the polymer chain, and similar mechanisms may affect the monomer.[11]
-
Reaction with Solvents: Protic solvents like methanol or ethanol can act as nucleophiles, potentially adding across the reactive double bond in a Michael-type addition, leading to a new, chemically distinct species. While DMSO and DMF are considered aprotic, they are hygroscopic and can contain water impurities that facilitate degradation.
Troubleshooting & Validation Protocol:
To confirm and mitigate this degradation, a systematic stability study is required.
Experimental Protocol: Assessing Solution Stability by HPLC-UV
-
Solution Preparation:
-
Prepare a 10 mg/mL stock solution of Cl-CCA in anhydrous DMSO.
-
Prepare two experimental solutions by diluting the stock to 100 µg/mL in:
-
(A) Acetonitrile:Water (50:50) with 0.1% Formic Acid (Acidic pH)
-
(B) Acetonitrile:10mM Ammonium Bicarbonate (pH ~7.8) (Basic pH)
-
-
-
Time-Point Analysis:
-
Immediately after preparation (T=0), inject each solution onto the HPLC system.
-
Store the vials in the autosampler at a controlled temperature (e.g., 10°C).
-
Re-inject the samples at regular intervals (e.g., T=1, 2, 4, 8, 24 hours).
-
-
HPLC Method:
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm and 310 nm.
-
Injection Volume: 5 µL
-
-
Data Analysis:
-
Plot the peak area of the parent Cl-CCA compound against time for both conditions.
-
Expected Result: You will likely observe a rapid decrease in peak area for the basic condition (B) and a much slower decrease for the acidic condition (A). The appearance of new, earlier-eluting (more polar) peaks would indicate the formation of soluble degradation products.
-
This self-validating protocol will authoritatively determine the stability of Cl-CCA in your specific solvent systems and guide your experimental design.
Question 3: The solution of 3-(4-Chlorophenyl)-2-cyanoacrylic acid turned yellow upon storage. Is the compound still usable?
Answer:
A color change from colorless to yellow is a strong indicator of degradation, likely through photooxidation.[3]
Causality Analysis:
Molecules with extended conjugated systems, like Cl-CCA, are susceptible to degradation upon exposure to light, particularly UV wavelengths. This photo-induced process can create new chromophores that absorb light in the visible spectrum, appearing yellow. The polymer of a related cyanoacrylate is known to turn yellow after UV irradiation.[3]
Recommendations:
-
Avoid Use: It is strongly advised not to use the discolored solution for quantitative experiments, as the concentration of the active parent compound is no longer reliable.
-
Preventive Measures:
-
Always store both solid Cl-CCA and its solutions protected from light. Use amber vials or wrap clear vials in aluminum foil.
-
Minimize headspace in the storage vial and consider purging with an inert gas (nitrogen or argon) to reduce oxidative degradation.
-
Prepare solutions fresh whenever possible.
-
Part 2: Frequently Asked Questions (FAQs)
Q: What are the primary degradation pathways for 3-(4-Chlorophenyl)-2-cyanoacrylic acid in solution?
A: The stability of Cl-CCA is governed by two competing degradation pathways originating from its highly electrophilic nature.
Caption: Competing degradation pathways for Cl-CCA in solution.
-
Anionic Polymerization: This is the dominant and most rapid pathway, triggered by nucleophiles. It results in the formation of long, insoluble polymer chains.[4][7][12]
-
Hydrolytic/Photolytic Degradation: A slower process involving the chemical alteration of the monomer itself, often initiated by water or light, leading to soluble byproducts.[10][11]
Q: What are the recommended solvents and storage conditions for 3-(4-Chlorophenyl)-2-cyanoacrylic acid?
A: Proper solvent selection and storage are critical for maintaining the integrity of the compound.
Table 1: Solubility and Solvent Recommendations
| Solvent | Solubility (mg/mL) | Key Considerations & Rationale |
| DMSO | 14[1][5][6] | Recommended for stock solutions. Aprotic nature minimizes degradation, but it is hygroscopic. Use anhydrous grade and store under inert gas. |
| DMF | 14[1][5][6] | Recommended for stock solutions. Similar to DMSO. Ensure anhydrous grade is used. |
| Aqueous Buffers (pH ≥ 7) | Very Low (~0.1)[1][5][6] | Not Recommended for Storage. High risk of rapid anionic polymerization. Use only for immediate dilution and experimentation. |
| Aqueous Buffers (pH < 5) | Variable | Potentially Viable. Acidic conditions inhibit polymerization.[7] However, solubility may be limited. Must be empirically tested for your specific buffer. |
| Alcohols (Methanol, Ethanol) | Not specified | Not Recommended. Alcohols are nucleophiles and can react with the compound or initiate polymerization. |
Table 2: Recommended Storage Conditions
| Form | Solvent | Temperature | Light Protection | Duration | Rationale |
| Solid | N/A | 4°C or -20°C | Required | > 1 year | Protects from thermal and photolytic degradation. Keep tightly sealed to exclude moisture. |
| Solution | Anhydrous DMSO / DMF | -20°C or -80°C | Mandatory | < 1 month | Minimizes degradation. Store in small, single-use aliquots to avoid freeze-thaw cycles and moisture introduction. |
| Diluted Aqueous Solution | N/A | N/A | N/A | Do Not Store | Prepare fresh from stock and use within minutes to hours. Highly unstable. |
Q: How does pH affect the stability and solubility of 3-(4-Chlorophenyl)-2-cyanoacrylic acid?
A: The effect of pH is a critical trade-off between solubility and stability.
-
Acidic Conditions (pH < 5):
-
Neutral Conditions (pH ~ 7):
-
Basic Conditions (pH > 8):
-
Stability: Extremely Poor. High concentrations of hydroxide ions will cause almost instantaneous polymerization.
-
Solubility: High. The carboxylic acid will be fully deprotonated to the carboxylate, increasing its affinity for aqueous media. However, the compound will immediately polymerize, making this enhanced solubility practically irrelevant.
-
References
-
Progress in Chemical and Biochemical Research. Cyanoacrylate Chemistry and Polymerization Mechanisms. Available from: [Link]
-
ResearchGate. Mechanism for auto-polymerization of cyanoacrylates. Available from: [Link]
-
ACS Publications. Bonding Mechanism of Cyanoacrylates on SiO2 and Au: Spectroscopic Studies of the Interface. Available from: [Link]
-
SCIENTIFIC CULTURE. PRELIMINARY STUDY OF A POLYCYANOACRYLATE ADHESIVE FOR GLASS: CHANGES UNDER AGEING CONDITIONS. Available from: [Link]
-
Progress in Chemical and Biochemical Research. Cyanoacrylate Chemistry and Polymerization Mechanisms. Available from: [Link]
-
PubMed. Degradation of cyanoacrylic acid-based organic sensitizers in dye-sensitized solar cells. Available from: [Link]
-
Ministry of the Environment, Government of Japan. Analytical Methods. Available from: [Link]
-
Wikipedia. Cyanoacrylate. Available from: [Link]
-
AFINITICA. "Polycyanoacrylates". In: Encyclopedia of Polymer Science and Technology. Available from: [Link]
-
AFINITICA. Synthesis and degradation of poly (alkyl [alpha]-cyanoacrylates). Available from: [Link]
-
PubMed. Enhanced biocompatibility and adhesive properties by aromatic amino acid-modified allyl 2-cyanoacrylate-based bio-glue. Available from: [Link]
- Google Patents. US5703267A - Process for producing 2-cyanoacrylic acid.
-
ResearchGate. Synthesis and degradation behavior of poly(ethyl-cyanoacrylate) Polym. Available from: [Link]
-
YouTube. Chemistry Ph.D. Explains how Super Glue Actually Works. Available from: [Link]
-
MDPI. Octocrylene: From Sunscreens to the Degradation Pathway during Chlorination Processes: Formation of Byproducts and Their Ecotoxicity Assessment. Available from: [Link]
- Google Patents. US7186404B2 - Photostable sunscreen compositions and methods of stabilizing.
-
PubMed. Formation of Chlorinated Breakdown Products During Degradation of Sunscreen Agent, 2-ethylhexyl-4-methoxycinnamate in the Presence of Sodium Hypochlorite. Available from: [Link]
-
TSI Journals. Stability-indicating methods for determination of tadalafil in presence of its degradation product. Available from: [Link]
-
RSC Publishing. Dithienylthienothiadiazole-based organic dye containing two cyanoacrylic acid anchoring units for dye-sensitized solar cells. Available from: [Link]
Sources
- 1. 3-(4-CHLOROPHENYL)-2-CYANOACRYLIC ACID CAS#: 20374-46-3 [m.chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. sci-cult.com [sci-cult.com]
- 4. pcbiochemres.com [pcbiochemres.com]
- 5. 3-(4-CHLOROPHENYL)-2-CYANOACRYLIC ACID CAS#: 20374-46-3 [amp.chemicalbook.com]
- 6. 20374-46-3 CAS MSDS (3-(4-CHLOROPHENYL)-2-CYANOACRYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. pcbiochemres.com [pcbiochemres.com]
- 8. Cyanoacrylate - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Degradation of cyanoacrylic acid-based organic sensitizers in dye-sensitized solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. afinitica.com [afinitica.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-(4-Chlorophenyl)-2-cyanoacrylic acid
For: Researchers, scientists, and drug development professionals
This guide provides in-depth technical support for the purification of 3-(4-Chlorophenyl)-2-cyanoacrylic acid, a key intermediate in various synthetic pathways. We will explore common purification challenges and offer practical, field-proven solutions to help you achieve the desired purity for your downstream applications.
Understanding the Molecule and Potential Impurities
3-(4-Chlorophenyl)-2-cyanoacrylic acid is typically synthesized via a Knoevenagel condensation between 4-chlorobenzaldehyde and cyanoacetic acid.[1][2] Understanding this synthesis is crucial for anticipating potential impurities.
Diagram of the Knoevenagel Condensation:
Caption: Synthesis of 3-(4-Chlorophenyl)-2-cyanoacrylic acid.
Common Impurities to Consider:
-
Unreacted Starting Materials: Residual 4-chlorobenzaldehyde and cyanoacetic acid are common impurities.
-
Byproducts of Self-Condensation: Aldehydes can undergo self-condensation, especially under strongly basic conditions.[1]
-
Decarboxylation Product: The product itself can decarboxylate, especially at elevated temperatures, leading to the formation of 4-chlorocinnamonitrile.
-
Solvent Residues: Residual solvents from the reaction or initial work-up can be trapped in the solid product.
Troubleshooting Guide: Purification by Recrystallization
Recrystallization is the most common and cost-effective method for purifying solid organic compounds like 3-(4-Chlorophenyl)-2-cyanoacrylic acid.[3][4] However, several issues can arise.
Q1: My compound "oils out" during cooling instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid phase above its melting point. This often traps impurities.
Causality and Solutions:
-
High Solute Concentration/Rapid Cooling: Supersaturation is reached at a temperature where the compound is still molten.
-
Solution: Reheat the mixture to redissolve the oil, add a small amount of additional hot solvent to decrease the concentration, and allow the solution to cool much more slowly. Insulating the flask can help.
-
-
Inappropriate Solvent: The solvent may not be ideal for promoting crystal lattice formation.
-
Solution: Consider a different solvent or a two-solvent system. For a two-solvent system, dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.[5]
-
-
Presence of Impurities: Impurities can lower the melting point of the eutectic mixture.
-
Solution: If the oil solidifies on further cooling, you can attempt to recrystallize the resulting solid again. A preliminary purification by another method, like a quick filtration through a small plug of silica, might be necessary.
-
Troubleshooting Workflow for "Oiling Out":
Caption: Decision tree for addressing "oiling out".
Q2: I have a very low yield after recrystallization. How can I improve it?
A2: Low yield is a common problem and can be attributed to several factors.
Causality and Solutions:
-
Using too much solvent: The compound has some solubility even in the cold solvent, and excess solvent will lead to significant loss in the mother liquor.
-
Solution: Use the minimum amount of boiling solvent necessary to fully dissolve the compound.[3]
-
-
Premature crystallization: The compound crystallizes during hot filtration to remove insoluble impurities.
-
Solution: Ensure the filtration apparatus (funnel and receiving flask) is pre-heated. Use a slight excess of hot solvent and then evaporate some of it after filtration to reach the saturation point.
-
-
Not cooling sufficiently: Crystallization is incomplete if the solution is not cooled to a low enough temperature.
-
Solution: After cooling to room temperature, place the flask in an ice bath to maximize crystal formation.
-
Q3: My crystals are colored, but the pure compound should be white. How do I remove the color?
A3: Colored impurities are common.
Causality and Solutions:
-
Presence of colored byproducts: Some side reactions can produce colored impurities.
-
Solution: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb some of your product.
-
Recommended Recrystallization Protocols
Based on the polar nature of the carboxylic acid and the aromatic chloride, a moderately polar solvent is a good starting point.
| Solvent System | Protocol | Expected Outcome |
| Ethanol | Dissolve the crude product in a minimal amount of hot ethanol. Allow to cool slowly to room temperature, then place in an ice bath. Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol. | This is a good first choice for minor impurities.[6] |
| Ethanol/Water | Dissolve the crude product in a minimal amount of hot ethanol. Add hot water dropwise until the solution becomes persistently cloudy. Add a few drops of hot ethanol to redissolve the cloudiness. Allow to cool slowly. | This two-solvent system is effective for moderately polar compounds.[7] |
| Acetic Acid/Water | Dissolve the crude product in hot glacial acetic acid. Add hot water until turbidity is observed. Cool slowly. | Acetic acid can be a good solvent for carboxylic acids. Ensure to wash the final crystals thoroughly to remove residual acetic acid. |
Alternative Purification Technique: Column Chromatography
If recrystallization fails to provide the desired purity, column chromatography is a powerful alternative. Given the acidic nature of the compound, special considerations are needed.
Q4: I want to use column chromatography. What conditions should I use?
A4: For an acidic compound like 3-(4-Chlorophenyl)-2-cyanoacrylic acid, standard silica gel chromatography can be challenging due to strong adsorption and peak tailing.
Recommended Approach: Acidified Silica Gel Chromatography
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase: A non-polar/polar solvent system with a small amount of acid. A good starting point is a gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate) with 0.5-1% acetic acid added to the mobile phase. The acetic acid will suppress the ionization of the carboxylic acid, reducing its interaction with the silica and leading to better peak shape.
-
Elution Profile: Unreacted 4-chlorobenzaldehyde will elute first, followed by your desired product. Cyanoacetic acid, being very polar, will likely remain on the column or elute very slowly.
Purity Assessment
Q5: How can I confirm the purity of my final product?
A5: A combination of techniques should be used to assess purity.
-
Melting Point: A sharp melting point close to the literature value (191-193 °C) is a good indicator of purity.[8] A broad melting range suggests the presence of impurities.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify impurities. The provided supplementary information for a related compound shows characteristic peaks that can be used for comparison.[9][10] Unreacted 4-chlorobenzaldehyde will show a characteristic aldehyde proton peak around 10 ppm in the ¹H NMR spectrum.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is an excellent method for quantifying purity. A typical method would involve a C18 column with a mobile phase of acetonitrile and water (with an acidic modifier like formic or phosphoric acid).[11][12]
HPLC Method Parameters (Starting Point):
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30-70% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
Frequently Asked Questions (FAQs)
Q: Can I use other solvents for recrystallization? A: Yes, other polar solvents like methanol or isopropanol could be effective. Solvent systems like hexane/acetone or hexane/ethyl acetate might also work, especially if the impurities are significantly different in polarity.[6] It is always best to perform small-scale solubility tests to find the optimal solvent or solvent pair.[3]
Q: My compound is a fine powder after recrystallization. How can I get larger crystals? A: Fine powders can result from rapid crystallization. To obtain larger crystals, ensure the solution cools as slowly as possible. You can insulate the flask with glass wool or a beaker of warm water. Seeding the solution with a small crystal of the pure compound once it has cooled slightly can also promote the growth of larger crystals.
Q: I see a peak for cyanoacetic acid in my NMR. How can I remove it? A: Cyanoacetic acid is water-soluble. A simple work-up step before recrystallization can be effective. Dissolve the crude product in a suitable organic solvent like ethyl acetate and wash with water or a dilute brine solution. This should extract the majority of the cyanoacetic acid into the aqueous layer.
References
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
- Nichols, L.
-
MIT OpenCourseWare. 8.6 - Two-Solvent Recrystallization Guide. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Siadati, S. A. How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. [Link]
-
Royal Society of Chemistry. Supplementary Material (ESI) for Green Chemistry. [Link]
-
Wikipedia. Knoevenagel condensation. [Link]
-
MDPI. Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety. [Link]
-
SpectraBase. (3R)-3-(4-chlorophenyl)-3-cyano-propionic acid ethyl ester - Optional[13C NMR]. [Link]
-
University Ibn Tofail. SUPPLEMENTARY INFORMATION Catalytic Performance of Cadmium Pyrophosphate in the Knoevenagel Condensation and One-Pot Multicompon. [Link]
-
Maslarska V, et al. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. [Link]
- Islam, M. S. Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.
-
SciELO México. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. [Link]
- Google Patents. Optically active isomers of trans-3(2-(4-chlorophenyl)-vinyl)-2,2-dimethyl-cyclopropion-1-ic acid-(alpha-cyano-4-fluoro-3-phenoxy-benzyl)-esters, process for their preparation and their use as ectoparasiticides.
-
MDPI. Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazo. [Link]
-
MDPI. Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines. [Link]
-
SciELO. Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry. [Link]
-
ResearchGate. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). [Link]
- Google Patents.
- Regan, F. An investigation into the sample preparation procedure and analysis of cyanoacrylate adhesives using capillary electrophoresis.
-
MDPI. Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. [Link]
Sources
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. scielo.br [scielo.br]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. mt.com [mt.com]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. 3-(4-CHLOROPHENYL)-2-CYANOACRYLIC ACID CAS#: 20374-46-3 [m.chemicalbook.com]
- 9. rsc.org [rsc.org]
- 10. ias.ac.in [ias.ac.in]
- 11. researchgate.net [researchgate.net]
- 12. public.pensoft.net [public.pensoft.net]
Technical Support Center: Enhancing the Binding Affinity of 3-(4-Chlorophenyl)-2-cyanoacrylic Acid for STAT3
Guide Version: 1.0 | Last Updated: January 14, 2026
Welcome to the technical support guide for researchers working to enhance the binding affinity of 3-(4-Chlorophenyl)-2-cyanoacrylic acid and its derivatives. This molecule belongs to a class of compounds recognized for their potential as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) protein. Constitutive activation of STAT3 is a hallmark of numerous cancers, making it a critical therapeutic target.[1][2][3]
This guide is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting protocols to address common challenges encountered during the optimization process. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower your research decisions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the target, the compound, and the experimental strategies.
Q1: What is the primary biological target for this class of compounds and why is it important?
Answer: The primary and most extensively studied target for cyanoacrylic acid-based inhibitors is the STAT3 protein .[3][4][5] STAT3 is a transcription factor that, upon activation by upstream kinases like JAKs or Src, dimerizes, translocates to the nucleus, and regulates the expression of genes involved in proliferation, survival, and angiogenesis.[1][6] In many cancers, STAT3 is persistently active, driving tumor progression.[2][7][8] Therefore, inhibiting STAT3 is a promising anti-cancer strategy.
Q2: Which domain of STAT3 should I target to inhibit its function?
Answer: The Src Homology 2 (SH2) domain is the most common and validated target for inhibiting STAT3 activity.[8][9] The SH2 domain is crucial for two key events:
-
Receptor Binding: It mediates the recruitment of STAT3 to phosphorylated tyrosine residues on cytokine and growth factor receptors.[10][11]
-
Dimerization: It facilitates the formation of STAT3-STAT3 dimers through a reciprocal interaction with a phosphorylated tyrosine (Tyr705) on its partner monomer.[9][11][12]
By designing a small molecule like 3-(4-Chlorophenyl)-2-cyanoacrylic acid to bind within the SH2 domain, you can physically block these interactions, preventing STAT3 activation.[8][9] While the DNA-binding domain (DBD) is an alternative target, the SH2 domain has been the focus of more extensive inhibitor development efforts.[7][12][13]
Q3: What are the key chemical features of 3-(4-Chlorophenyl)-2-cyanoacrylic acid that I should focus on for modification?
Answer: This molecule has three primary regions for synthetic modification to explore the Structure-Activity Relationship (SAR):
-
The Phenyl Ring: The 4-chloro substitution is a starting point. Modifications here (e.g., changing position, substituting with other halogens, or adding methyl, methoxy, or trifluoromethyl groups) can probe hydrophobic and electronic interactions within the binding pocket.
-
The Cyanoacrylic Acid Core: This is the pharmacophore, likely responsible for key hydrogen bonding or electrostatic interactions. While significant changes are risky, bioisosteric replacements for the carboxylic acid (like a tetrazole or boronic acid) could improve potency or pharmacokinetic properties.[4]
-
The Linker (Implicit): While this specific molecule lacks an extended linker, more complex derivatives often incorporate them to reach deeper pockets or interact with adjacent residues.[14]
A systematic approach to modifying these regions is crucial for improving binding affinity.[15]
Section 2: Troubleshooting Experimental Challenges
This section provides detailed guidance for specific problems you may encounter in the lab.
Problem 1: My binding affinity (Kd, IC50) is not improving, or the results are inconsistent.
This is a common challenge stemming from several potential root causes, from assay conditions to the properties of the compound itself.
Explanation: Ligand-binding assays are highly sensitive to buffer composition, pH, temperature, and protein quality.[16][17] Inconsistent or suboptimal conditions can mask genuine improvements in affinity or produce high variability.
Troubleshooting Steps:
-
Verify Protein Quality: Ensure your recombinant STAT3 protein is pure, correctly folded, and monomeric. Run an SDS-PAGE and, if possible, Size-Exclusion Chromatography (SEC).
-
Optimize Buffer: The buffer composition is critical. For STAT3 assays, a common starting point is a buffer containing 20 mM Tris pH ~8.0, 1 mM EDTA, and low salt (e.g., 50 mM KCl), but this may require optimization.[18]
-
Control for DMSO Concentration: Ensure the final DMSO concentration is consistent across all wells (typically ≤1%) as it can affect protein stability and binding.[19]
-
Temperature Consistency: Maintain a stable temperature throughout the assay, as binding kinetics are temperature-dependent.[17]
Explanation: Many small molecules, particularly those that are planar and hydrophobic, can form colloidal aggregates at micromolar concentrations. These aggregates can nonspecifically sequester the target protein, leading to false-positive hits and irreproducible data that do not reflect true 1:1 binding.[20][21] This is a major source of artifacts in drug discovery.[21][22]
Troubleshooting Steps:
-
Include a Detergent: The most common counter-screen is to repeat the binding assay in the presence of a non-ionic detergent, such as 0.01% Triton X-100 or Tween-20. Aggregation-based inhibition is often attenuated by detergents, while true binding is typically unaffected.
-
Perform Dynamic Light Scattering (DLS): DLS is a direct physical method to detect the formation of particles in your compound solution.[21][22][23] Test your compound at relevant assay concentrations in the assay buffer.
-
Concentration-Response Curve Shape: Aggregators often produce unusually steep or irregular concentration-response curves. Analyze the Hill slope of your curves; a high slope can be indicative of aggregation.
Explanation: Randomly modifying the lead compound is inefficient. An effective SAR campaign requires a logical, systematic approach to understand how structural changes impact affinity.[15]
Troubleshooting Workflow: Systematic SAR Exploration
The following workflow illustrates a structured approach to analogue design and evaluation.
Caption: A high-level workflow for molecular docking of inhibitors to STAT3.
Data Presentation: Summarizing SAR Data
Clear data presentation is essential for interpreting results. Use tables to correlate structural modifications with changes in binding affinity.
Table 1: Example SAR Data for Analogs of 3-(Phenyl)-2-cyanoacrylic Acid
| Compound ID | R-Group (at para position) | IC50 (µM) - FP Assay | Comments |
| LEAD-01 | -Cl | 8.6 | Starting Compound |
| ANA-02 | -F | 12.1 | Smaller halogen decreases potency |
| ANA-03 | -Br | 7.5 | Larger halogen offers slight improvement |
| ANA-04 | -CH3 | 9.8 | Small alkyl group is tolerated but not optimal |
| ANA-05 | -CF3 | 3.2 | Strong electron-withdrawing group boosts affinity |
| ANA-06 | -OCH3 | 25.4 | Electron-donating group is detrimental |
| ANA-07 | -H | 31.5 | Substitution is critical for activity |
Note: Data are hypothetical and for illustrative purposes only.
References
- A high-throughput fluorescence polarization assay for signal transducer and activator of transcription 3. PubMed.
- A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3). NIH.
- The coiled-coil domain of Stat3 is essential for its SH2 domain-mediated receptor binding and subsequent activation induced by epidermal growth factor and interleukin-6. PubMed.
- A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3). Oncotarget.
- If You Cannot Win Them, Join Them: Understanding New Ways to Target STAT3 by Small Molecules. ACS Omega.
- Computational workflow for discovering small molecular binders for shallow binding sites by integrating molecular dynamics simulation, pharmacophore modeling, and machine learning: STAT3 as case study. PubMed.
- Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation. Frontiers.
- Fluorescence polarization (FP) assay measures affinity of STAT3 inhibitors for the SH2 domain. ResearchGate.
- The Coiled-Coil Domain of Stat3 Is Essential for Its SH2 Domain-Mediated Receptor Binding and Subsequent Activation Induced by Epidermal Growth Factor and Interleukin-6. PMC - NIH.
- Targeting the SH2 Domain of STAT3 with Small Molecule Inhibitors for Cancer Therapy. Pre-proof.
- Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain. PMC - NIH.
- Identification of Small-Molecule Aggregation. CD BioSciences.
- A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3). PubMed.
- A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates. PMC - NIH.
- Discovery of new STAT3 inhibitors as anticancer agents using ligand-receptor contact fingerprints and docking-augmented machine learning. RSC Publishing.
- Assay Interference by Aggregation. NCBI Bookshelf.
- Detection of Small-Molecule Aggregation with High-Throughput Microplate Biophysical Methods. PubMed.
- Combating small molecule aggregation with machine learning. ResearchGate.
- Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain. Frontiers.
- Surface Plasmon Resonance Protocol & Troubleshooting. Creative Biolabs.
- Advances of signal transducer and activator of transcription 3 inhibitors in acute myeloid leukemia (Review). PubMed Central.
- Identification of novel STAT3 inhibitors for liver fibrosis, using pharmacophore-based virtual screening, molecular docking, and biomolecular dynamics simulations. ResearchGate.
- Surface plasmon resonance. Protocol.
- Discovery of new STAT3 inhibitors as anticancer agents using ligand-receptor contact fingerprints and docking-augmented machine learning. RSC Publishing.
- Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart.
- Guide to Running an SPR Experiment. University of Texas at Austin.
- Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment. ACS Central Science.
- 3-(4-CHLOROPHENYL)-2-CYANOACRYLIC ACID. ChemicalBook.
- Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. Blog.
- Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. PMC - NIH.
- A Small Molecule Compound Targeting STAT3 DNA-Binding Domain Inhibits Cancer Cell Proliferation, Migration, and Invasion. PubMed Central.
- A Simple Guide to Surface Plasmon Resonance. Nicoya.
- 3-(4-Chloro-phenyl)-2-cyano-acrylic acid. Santa Cruz Biotechnology.
- Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors. PMC - NIH.
- Chemical structures of representative STAT3 inhibitors. ResearchGate.
- Mechanisms of Unphosphorylated STAT3 Transcription Factor Binding to DNA. PMC - NIH.
- Chemical structures of explored small molecule STAT3 inhibitors. ResearchGate.
- Protein Assays and Quantitation Support—Troubleshooting. Thermo Fisher Scientific.
- Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Fluidic Sciences.
- Structure Activity Relationships. Drug Design Org.
- 3-(4-CHLOROPHENYL)-2-CYANOACRYLIC ACID Product Description. ChemicalBook.
- 3-(4-Chlorophenyl)-2-cyanoacrylic acid. Matrix Scientific.
- Construction of Quantitative Structure Activity Relationship (QSAR) Models to Predict Potency of Structurally Diversed Janus Kinase 2 Inhibitors. MDPI.
- Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety. MDPI.
Sources
- 1. Frontiers | Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation [frontiersin.org]
- 2. Discovery of new STAT3 inhibitors as anticancer agents using ligand-receptor contact fingerprints and docking-augmented machine learning - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Advances of signal transducer and activator of transcription 3 inhibitors in acute myeloid leukemia (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of new STAT3 inhibitors as anticancer agents using ligand-receptor contact fingerprints and docking-augmented machine learning - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07007C [pubs.rsc.org]
- 7. oncotarget.com [oncotarget.com]
- 8. novacurabioai.com [novacurabioai.com]
- 9. Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The coiled-coil domain of Stat3 is essential for its SH2 domain-mediated receptor binding and subsequent activation induced by epidermal growth factor and interleukin-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Coiled-Coil Domain of Stat3 Is Essential for Its SH2 Domain-Mediated Receptor Binding and Subsequent Activation Induced by Epidermal Growth Factor and Interleukin-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A Small Molecule Compound Targeting STAT3 DNA-Binding Domain Inhibits Cancer Cell Proliferation, Migration, and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 16. swordbio.com [swordbio.com]
- 17. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 18. Mechanisms of Unphosphorylated STAT3 Transcription Factor Binding to DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A high-throughput fluorescence polarization assay for signal transducer and activator of transcription 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Identification of Small-Molecule Aggregation - CD BioSciences [cd-biophysics.com]
- 21. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Detection of Small-Molecule Aggregation with High-Throughput Microplate Biophysical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates - PMC [pmc.ncbi.nlm.nih.gov]
"preventing degradation of 3-(4-Chlorophenyl)-2-cyanoacrylic acid during experiments"
Welcome to the technical support resource for 3-(4-Chlorophenyl)-2-cyanoacrylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the handling, storage, and experimental use of this compound, with a primary focus on preventing its degradation. The information herein is structured to address common challenges and provide scientifically grounded solutions.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What are the primary factors that can cause the degradation of 3-(4-Chlorophenyl)-2-cyanoacrylic acid?
A1: The degradation of 3-(4-Chlorophenyl)-2-cyanoacrylic acid is primarily influenced by four key factors: moisture (humidity), pH, light, and temperature. The cyanoacrylate moiety is highly susceptible to anionic polymerization, which can be initiated by weak bases like water.[1][2] Alkaline conditions, in particular, can accelerate this process, leading to the loss of the desired monomeric form.[1][3][4] Furthermore, exposure to UV light can induce photodegradation, and elevated temperatures can lead to thermal decomposition or unwanted polymerization.[5][6]
Q2: What is the recommended procedure for storing solid 3-(4-Chlorophenyl)-2-cyanoacrylic acid to ensure its long-term stability?
A2: To ensure the long-term stability of solid 3-(4-Chlorophenyl)-2-cyanoacrylic acid, it is crucial to store it in a tightly sealed container in a cool, dark, and dry environment.[7] A desiccator or a dry box is highly recommended to minimize exposure to moisture. For extended storage, refrigeration (2-8 °C) is advisable. Always allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.
Q3: How should I prepare solutions of 3-(4-Chlorophenyl)-2-cyanoacrylic acid to minimize degradation during my experiments?
A3: When preparing solutions, it is imperative to use anhydrous solvents to the greatest extent possible. Solvents should be of high purity and stored over molecular sieves or other appropriate drying agents. The choice of solvent is also critical; aprotic solvents are generally preferred. If aqueous buffers are necessary, they should be freshly prepared and de-gassed. It is also advisable to work with solutions at the lowest practical temperature and to prepare them as close to the time of use as possible.
Q4: Can I use pH modifiers in my experiments with 3-(4-Chlorophenyl)-2-cyanoacrylic acid?
A4: The use of pH modifiers should be approached with caution. As cyanoacrylates are sensitive to pH, strongly basic conditions will rapidly induce polymerization and degradation.[1][3] If pH adjustment is unavoidable, it is recommended to maintain the solution at a neutral or slightly acidic pH. The addition of a small amount of an acidic stabilizer can help maintain the compound in its liquid, unpolymerized state.[3]
Q5: Are there any known incompatibilities with other common lab reagents?
A5: Yes, 3-(4-Chlorophenyl)-2-cyanoacrylic acid is incompatible with strong bases, strong acids, and nucleophiles such as amines and alcohols, which can initiate polymerization.[2] Contact with metals should also be minimized, as they can potentially catalyze degradation. It is essential to use clean, dry glassware and to avoid contamination from any source that could introduce moisture or basic residues.
TROUBLESHOOTING GUIDES
This section provides a systematic approach to identifying and resolving common issues encountered during experiments involving 3-(4-Chlorophenyl)-2-cyanoacrylic acid.
Issue 1: Rapid Polymerization of the Compound Upon Dissolution
-
Symptom: The solid compound fails to dissolve properly, or a solid mass/precipitate forms immediately or shortly after adding the solvent.
-
Root Cause Analysis: This is a classic sign of rapid anionic polymerization. The most likely culprit is the presence of moisture or basic impurities in the solvent or on the glassware.
-
Corrective and Preventative Actions:
-
Solvent Purity: Ensure the use of anhydrous grade solvents. If not available, dry the solvent using appropriate methods (e.g., distillation over a drying agent, use of molecular sieves).
-
Glassware Preparation: All glassware must be scrupulously cleaned and dried. Oven-drying at a high temperature (e.g., 120 °C) for several hours immediately before use is recommended to remove any adsorbed moisture.
-
Inert Atmosphere: For highly sensitive experiments, consider preparing solutions under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Issue 2: Inconsistent or Non-Reproducible Experimental Results
-
Symptom: Significant variability in results is observed between seemingly identical experimental runs.
-
Root Cause Analysis: This often points to gradual degradation of a stock solution or inconsistent handling practices. The concentration of the active monomer may be decreasing over time.
-
Corrective and Preventative Actions:
-
Fresh Solutions: Prepare fresh solutions of 3-(4-Chlorophenyl)-2-cyanoacrylic acid for each experiment or, at a minimum, daily. Avoid using stock solutions that have been stored for extended periods, especially if not stored under optimal conditions.
-
Standardized Protocols: Implement a strict, standardized protocol for solution preparation, including the source and grade of solvents, and the method and duration of storage.
-
Stability Testing: If a stock solution must be used over time, perform a stability study by analyzing its purity and concentration at regular intervals using a suitable analytical method like HPLC-UV.
-
Issue 3: Evidence of Degradation in Analytical Data (e.g., HPLC, NMR)
-
Symptom: Appearance of unexpected peaks in HPLC chromatograms or signals in NMR spectra that are not attributable to the starting material or expected products.
-
Root Cause Analysis: The compound is degrading, either in storage or during the experimental or analytical procedure. The degradation products are now being detected.
-
Corrective and Preventative Actions:
-
Protect from Light: Store the solid compound and its solutions in amber vials or wrap containers with aluminum foil to prevent photodegradation.[8]
-
Temperature Control: Maintain samples at a controlled, cool temperature throughout the experimental and analytical process. Use cooled autosamplers for chromatographic analysis if available.
-
Method Optimization: For analytical methods like GC/MS, derivatization may be necessary for non-volatile or thermally labile compounds.[9] For HPLC, ensure the mobile phase is compatible and does not induce on-column degradation.
-
VISUALIZED WORKFLOWS AND PATHWAYS
Decision Tree for Troubleshooting Degradation
Caption: Troubleshooting workflow for degradation issues.
Key Degradation Pathways
Caption: Major degradation routes for the compound.
EXPERIMENTAL PROTOCOLS
Protocol 1: Preparation of a Standard Stock Solution (10 mM in Acetonitrile)
-
Materials:
-
3-(4-Chlorophenyl)-2-cyanoacrylic acid (solid)
-
Anhydrous acetonitrile (ACN)
-
Amber glass vial with a PTFE-lined cap
-
Oven-dried glassware (beaker, spatula)
-
Analytical balance
-
-
Procedure:
-
Place the amber vial and other necessary glassware in an oven at 120 °C for at least 2 hours. Allow to cool to room temperature in a desiccator.
-
Weigh out the required amount of 3-(4-Chlorophenyl)-2-cyanoacrylic acid (e.g., 20.76 mg for a 10 mL solution) on an analytical balance and transfer it to the dried beaker.
-
Add approximately 8 mL of anhydrous acetonitrile to the beaker and stir with a clean, dry magnetic stir bar until the solid is fully dissolved.
-
Carefully transfer the solution to the 10 mL amber volumetric flask. Rinse the beaker with a small amount of anhydrous acetonitrile and add the rinsing to the volumetric flask.
-
Bring the solution to the final volume of 10 mL with anhydrous acetonitrile.
-
Cap the vial tightly, label it clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at 2-8 °C and use it within 24 hours for best results.
-
Protocol 2: Monitoring Degradation by HPLC-UV
-
Instrumentation and Conditions:
-
HPLC System: With a UV-Vis detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic, e.g., 60:40 Acetonitrile:Water with 0.1% Formic Acid (ensure high-purity water and HPLC-grade solvents)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis scan of the pure compound (typically in the range of 280-320 nm)
-
Injection Volume: 10 µL
-
-
Procedure:
-
Prepare a fresh solution of 3-(4-Chlorophenyl)-2-cyanoacrylic acid as per Protocol 1.
-
Immediately after preparation (t=0), inject the solution into the HPLC system and record the chromatogram. The main peak corresponds to the intact compound.
-
Store the solution under the conditions you wish to test (e.g., on the benchtop exposed to light, in the refrigerator in the dark).
-
At specified time intervals (e.g., 1, 4, 8, 24 hours), inject an aliquot of the stored solution into the HPLC.
-
Monitor the chromatograms for a decrease in the area of the main peak and the appearance of new peaks, which indicate degradation products.
-
Quantify the degradation by calculating the percentage of the remaining main peak area relative to the initial (t=0) area.
-
DATA SUMMARY
| Parameter | Recommended Condition | Rationale |
| Storage (Solid) | 2-8 °C, in the dark, under desiccation | Minimizes thermal degradation, photodegradation, and moisture-induced polymerization. |
| Storage (Solution) | 2-8 °C, in the dark, in an amber vial | Slows down solvent-mediated degradation and photodegradation. Short-term storage only. |
| pH Range | Neutral to slightly acidic (pH < 7) | Avoids base-catalyzed polymerization.[1][3] |
| Solvents | Anhydrous aprotic solvents (e.g., ACN, THF) | Minimizes the presence of water which can initiate polymerization.[1][2] |
| Light Exposure | Avoid direct sunlight and UV sources | Prevents photodegradation.[8] |
REFERENCES
-
LashBeePro. (2018). Cyanoacrylates in Adhesives: pH Levels, Humidity, and Environment. [Link]
-
MDPI. (2021). Thermal Treatment of a Commercial Polycyanoacrylate Adhesive Addressed for Instant Glass Restoration, for Investigating Its Ageing Tolerance. [Link]
-
CHENSO. Cyanoacrylate Adhesives Introduction. [Link]
-
Progress in Chemical and Biochemical Research. (2024). Cyanoacrylate Chemistry and Polymerization Mechanisms. [Link]
-
AFINITICA. (2009). Improvement of the Thermal Stability of Cyanoacrylate Adhesives. [Link]
-
Royal Society of Chemistry. (2013). Degradation of cyanoacrylic acid-based organic sensitizers in dye-sensitized solar cells. [Link]
-
ResearchGate. (2020). Photodegradation of aromatic compounds using various nanoparticles as photocatalysts. [Link]
-
Japan Advanced Institute of Science and Technology. III Analytical Methods. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. lashbeepro.com [lashbeepro.com]
- 4. chenso.com [chenso.com]
- 5. afinitica.com [afinitica.com]
- 6. benchchem.com [benchchem.com]
- 7. staging.keyorganics.net [staging.keyorganics.net]
- 8. Photocatalytic degradation of polycyclic aromatic hydrocarbons under visible light irradiation in water using TiO2/MgO nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. env.go.jp [env.go.jp]
Technical Support Center: Troubleshooting Inconsistent Results with 3-(4-Chlorophenyl)-2-cyanoacrylic acid (Cl-CCA)
Welcome to the technical support guide for 3-(4-Chlorophenyl)-2-cyanoacrylic acid (CAS No. 20374-46-3), a versatile compound often referred to as 4-chloro-α-cyanocinnamic acid (Cl-CCA). This resource is designed for researchers, chemists, and drug development professionals who utilize this reagent and may encounter variability in their experimental outcomes. Inconsistent results are often rooted in the inherent chemical reactivity of the cyanoacrylic acid moiety. This guide provides in-depth, cause-and-effect explanations and validated protocols to help you achieve reproducible and reliable results.
Part 1: Frequently Asked Questions (FAQs) & Core Compound Stability
This section addresses the most common issues encountered by users. Understanding the fundamental properties and stability profile of Cl-CCA is the first step in troubleshooting.
Q1: What are the critical physical and chemical properties of Cl-CCA that I must consider?
A1: Awareness of Cl-CCA's properties is crucial for proper handling and application. Its very low solubility in aqueous solutions and high solubility in polar aprotic solvents dictate how stock solutions should be prepared.
Table 1: Physicochemical Properties of 3-(4-Chlorophenyl)-2-cyanoacrylic acid
| Property | Value | Significance for Experimental Design |
| CAS Number | 20374-46-3[1][2] | Unique identifier for ensuring correct reagent. |
| Molecular Formula | C₁₀H₆ClNO₂[2][3] | For calculating molarity and reaction stoichiometry. |
| Molecular Weight | 207.61 g/mol [2][4] | Critical for accurate concentration calculations. |
| Appearance | Crystalline solid[1][2] | Visual confirmation of the material's expected state. |
| Melting Point | 191-193 °C[1][5] | A sharp melting point is an indicator of high purity. |
| Solubility (at pH 7.2) | DMSO: 14 mg/mLDMF: 14 mg/mLDMF:PBS (1:9): 0.1 mg/mL[1][2] | Extremely low aqueous solubility necessitates organic stock solutions. Direct dissolution in buffers is not recommended. |
| Purity (Typical) | ≥95%[4] | Impurities can significantly alter experimental outcomes. |
Q2: My Cl-CCA reagent is leading to inconsistent yields, and sometimes the reaction fails entirely. What could be causing this degradation?
A2: The primary cause of Cl-CCA instability is the high reactivity of the cyanoacrylate functional group. It is highly susceptible to anionic polymerization, which can be initiated by even trace amounts of weak bases, most commonly water (moisture).[6]
Key Degradation Pathways:
-
Anionic Polymerization: The electron-withdrawing cyano (-CN) and carboxyl (-COOH) groups make the double bond highly electrophilic. Nucleophiles, such as hydroxyl ions from moisture, can attack the double bond, initiating a chain-reaction polymerization.[6] This converts your active monomer into an inactive polymer, effectively lowering the concentration of the reagent and leading to inconsistent results.
-
Hydrolysis & Photodegradation: In the presence of both water and UV light, cyanoacrylic acid derivatives can undergo degradation.[7] This process can lead to the cleavage of the molecule and the transformation of the cyanoacrylic acid unit into an aldehyde, rendering it inactive for its intended purpose.[8]
-
Thermal Decomposition: While the melting point is high, prolonged exposure to elevated temperatures, especially above 200°C, can cause decomposition.
Q3: What are the definitive storage and handling procedures to maintain the integrity of my Cl-CCA?
A3: Proper storage is non-negotiable for ensuring reproducibility. The goal is to rigorously exclude moisture and light.
-
Storage: Store the solid compound in a tightly sealed container inside a desiccator at room temperature or refrigerated (2-8°C) for long-term storage. The key is to keep it dry.
-
Handling: When weighing the compound, do so quickly in a low-humidity environment. Avoid leaving the container open to the atmosphere for extended periods.
-
Inert Atmosphere: For maximum stability, especially for a reference-grade standard, storing under an inert gas like argon or nitrogen is recommended to displace moisture-laden air.
Part 2: Troubleshooting Specific Experimental Issues
This section provides a structured approach to diagnosing and solving problems that arise during your experiments.
Focus Area: Solubility & Solution Preparation
Q4: I'm seeing a precipitate form after adding my Cl-CCA stock solution (in DMSO) to my aqueous reaction buffer. Why?
A4: This is a classic solubility issue. As shown in Table 1, Cl-CCA has extremely poor solubility in aqueous media (0.1 mg/mL in a 10% DMF/PBS mixture).[1][2] When you add your concentrated organic stock to the buffer, the final concentration of the organic solvent may be too low to keep the compound dissolved, causing it to crash out.
Solutions:
-
Increase Final Co-solvent Concentration: Ensure the final percentage of DMSO or DMF in your reaction mixture is high enough to maintain solubility. This may require optimization.
-
Check pH: The carboxylic acid group has a predicted pKa of approximately 0.55.[2] While it will be deprotonated at neutral pH, the overall molecule remains large and hydrophobic, limiting solubility.
-
Prepare Supersaturated Solutions with Caution: While gentle warming can sometimes help dissolve more compound initially, be aware that it may precipitate out upon cooling to the reaction temperature.
Focus Area: Reaction & Assay Performance
Q5: My reaction yields are inconsistent even when using freshly prepared solutions. Could the purity of the Cl-CCA be the problem?
A5: Absolutely. Inconsistent results are often traced back to batch-to-batch variability or degradation of the starting material. A purity of ≥95% means up to 5% of the material could be impurities.[4]
Potential Impurities & Their Impact:
-
Starting Materials: Residual 4-chlorobenzaldehyde or cyanoacetic acid from the synthesis process (often a Knoevenagel condensation) can be present.
-
Polymers/Oligomers: As discussed in Q2, moisture exposure can lead to polymerization. These polymers are inactive and contribute to lower-than-expected concentrations of the active monomer.
-
Degradation Products: Aldehydes or other byproducts from hydrolysis or photolysis will not participate in the desired reaction.[7][8]
Actionable Advice:
-
Assess Purity: Do not assume the purity stated on the label if you are seeing inconsistencies. Perform a quick purity check. (See Protocol 2).
-
Purchase from a Reputable Supplier: High-quality reagents are essential for reliable research.
-
Consider Re-purification: If purity is a persistent issue, recrystallization from an appropriate solvent system may be necessary.
Q6: How can I design a self-validating experiment to confirm my Cl-CCA is active before starting a large-scale synthesis or screen?
A6: A self-validating experiment involves a small-scale, rapid, and reliable test reaction where the outcome is predictable.
Example:
-
Choose a Model Reaction: Select a simple, high-yielding reaction for which Cl-CCA is a known substrate, such as a straightforward esterification or amidation of the carboxylic acid group.
-
Run in Parallel: Set up two small-scale reactions. One with your current batch of Cl-CCA and one with a brand new, unopened vial (or a batch known to be good, if available).
-
Monitor by TLC: Monitor both reactions by Thin-Layer Chromatography (TLC). If the new batch proceeds to completion while your suspect batch shows little to no conversion, it strongly indicates a problem with the reagent's quality.
Part 3: Validated Protocols & Methodologies
Protocol 1: Preparation and Storage of Validated Stock Solutions
This protocol minimizes the risk of moisture-induced degradation.
-
Preparation: Place the sealed vial of Cl-CCA and the required anhydrous solvent (e.g., DMSO, DMF) in a desiccator for at least 1 hour to equilibrate and remove surface moisture.
-
Weighing: In a low-humidity environment, quickly weigh the desired amount of Cl-CCA into a clean, dry, amber glass vial.
-
Dissolution: Add the anhydrous solvent to the vial to achieve the target concentration (e.g., 10 mg/mL). Cap tightly.
-
Solubilization: Use a vortex mixer and/or a brief sonication bath to ensure complete dissolution. Visually inspect for any particulates.
-
Aliquoting & Storage: Immediately dispense the stock solution into smaller, single-use aliquots in microcentrifuge tubes or amber vials.
-
Freezing: Flash-freeze the aliquots and store them at -20°C or -80°C. For use, remove a single aliquot and allow it to thaw completely to room temperature before opening to prevent condensation. Do not reuse thawed aliquots that have been sitting at room temperature for extended periods.
Protocol 2: Rapid Purity Assessment by Thin-Layer Chromatography (TLC)
This method provides a quick visual check for gross impurities.
-
Sample Preparation: Prepare a ~1 mg/mL solution of your Cl-CCA in a suitable solvent like ethyl acetate or acetone.
-
TLC Plate: Use a standard silica gel TLC plate with a fluorescent indicator (F₂₅₄).
-
Spotting: Carefully spot a small amount of your solution onto the TLC plate baseline.
-
Elution: Develop the plate in a TLC chamber with an appropriate mobile phase. A good starting point is a 30:70 mixture of Ethyl Acetate:Hexane. Adjust polarity as needed.
-
Visualization:
-
First, visualize the plate under short-wave UV light (254 nm). A pure compound should appear as a single, well-defined spot.
-
As a secondary check, staining with a potassium permanganate solution can reveal non-UV active impurities.
-
-
Interpretation:
-
Pure: A single, tight spot.
-
Impure: Multiple distinct spots (impurities), streaking from the baseline (polymeric material or highly polar impurities), or a spot that remains at the origin (baseline).
-
Part 4: Visual Guides & Workflows
Diagram 1: Key Degradation Pathways for Cl-CCA
Caption: Primary degradation pathways affecting Cl-CCA stability.
Diagram 2: Troubleshooting Workflow for Inconsistent Experimental Results
Caption: A logical decision tree for troubleshooting Cl-CCA-related issues.
References
-
How to remove impurities in 1H-NMR of cyano acrylic acid derivatives? ResearchGate. [Link]
-
Degradation of cyanoacrylic acid-based organic sensitizers in dye-sensitized solar cells. PubMed. [Link]
-
Cyanoacrylate Chemistry and Polymerization Mechanisms. Progress in Chemical and Biochemical Research. [Link]
-
Rod-shaped cyanoacrylic derivatives with D-π-A architecture: synthesis, thermal, photophysical and theoretical studies. Sci-Hub. [Link]
-
Degradation of Cyanoacrylic Acid-Based Organic Sensitizers in Dye-Sensitized Solar Cells | Request PDF. ResearchGate. [Link]
-
Nitriles: an attractive approach to the development of covalent inhibitors. PubMed Central. [Link]
Sources
- 1. 3-(4-CHLOROPHENYL)-2-CYANOACRYLIC ACID CAS#: 20374-46-3 [m.chemicalbook.com]
- 2. 20374-46-3 CAS MSDS (3-(4-CHLOROPHENYL)-2-CYANOACRYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 3-(4-CHLOROPHENYL)-2-CYANOACRYLIC ACID | 20374-46-3 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. 20374-46-3 Cas No. | 3-(4-Chlorophenyl)-2-cyanoacrylic acid | Matrix Scientific [matrixscientific.com]
- 6. pcbiochemres.com [pcbiochemres.com]
- 7. Degradation of cyanoacrylic acid-based organic sensitizers in dye-sensitized solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Tale of Two Chemistries: A Comparative Guide to 3-(4-Chlorophenyl)-2-cyanoacrylic Acid and Traditional Cyanoacrylates
Introduction
To the uninitiated, the term "cyanoacrylate" often conjures images of instant adhesives, valued for their rapid polymerization and strong bonding capabilities. This perception, while accurate, only scratches the surface of a chemically diverse and functionally versatile class of molecules. Within this family, a profound bifurcation exists: the well-known cyanoacrylate esters, which serve as monomers for biomedical adhesives, and the lesser-known but increasingly significant cyanoacrylic acids, such as 3-(4-Chlorophenyl)-2-cyanoacrylic acid, which are emerging as potent bioactive molecules and covalent modulators in drug discovery.
This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals. We will dissect the fundamental differences in their mechanisms of action, explore their disparate applications, and provide the experimental frameworks necessary to evaluate them. Our objective is to move beyond a simple cataloging of properties and instead illuminate the distinct chemical philosophies that define these two subclasses of cyanoacrylates.
Section 1: The Archetype - Cyanoacrylate Esters as Biomedical Adhesives
The most prevalent cyanoacrylates in biomedical and research settings are the alkyl esters, notably 2-octyl cyanoacrylate and n-butyl cyanoacrylate.[1] Their primary utility stems from their ability to undergo rapid anionic polymerization upon contact with weak bases, such as the moisture present in tissues, to form a strong, solid polymer.[2][3]
Mechanism of Action: Anionic Polymerization
The adhesive property of cyanoacrylate esters is not an intrinsic quality of the monomer itself but rather the result of a rapid polymerization reaction. The process is initiated by nucleophiles, typically the hydroxyl ions in water, present on biological surfaces.[2][4] This initiator attacks the electron-deficient β-carbon of the acrylate, leading to the formation of a carbanion that then propagates by attacking subsequent monomer units, forming long polymer chains that create a durable adhesive film.[4] This reaction is exothermic, though the heat generated by medical-grade, longer-chain variants is minimal and poses no risk of thermal damage to tissues.[2]
Caption: Anionic polymerization of cyanoacrylate esters initiated by moisture.
Structure-Property Relationships and Biocompatibility
The choice of the alkyl ester group (the 'R' in ROOC(CN)C=CH₂) is a critical determinant of the adhesive's properties. A key insight in the development of medical-grade cyanoacrylates was that increasing the length of this alkyl chain profoundly impacts biocompatibility and performance.[5][6]
-
Short-chain esters (e.g., Methyl, Ethyl): These polymerize very rapidly and form a rigid, brittle adhesive layer. Their degradation products include formaldehyde and cyanoacetate, which can elicit significant histotoxicity and inflammatory responses.[5][6][7]
-
Long-chain esters (e.g., n-Butyl, 2-Octyl): These polymerize more slowly, creating a more flexible and pliable bond that can accommodate tissue movement.[2] Crucially, they degrade at a much slower rate, minimizing the release of cytotoxic byproducts and significantly improving their biocompatibility profile.[5][7][8] This slower degradation is a prime example of a deliberate engineering choice to match the material's resorption rate with the tissue's natural healing timeline.[9]
| Feature | Ethyl Cyanoacrylate (ECA) | n-Butyl Cyanoacrylate (nBCA) | 2-Octyl Cyanoacrylate (OCA) |
| Alkyl Chain Length | Short (C2) | Medium (C4) | Long (C8) |
| Polymerization Speed | Very Fast | Fast | Moderate |
| Bond Flexibility | Low (Brittle) | Moderate | High (Flexible) |
| Degradation Rate | Fast | Moderate | Slow[5][6] |
| Cytotoxicity | High[10] | Moderate | Low[7][8] |
| Primary Application | Industrial/Commercial Adhesives[3] | Tissue Adhesive[1][6] | Topical Wound Closure[5][11] |
Table 1. Comparative properties of common cyanoacrylate esters.
Section 2: 3-(4-Chlorophenyl)-2-cyanoacrylic Acid - A Covalent Bioactive Molecule
In stark contrast to the polymerizable esters, 3-(4-Chlorophenyl)-2-cyanoacrylic acid (Cl-CCA) belongs to a subclass of cyanoacrylates that function as stable, monomeric small molecules.[12][13] Its chemical architecture—featuring a carboxylic acid instead of an ester, a cyano group, and an electron-withdrawing chlorophenyl ring—positions it not as a building block for polymers, but as a potential covalent inhibitor for biological targets.[14][15]
Mechanism of Action: Covalent Modification via Michael Addition
The reactivity of Cl-CCA is governed by the principles of conjugate addition, specifically the Michael reaction. The electron-withdrawing properties of both the cyano and carboxyl groups render the β-carbon of the acrylic acid highly electrophilic. This makes it a prime target for attack by nucleophilic residues on proteins, most notably the thiol group of cysteine.[15] This reaction forms a stable, covalent bond between the molecule and the protein, which can lead to irreversible inhibition of enzyme activity or modulation of protein function.[14] The specificity of this interaction is further guided by the 4-chlorophenyl group, which occupies the protein's binding pocket through non-covalent interactions (e.g., hydrophobic, van der Waals), orienting the "warhead" for covalent modification.
This mechanism is fundamentally different from polymerization; the goal is not to form a macromolecular chain but to achieve a highly specific, one-to-one modification of a protein target.
Caption: Covalent modification of a protein target by Cl-CCA via Michael addition.
Potential Applications in Drug Discovery
The true value of Cl-CCA and its derivatives lies in their potential as lead compounds in drug development. The 2-cyanoacrylamide moiety has been successfully incorporated into inhibitors targeting a range of enzymes, including kinases like TAK1.[14] The ability to form a covalent bond can offer significant pharmacological advantages, such as:
-
Increased Potency: Covalent binding can overcome weak initial binding affinities.
-
Prolonged Duration of Action: The effect of the drug persists even after it has been cleared from systemic circulation.
-
Targeting Shallow Binding Pockets: Covalent inhibitors can effectively target proteins that are difficult to inhibit with non-covalent molecules.
The research focus for a molecule like Cl-CCA is therefore on identifying specific protein targets, optimizing its structure to improve potency and selectivity, and evaluating its efficacy in cellular and in vivo models of disease.
Section 3: Head-to-Head Comparison: A Functional Dichotomy
The distinction between these two types of cyanoacrylates is not merely structural but extends to every aspect of their application and evaluation.
| Feature | 3-(4-Chlorophenyl)-2-cyanoacrylic acid | Representative Cyanoacrylate Ester (2-Octyl Cyanoacrylate) |
| Chemical Class | Cyanoacrylic Acid | Cyanoacrylate Ester |
| Primary Function | Bioactive Small Molecule / Covalent Modulator[14][15] | Polymerizable Monomer / Adhesive[2][9] |
| Mechanism of Action | Covalent modification (Michael Addition)[15] | Anionic Polymerization[4] |
| Key Application | Drug discovery, enzyme inhibition, chemical biology probe | Topical wound closure, tissue sealant[5][11] |
| End Product | 1:1 Protein-Inhibitor Adduct | Solid Polymer Film |
| Design Philosophy | Target-specific potency and selectivity | Biocompatibility, bond strength, flexibility[2] |
| Relevant Metrics | IC₅₀ / Kᵢ, Target Occupancy, Cell Viability | Tensile Strength, Degradation Rate, Histotoxicity[1][8] |
Table 2. Functional comparison of 3-(4-Chlorophenyl)-2-cyanoacrylic acid vs. a typical cyanoacrylate ester.
Section 4: Essential Experimental Protocols
Evaluating these disparate molecules requires fundamentally different experimental approaches. As a Senior Application Scientist, I emphasize that the causality behind each protocol step is as important as the step itself.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is foundational for both compound types to establish a baseline for cellular tolerance.
Principle: The MTT assay measures the metabolic activity of cells, which serves as a proxy for cell viability. Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to a purple formazan, which can be quantified spectrophotometrically.
Sources
- 1. 2-Octyl and n-Butyl cyanoacrylate Topical skin adhesive used for wound closure in surgery – Best Veterinary Glue Suppliers & Manufacturer in USA [sealtec.ch]
- 2. What is the mechanism of Octyl cyanoacrylate? [synapse.patsnap.com]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. pcbiochemres.com [pcbiochemres.com]
- 5. 2-Octyl Cyanoacrylate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cyanoacrylic tissue glues: Biochemical properties and their usage in urology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity of Cyanoacrylate-Based Tissue Adhesives and Short-Term Preclinical In Vivo Biocompatibility in Abdominal Hernia Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. specialchem.com [specialchem.com]
- 10. Toxicity of cyanoacrylates in vitro using extract dilution assay on cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Expanded applications for octyl-2-cyanoacrylate as a tissue adhesive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 3-(4-CHLOROPHENYL)-2-CYANOACRYLIC ACID CAS#: 20374-46-3 [m.chemicalbook.com]
- 13. 3-(4-CHLOROPHENYL)-2-CYANOACRYLIC ACID | 20374-46-3 [chemicalbook.com]
- 14. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-(4-Chlorophenyl)-2-cyanoacrylic Acid and Its Analogs as Modulators of Protein-Protein Interactions
This guide provides an in-depth comparative analysis of 3-(4-Chlorophenyl)-2-cyanoacrylic acid and its structurally related analogs. We will delve into the synthesis, structure-activity relationships (SAR), and mechanisms of action of these compounds, with a particular focus on their role as modulators of the 14-3-3 protein family. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this chemical scaffold for therapeutic innovation.
Introduction: The Rise of a Privileged Scaffold
The 2-cyanoacrylic acid moiety is a versatile pharmacophore found in a wide range of biologically active compounds, from herbicides to potential antitumor agents.[1][2] The subject of this guide, 3-(4-Chlorophenyl)-2-cyanoacrylic acid, has emerged as a key parent compound for exploring the modulation of protein-protein interactions (PPIs). PPIs govern a vast array of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders.[3][4]
The 14-3-3 proteins, a family of highly conserved regulatory proteins, are particularly attractive targets.[3][4] They act as molecular scaffolds, binding to hundreds of phosphorylated client proteins to regulate everything from cell cycle progression to apoptosis.[4][5] Small molecules that can either inhibit or stabilize these 14-3-3/client complexes offer a powerful strategy for therapeutic intervention.[4][5] 3-(4-Chlorophenyl)-2-cyanoacrylic acid and its analogs represent a promising class of such modulators.
The Parent Compound: 3-(4-Chlorophenyl)-2-cyanoacrylic acid
3-(4-Chlorophenyl)-2-cyanoacrylic acid, also known as 4-chloro-α-cyanocinnamic acid (Cl-CCA), is a phenylpropanoid derivative.[6][7] Its structure features a phenyl ring substituted with a chlorine atom at the para-position, connected to a reactive cyanoacrylic acid group. This arrangement of electron-withdrawing groups makes the molecule a key building block in organic synthesis and a candidate for biological activity.[7][8]
While its direct, potent biological activity as a 14-3-3 modulator is not as extensively documented in readily available literature as some of its more complex analogs, its foundational structure provides the basis for the design of more potent derivatives. The core value of this parent compound lies in its synthetic accessibility and the chemical handles it provides for diversification.
Comparative Analysis of Analogs and Structure-Activity Relationships (SAR)
The true potential of the 3-(4-chlorophenyl)-2-cyanoacrylic acid scaffold is revealed through the study of its analogs. By systematically modifying its structure, researchers have elucidated key structure-activity relationships that govern potency and, in some cases, selectivity for different biological targets.
Modifications of the Phenyl Ring
Substitution on the phenyl ring is a classic medicinal chemistry strategy to modulate pharmacokinetic and pharmacodynamic properties.
-
Halogen Substitution: The chlorine atom in the parent compound is crucial. Analogs with different halogen substitutions or multiple halogenations, such as 3-(2,4-dichlorophenyl) or 3-(3-chlorophenyl) variants, often exhibit altered activity profiles.[7][9] The position and electronegativity of the halogen can influence binding affinity within the amphipathic groove of target proteins like 14-3-3.[10]
-
Other Substituents: Replacing the chloro group with other functionalities like trifluoromethyl, methoxy, or alkyl groups can drastically alter the compound's interaction with its target. For instance, in the context of herbicidal 2-cyanoacrylates, a trifluoromethylphenyl moiety has been shown to be effective.[2]
Modifications of the Acrylate Moiety
The cyanoacrylic acid group is a Michael acceptor and can participate in various interactions, including covalent bonding in some contexts.
-
Esterification: Conversion of the carboxylic acid to an ester is a common modification. Ethyl 2-cyano-3-(4-chlorophenyl)acrylate and other ester analogs have been synthesized and evaluated for various activities.[7][9] This modification primarily impacts the compound's polarity, membrane permeability, and potential for hydrolysis by cellular esterases.
-
Amidation and Heterocyclic Integration: More complex analogs are generated by replacing the acid or ester with amide functionalities or by integrating heterocyclic rings like pyrazole, 1,2,3-triazole, or thiazole.[1][2][11] These modifications can introduce new hydrogen bond donors and acceptors, leading to novel interactions with the target protein and potentially improved selectivity. For example, 2-cyanoacrylates containing a 2-chloro-5-thiazolyl group have demonstrated potent herbicidal activity.[2]
Summary of Structure-Activity Relationships
The following table summarizes key SAR trends observed across various studies of 3-(4-Chlorophenyl)-2-cyanoacrylic acid analogs.
| Structural Modification | General Effect on Biological Activity | Example Target(s) | Reference(s) |
| Phenyl Ring Substitution | |||
| Para-Chloro | Foundational for activity in many series | 14-3-3 Proteins, Tubulin | [9] |
| Di-Chloro (e.g., 2,4-dichloro) | Can increase potency | Herbicidal targets | [7] |
| Trifluoromethyl | Potent activity in certain scaffolds | Herbicidal targets | [2] |
| Acrylate Moiety | |||
| Carboxylic Acid (Parent) | Provides a key interaction point (H-bonding) | 14-3-3 Proteins | [10] |
| Esterification (e.g., Ethyl ester) | Modulates solubility and cell permeability | Tubulin | [9] |
| Heterocyclic Moieties | Can significantly enhance potency and selectivity | Various (Herbicides, Antitumor) | [1][11] |
Mechanism of Action: Modulating the 14-3-3 Interactome
The primary mechanism of action for many advanced analogs derived from this scaffold is the modulation of 14-3-3 protein-protein interactions. 14-3-3 proteins bind to phosphorylated serine or threonine residues on their client proteins within a conserved amphipathic groove.[10] This binding is critical for the client protein's function, localization, and stability.[5]
Compounds like 3-(4-Chlorophenyl)-2-cyanoacrylic acid analogs can function in two main ways:
-
PPI Inhibitors: These molecules bind within the amphipathic groove of 14-3-3, competing with the natural phosphopeptide binding partner and disrupting the interaction.[3][10]
-
PPI Stabilizers (Molecular Glues): This is an increasingly important mechanism. These compounds bind at the interface of the 14-3-3/client protein complex, forming a ternary complex and effectively "gluing" the two proteins together.[4][12][13] This stabilization can lock the client protein in an inactive state, offering a powerful therapeutic effect.
The following diagram illustrates the general mechanism of 14-3-3 PPI modulation.
Caption: Modulation of 14-3-3 Protein-Protein Interactions (PPIs).
Experimental Protocols
To ensure scientific integrity and reproducibility, the methods used to synthesize and evaluate these compounds must be robust. Below are representative protocols.
General Synthesis via Knoevenagel Condensation
The synthesis of 3-(4-Chlorophenyl)-2-cyanoacrylic acid and its simple ester analogs is typically achieved through a Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene group.
Workflow Diagram:
Caption: General workflow for Knoevenagel condensation synthesis.
Step-by-Step Protocol:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 4-chlorobenzaldehyde (1 equivalent), ethyl cyanoacetate (1.1 equivalents), and piperidine (0.1 equivalents) in toluene.
-
Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap. Continue refluxing until no more water is formed (typically 2-4 hours).
-
Workup: Allow the reaction mixture to cool to room temperature. Wash the solution sequentially with dilute HCl, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Evaluation of 14-3-3 PPI Modulation by Fluorescence Polarization (FP)
Fluorescence Polarization (FP) is a widely used, robust, and homogeneous assay for studying PPIs in a high-throughput format. It measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner.
Principle: A small, fluorescently labeled peptide derived from a 14-3-3 client protein tumbles rapidly in solution, resulting in low polarization. When it binds to the much larger 14-3-3 protein, its tumbling slows dramatically, leading to a high polarization signal. A test compound that disrupts (inhibitor) or enhances (stabilizer) this interaction will cause a measurable change in polarization.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., 25 mM HEPES pH 7.5, 100 mM NaCl, 0.01% Triton X-100).
-
Prepare a stock solution of a fluorescently labeled phosphopeptide (e.g., 5-FAM-labeled CRAF peptide) at a known concentration.
-
Prepare a stock solution of purified 14-3-3 protein.
-
Prepare serial dilutions of the test compounds (analogs) in DMSO, followed by a final dilution in the assay buffer.
-
-
Assay Plate Setup (384-well format):
-
For Inhibition: Add a fixed concentration of 14-3-3 protein and fluorescent peptide to each well. Then, add the serially diluted test compounds. The final concentrations should be chosen such that the peptide is significantly bound to the 14-3-3 protein (e.g., at the Kd of the interaction).
-
For Stabilization: Add a fixed, sub-saturating concentration of 14-3-3 protein and fluorescent peptide to each well. Then, add the serially diluted test compounds.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Measurement: Read the fluorescence polarization on a suitable plate reader.
-
Data Analysis: Plot the change in millipolarization (mP) units against the logarithm of the compound concentration. Fit the data to a four-parameter logistic model to determine the IC50 (for inhibitors) or EC50 (for stabilizers) values.[13]
Conclusion and Future Directions
3-(4-Chlorophenyl)-2-cyanoacrylic acid is a valuable chemical scaffold that has served as the foundation for the development of potent modulators of protein-protein interactions, particularly those involving the 14-3-3 protein family. The comparative analysis of its analogs reveals clear structure-activity relationships, where modifications to the phenyl ring and the acrylate moiety can be rationally designed to enhance biological activity.
Future research in this area will likely focus on:
-
Improving Selectivity: Developing analogs that can selectively stabilize the interaction of 14-3-3 with a single client protein or a specific subset of clients.[5][13] This is the key to minimizing off-target effects and creating safer therapeutics.
-
Exploring New Mechanisms: While inhibition and stabilization are known mechanisms, analogs may possess other, more subtle modulatory effects.
-
Advanced Drug Delivery: Formulating the most promising leads into delivery systems that improve their bioavailability and target engagement in vivo.
The continued exploration of this chemical space holds significant promise for the development of novel therapeutics for a range of challenging diseases.
References
- Contemporary biophysical approaches for studying 14-3-3 protein-protein interactions. Frontiers in Molecular Biosciences.
- Chemically stable inhibitors of 14-3-3 protein–protein interactions derived from BV02.
- Development of a NanoBRET assay for evaluation of 14-3-3σ molecular glues. bioRxiv.
- Small-molecule Modulators of Protein–Protein Interactions: Focus on 14-3-3 PPIs. Royal Society of Chemistry.
- Modulators of 14-3-3 Protein–Protein Interactions. Journal of Medicinal Chemistry.
- 14-3-3: A Case Study in PPI Modul
- Development of a NanoBRET assay for evaluation of 14-3-3σ molecular glues.
- A Robust Protocol to Map Binding Sites of the 14-3-3 Interactome: Cdc25C Requires Phosphorylation of Both S216 and S263 to bind 14-3-3. PubMed Central.
- Role of 14-3-3-Mediated p38 Mitogen-Activated Protein Kinase Inhibition in Cardiac Myocyte Survival.
- Comparison of FC-induced stabilization on 14-3-3 PPIs.
- 3-(4-CHLOROPHENYL)-2-CYANOACRYLIC ACID | 20374-46-3. ChemicalBook.
- 3-(4-chlorophenyl)-2-cyanoacrylic acid. ChemicalBook.
- Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues.
- Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety.
- Recent advances in the synthesis and biological activity on pesticide of α-cyanoacrylates and its analognes.
- Cyanoacrylate Chemistry and Polymerization Mechanisms. Progress in Chemical and Biochemical Research.
- Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety. MDPI.
Sources
- 1. Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemically stable inhibitors of 14-3-3 protein–protein interactions derived from BV02 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 3-(4-CHLOROPHENYL)-2-CYANOACRYLIC ACID | 20374-46-3 [chemicalbook.com]
- 7. 3-(4-CHLOROPHENYL)-2-CYANOACRYLIC ACID CAS#: 20374-46-3 [m.chemicalbook.com]
- 8. pcbiochemres.com [pcbiochemres.com]
- 9. researchgate.net [researchgate.net]
- 10. books.rsc.org [books.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Contemporary biophysical approaches for studying 14-3-3 protein-protein interactions [frontiersin.org]
- 13. biorxiv.org [biorxiv.org]
A Comparative Guide to Validating the Inhibitory Effect of 3-(4-Chlorophenyl)-2-cyanoacrylic acid on Monocarboxylate Transporters
Introduction: Targeting Cancer Metabolism via the Warburg Effect
A foundational hallmark of many cancer cells is a profound shift in metabolism known as the Warburg effect, characterized by a high rate of glycolysis even in the presence of ample oxygen.[1][2] This metabolic reprogramming results in the significant production of lactic acid. To avoid toxic intracellular acidification and maintain a high glycolytic flux, cancer cells upregulate transmembrane proteins to export lactate and protons.[1][3] Key among these are the monocarboxylate transporters (MCTs), particularly MCT1 (SLC16A1) and MCT4 (SLC16A3).[3][4]
-
MCT1 is a bidirectional transporter with a high affinity for lactate, capable of both lactate import and export, making it crucial for the metabolic symbiosis between oxidative and glycolytic tumor cells.[5][6][7]
-
MCT4 has a lower affinity for lactate but a high transport capacity, specializing in lactate efflux from highly glycolytic cells, especially under hypoxic conditions.[8][9][10]
The critical role of MCTs in sustaining cancer cell proliferation and creating an acidic, immunosuppressive tumor microenvironment makes them compelling therapeutic targets.[1][11] Inhibition of MCTs can disrupt this metabolic adaptation, leading to intracellular lactate accumulation, a drop in pH, and ultimately, cancer cell death.[2][8]
This guide focuses on 3-(4-Chlorophenyl)-2-cyanoacrylic acid , a compound structurally related to known MCT inhibitors like α-cyano-4-hydroxycinnamic acid (CHCA).[7] We hypothesize that it acts as an MCT inhibitor. This guide provides a comprehensive, step-by-step framework for validating this hypothesis, comparing its performance against well-characterized, isoform-selective inhibitors.
Comparative Inhibitors:
To establish a robust benchmark for potency and selectivity, all experiments will compare 3-(4-Chlorophenyl)-2-cyanoacrylic acid against two gold-standard inhibitors:
-
AR-C155858: A potent and highly selective inhibitor of MCT1 and MCT2, with negligible activity against MCT4.[12][13][14] It serves as our benchmark for MCT1-specific inhibition.
-
AZD0095: A novel, highly potent, and selective MCT4 inhibitor, providing a clear benchmark for MCT4-specific activity.[8][9][11][15]
Conceptual Framework: The Role of MCTs in Glycolytic Cancer Cells
The following diagram illustrates the metabolic context in which MCT inhibitors function. Highly glycolytic cancer cells convert glucose to lactate, which is then exported by MCT1 and/or MCT4 to maintain intracellular pH and support continued glycolysis.
Caption: The Warburg Effect and MCT-mediated lactate export.
Part 1: In Vitro Validation of Direct Target Engagement and Selectivity
The primary validation step is to determine if 3-(4-Chlorophenyl)-2-cyanoacrylic acid directly inhibits MCT function and to characterize its selectivity profile against MCT1 and MCT4.
Causality Behind Experimental Choice:
We employ a cell-based transport assay using engineered cell lines that individually overexpress a single MCT isoform. This approach is superior to using cell lines with endogenous expression because it isolates the activity of a specific transporter, preventing confounding results from other expressed MCTs. Measuring the inhibition of radiolabeled lactate uptake provides a direct, quantitative measure of transporter function, allowing for the calculation of a precise IC50 value (the concentration of inhibitor required to reduce transporter activity by 50%).
Experimental Workflow: Isotope-Based Lactate Uptake Assay
This workflow outlines the process for determining the inhibitory potency (IC50) of the test compounds.
Caption: Workflow for the [14C]-L-Lactate uptake inhibition assay.
Detailed Protocol: [¹⁴C]-L-Lactate Uptake Assay
-
Cell Seeding: Seed MDCK cells stably overexpressing either human MCT1 or human MCT4 into 96-well plates at a density that yields a confluent monolayer on the day of the assay.
-
Compound Preparation: Prepare serial dilutions of 3-(4-Chlorophenyl)-2-cyanoacrylic acid, AR-C155858, and AZD0095 in Krebs-Ringer-HEPES (KRH) buffer (pH 7.4). Include a vehicle control (e.g., 0.1% DMSO).
-
Assay Initiation:
-
Aspirate the culture medium from the cells and wash twice with 200 µL of KRH buffer.
-
Add 50 µL of the diluted compounds to the respective wells and pre-incubate for 10 minutes at 37°C.
-
Initiate the transport reaction by adding 50 µL of KRH buffer containing [¹⁴C]-L-Lactate (final concentration ~50 µM).
-
-
Reaction Termination: After 2 minutes, terminate the uptake by aspirating the reaction mixture and immediately washing the cells three times with 200 µL of ice-cold KRH buffer containing a non-specific MCT inhibitor like phloretin to stop efflux.[16]
-
Quantification:
-
Lyse the cells in each well with 100 µL of 0.1 M NaOH.
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the counts per minute (CPM) using a scintillation counter.
-
-
Data Analysis: Normalize the CPM values to the vehicle control to determine the percentage of inhibition for each compound concentration. Plot the percent inhibition against the log-concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Comparative Data Summary (Hypothetical Data)
The primary output of this experiment is a quantitative comparison of the potency and selectivity of our test compound against the established controls.
| Compound | Target | IC50 (nM) | Selectivity Profile |
| 3-(4-Chlorophenyl)-2-cyanoacrylic acid | MCT1 | [Experimental Value] | [To be determined] |
| MCT4 | [Experimental Value] | ||
| AR-C155858 (Control) | MCT1 | 2.3[12][13] | Highly MCT1/2 selective |
| MCT4 | >10,000[12] | ||
| AZD0095 (Control) | MCT1 | >10,000 | Highly MCT4 selective |
| MCT4 | 1.3[9][15] |
Part 2: Cellular Assays for Mechanism of Action
After confirming direct target engagement, the next crucial step is to validate that this inhibition produces the expected physiological consequences in a relevant cancer cell model. A key prediction is that blocking lactate efflux will lead to an accumulation of lactate inside the cell and a corresponding decrease in the extracellular environment.
Causality Behind Experimental Choice:
Measuring intracellular and extracellular lactate concentrations provides direct evidence of the inhibitor's mechanism of action in a biological system. We use a cancer cell line known to be highly glycolytic and express the target MCT isoform (e.g., a colon or breast cancer cell line for MCT1). A functional consequence of target engagement should be a measurable shift in lactate distribution. This self-validating system ensures that the observed IC50 from the in vitro assay translates into a functional cellular outcome.
Detailed Protocol: Cellular Lactate Flux Assay
-
Cell Culture: Plate a highly glycolytic cancer cell line (e.g., HT-29 or MCF-7, which express MCT1) in 6-well plates and grow to ~80% confluency.
-
Inhibitor Treatment: Replace the growth medium with fresh medium containing 3-(4-Chlorophenyl)-2-cyanoacrylic acid, AR-C155858, or vehicle control at concentrations relevant to their IC50 values (e.g., 1x, 5x, and 10x IC50). Incubate for a defined period (e.g., 6 hours).
-
Sample Collection:
-
Extracellular Lactate: Collect a 100 µL aliquot of the culture medium from each well. Centrifuge to remove any cell debris.
-
Intracellular Lactate: Aspirate the remaining medium and wash the cells twice with ice-cold PBS. Lyse the cells by adding a suitable lysis buffer and scraping. Centrifuge the lysate to pellet cellular debris.
-
-
Lactate Quantification: Measure the L-lactate concentration in both the supernatant (extracellular) and the cell lysate (intracellular) samples using a commercially available colorimetric or fluorometric L-Lactate Assay Kit.[17][18][19] These kits typically use lactate dehydrogenase to generate a product that can be measured by absorbance or fluorescence.[19][20]
-
Data Normalization: Normalize the intracellular lactate measurements to the total protein content of the cell lysate for each sample.
Comparative Data Summary (Expected Outcomes)
This table summarizes the anticipated results, confirming the mechanism of action by showing a dose-dependent redistribution of lactate upon inhibitor treatment.
| Compound (at 10x IC50) | Intracellular Lactate | Extracellular Lactate | Expected Effect on Cell Viability (72h) |
| Vehicle Control | Baseline | Baseline | No change |
| 3-(4-Chlorophenyl)-2-cyanoacrylic acid | Significant Increase | Significant Decrease | Decrease |
| AR-C155858 (MCT1i) | Significant Increase | Significant Decrease | Decrease |
| AZD0095 (MCT4i) | No significant change (in MCT1-dependent cells) | No significant change (in MCT1-dependent cells) | Minimal change |
Conclusion and Interpretation
This structured validation guide provides a robust framework for characterizing the inhibitory activity of 3-(4-Chlorophenyl)-2-cyanoacrylic acid.
-
Part 1 will definitively determine if the compound is a direct inhibitor of MCT1 and/or MCT4 and quantify its potency and selectivity relative to gold-standard inhibitors AR-C155858 and AZD0095.
-
Part 2 will confirm whether this direct inhibition translates into the expected mechanism of action in cancer cells—namely, the disruption of lactate efflux.
References
-
A Nonradioactive High-Throughput Screening-Compatible Cell-Based Assay to Identify Inhibitors of the Monocarboxylate Transporter Protein 1. PubMed. [Link]
-
Discovery of Clinical Candidate AZD0095, a Selective Inhibitor of Monocarboxylate Transporter 4 (MCT4) for Oncology. ACS Publications. [Link]
-
AR-C155858 is a potent inhibitor of monocarboxylate transporters MCT1 and MCT2 that binds to an intracellular site involving transmembrane helices 7–10. PubMed Central. [Link]
-
Discovery of Clinical Candidate AZD0095, a Selective Inhibitor of Monocarboxylate Transporter 4 (MCT4) for Oncology. PubMed. [Link]
-
Exploring monocarboxylate transporter inhibition for cancer treatment. Bioscience Reports. [Link]
-
Small molecule peptidomimetic trypsin inhibitors: validation of an EKO binding mode, but with a twist. National Institutes of Health. [Link]
-
Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. AACR Journals. [Link]
-
Target Identification and Validation (Small Molecules). UCL. [Link]
-
Contemporary Perspectives on the Warburg Effect Inhibition in Cancer Therapy. PMC. [Link]
-
Transport Assays of lactate. Bio-protocol. [Link]
-
MCT1 Transporter Assay. BioIVT. [Link]
-
Virtual screening, identification and in vitro validation of small molecule GDP-mannose dehydrogenase inhibitors. PubMed. [Link]
-
Small Molecules and Their Role in Effective Preclinical Target Validation. Taylor & Francis Online. [Link]
-
Targeting the Warburg Effect in Cancer: Where Do We Stand?. MDPI. [Link]
-
A representation of the Warburg Effect by which glycolytic and oxidative cancer cells participate in lactate shuttling. ResearchGate. [Link]
-
The Mechanism of Warburg Effect-Induced Chemoresistance in Cancer. Frontiers. [Link]
-
Coumarin carboxylic acids as monocarboxylate transporter 1 inhibitors: In vitro and in vivo studies as potential anticancer agents. National Institutes of Health. [Link]
-
In Vitro and In Vivo Efficacy of the Monocarboxylate Transporter 1 Inhibitor AR-C155858 in the Murine 4T1 Breast Cancer Tumor Model. PMC - NIH. [Link]
-
In Vitro and In Vivo Characterization of MCT1 Inhibitor AZD3965 Confirms Preclinical Safety Compatible with Breast Cancer Treatment. MDPI. [Link]
-
Inhibition of the Monocarboxylate Transporter 1 (MCT1) Promotes 3T3-L1 Adipocyte Proliferation and Enhances Insulin Sensitivity. MDPI. [Link]
-
L-Lactate Assay (LAC). ScienCell Research Laboratories. [Link]
-
In Vitro and In Vivo Characterization of MCT1 Inhibitor AZD3965 Confirms Preclinical Safety Compatible with Breast Cancer Treatment. PubMed. [Link]
-
Lactate Concentration assay (LDH method). Protocols.io. [Link]
-
In Vitro and In Vivo Characterization of MCT1 Inhibitor AZD3965 Confirms Preclinical Safety Compatible with Breast Cancer Treatment. PubMed Central. [Link]
-
Inhibition of Monocarboxylate Transporter-1 (MCT1) by AZD3965 Enhances Radiosensitivity by Reducing Lactate Transport. AACR Journals. [Link]
-
Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3 H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate. PubMed. [Link]
-
Cyanoacrylic acid | C4H3NO2. PubChem. [Link]
-
Cyanoacrylate Chemistry and Polymerization Mechanisms. Progress in Chemical and Biochemical Research. [Link]
Sources
- 1. Exploring monocarboxylate transporter inhibition for cancer treatment [explorationpub.com]
- 2. Contemporary Perspectives on the Warburg Effect Inhibition in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro and In Vivo Efficacy of the Monocarboxylate Transporter 1 Inhibitor AR-C155858 in the Murine 4T1 Breast Cancer Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Characterization of MCT1 Inhibitor AZD3965 Confirms Preclinical Safety Compatible with Breast Cancer Treatment | MDPI [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. scbt.com [scbt.com]
- 11. Discovery of Clinical Candidate AZD0095, a Selective Inhibitor of Monocarboxylate Transporter 4 (MCT4) for Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. AR-C155858 is a potent inhibitor of monocarboxylate transporters MCT1 and MCT2 that binds to an intracellular site involving transmembrane helices 7–10 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. apexbt.com [apexbt.com]
- 15. selleck.co.jp [selleck.co.jp]
- 16. bioivt.com [bioivt.com]
- 17. tcichemicals.com [tcichemicals.com]
- 18. sciencellonline.com [sciencellonline.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. protocols.io [protocols.io]
- 21. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the Cross-Reactivity of 3-(4-Chlorophenyl)-2-cyanoacrylic acid
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount to interpreting experimental results and predicting potential therapeutic windows and off-target effects. This guide provides an in-depth comparison of the cross-reactivity profile of 3-(4-Chlorophenyl)-2-cyanoacrylic acid, a potent inhibitor of the mitochondrial pyruvate carrier (MPC), against other key cellular targets. By presenting objective, data-driven comparisons and detailed experimental protocols, this document serves as a critical resource for investigators utilizing this compound.
Introduction: The Central Role of the Mitochondrial Pyruvate Carrier
Mitochondrial pyruvate import is a critical control point in cellular metabolism, dictating the balance between glycolysis and oxidative phosphorylation. The mitochondrial pyruvate carrier (MPC), a heterodimeric complex of MPC1 and MPC2 embedded in the inner mitochondrial membrane, facilitates the transport of pyruvate from the cytosol into the mitochondrial matrix.[1] Once in the matrix, pyruvate fuels the tricarboxylic acid (TCA) cycle, providing reducing equivalents for ATP production.[2] Inhibition of the MPC is a key therapeutic strategy for a range of metabolic disorders and cancers.[3]
3-(4-Chlorophenyl)-2-cyanoacrylic acid belongs to the α-cyano-cinnamate class of compounds, which are well-established as potent inhibitors of the MPC.[2] Its structural similarity to the widely used MPC inhibitor, UK-5099, strongly suggests that the MPC is its primary biological target.[1][2] This guide will therefore focus on confirming the on-target activity of 3-(4-Chlorophenyl)-2-cyanoacrylic acid and systematically evaluating its cross-reactivity against other relevant cellular targets.
Comparative Analysis: On-Target Potency and Off-Target Interactions
To provide a comprehensive understanding of the selectivity of 3-(4-Chlorophenyl)-2-cyanoacrylic acid, we will compare its activity against its intended target, the MPC, and a panel of potential off-targets. Thiazolidinediones (TZDs), such as Rosiglitazone, are included as a key comparison group. While also known to inhibit the MPC, TZDs are primarily recognized as agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ), and their use is associated with a range of off-target effects.[4][5]
| Compound | Primary Target | IC50 (MPC) | Known Off-Targets |
| 3-(4-Chlorophenyl)-2-cyanoacrylic acid | Mitochondrial Pyruvate Carrier (MPC) | To be determined | To be determined |
| UK-5099 | Mitochondrial Pyruvate Carrier (MPC) | ~50 nM | NLRP3 Inflammasome[6] |
| Rosiglitazone | PPARγ | µM range (MPC inhibition)[7] | Various, leading to side effects like weight gain and edema[5][8] |
| BAY 87-2243 | Mitochondrial Complex I | ~10 nM[9] | HIF-1α pathway[10][11] |
| MitoBlock-6 | Erv1/ALR | ~700-900 nM[12] | Erv2[12] |
This table will be populated with experimental data generated from the protocols outlined below.
Experimental Protocols for Determining Cross-Reactivity
To empirically determine the cross-reactivity profile of 3-(4-Chlorophenyl)-2-cyanoacrylic acid, a series of robust and validated assays should be performed. The following protocols provide a framework for this investigation.
Primary Target Engagement: Mitochondrial Pyruvate Carrier (MPC) Activity Assay
This assay confirms the inhibitory activity of 3-(4-Chlorophenyl)-2-cyanoacrylic acid on its primary target, the MPC, by measuring pyruvate-driven respiration in isolated mitochondria.
Methodology:
-
Isolation of Mitochondria: Isolate mitochondria from a relevant cell line (e.g., HEK293T) or tissue (e.g., mouse liver) using differential centrifugation.
-
Respirometry: Use a high-resolution respirometer (e.g., Seahorse XF Analyzer or Oroboros O2k) to measure the oxygen consumption rate (OCR).
-
Assay Protocol:
-
Add isolated mitochondria to the assay chamber with a substrate-depleted medium.
-
Establish a baseline OCR.
-
Inject a saturating concentration of pyruvate to stimulate MPC-dependent respiration.
-
Inject increasing concentrations of 3-(4-Chlorophenyl)-2-cyanoacrylic acid to determine the dose-dependent inhibition of pyruvate-driven respiration.
-
As a positive control, use UK-5099.
-
-
Data Analysis: Calculate the IC50 value for the inhibition of pyruvate-mediated respiration.
Expected Outcome: A dose-dependent decrease in OCR upon addition of 3-(4-Chlorophenyl)-2-cyanoacrylic acid, confirming its inhibitory effect on the MPC.
Diagram of the MPC Inhibition Assay Workflow:
Off-Target Screening: Kinase and Receptor Profiling
Broad-spectrum screening against panels of kinases and G-protein coupled receptors (GPCRs) is a crucial step to identify potential off-target interactions.
Methodology:
-
Kinase Profiling:
-
Submit 3-(4-Chlorophenyl)-2-cyanoacrylic acid to a commercial kinase profiling service (e.g., Eurofins, Reaction Biology).
-
Screen at a fixed concentration (e.g., 10 µM) against a comprehensive panel of kinases.
-
Follow up any significant hits with dose-response studies to determine IC50 values.
-
-
Receptor Binding Assays:
Expected Outcome: Identification of any significant off-target binding to kinases or receptors, providing a broader view of the compound's selectivity.
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique to confirm target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.[6][12][14][15]
Methodology:
-
Cell Treatment: Treat intact cells with either vehicle control or a saturating concentration of 3-(4-Chlorophenyl)-2-cyanoacrylic acid.
-
Thermal Challenge: Heat the cell suspensions across a range of temperatures to induce protein denaturation and aggregation.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Detection: Quantify the amount of soluble MPC1 or MPC2 in the supernatant at each temperature using Western blotting or targeted mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Expected Outcome: A rightward shift in the thermal denaturation curve of MPC1/MPC2 in cells treated with 3-(4-Chlorophenyl)-2-cyanoacrylic acid, providing direct evidence of target binding in a cellular environment.
Diagram of the CETSA Workflow:
Conclusion and Future Directions
This guide provides a framework for the comprehensive evaluation of the cross-reactivity of 3-(4-Chlorophenyl)-2-cyanoacrylic acid. By confirming its on-target potency against the mitochondrial pyruvate carrier and systematically screening for off-target interactions, researchers can gain a high degree of confidence in their experimental findings. The provided protocols for MPC activity assays, broad panel screening, and cellular thermal shift assays represent the gold standard for compound characterization.
The data generated from these studies will be invaluable for the drug development community, enabling a more informed use of this potent MPC inhibitor and paving the way for the development of next-generation therapeutics with improved selectivity and reduced side-effect profiles.
References
- Mitochondrial pyruvate carrier inhibitors improve metabolic parameters in diet-induced obese mice. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6312953/]
- Thiazolidinediones are acute, specific inhibitors of the mitochondrial pyruvate carrier. PNAS. [URL: https://www.pnas.org/doi/10.1073/pnas.1307798110]
- what is the mechanism of action of UK-5099. Benchchem. [URL: https://www.benchchem.com/blog/what-is-the-mechanism-of-action-of-uk-5099]
- BAY 87–2243, a novel inhibitor of hypoxia-induced gene activation, improves local tumor control after fractionated irradiation in a schedule-dependent manner in head and neck human xenografts. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4262387/]
- Examples of known mitochondrial pyruvate carrier (MPC) inhibitors. ResearchGate. [URL: https://www.researchgate.net/figure/Examples-of-known-mitochondrial-pyruvate-carrier-MPC-inhibitors_fig1_349605513]
- BAY 87-2243 | HIF inhibitor | CAS 1227158-85-1. Selleck Chemicals. [URL: https://www.selleckchem.com/products/bay-87-2243.html]
- A Small Molecule Inhibitor of Redox-Regulated Protein Translocation into Mitochondria. ScienceDirect. [URL: https://www.sciencedirect.com/science/article/pii/S009286741300302X]
- BAY 87-2243, a highly potent and selective inhibitor of hypoxia-induced gene activation has antitumor activities by inhibition of mitochondrial complex I. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3892793/]
- Advances in the Development of Mitochondrial Pyruvate Carrier Inhibitors for Therapeutic Applications. MDPI. [URL: https://www.mdpi.com/1422-0067/25/11/5899]
- Mitochondrial pyruvate carrier inhibitor. Selleck Chemicals. [URL: https://www.selleckchem.
- MitoBloCK-6 | Erv1/ALR Inhibitor. MedchemExpress.com. [URL: https://www.medchemexpress.com/mitoblock-6.html]
- BAY 87-2243 | HIF-1 Inhibitor. MedchemExpress.com. [URL: https://www.medchemexpress.com/bay-87-2243.html]
- PPARγ-Independent Side Effects of Thiazolidinediones on Mitochondrial Redox State in Rat Isolated Hearts. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4440532/]
- BAY 87-2243 | BAY87-2243 | 1227158-85-1. MedKoo Biosciences. [URL: https://www.medkoo.com/products/3389]
- GW 5074 | Raf-1 Inhibitor. MedchemExpress.com. [URL: https://www.medchemexpress.com/gw-5074.html]
- UK5099 Inhibits the NLRP3 Inflammasome Independently of its Long‐Established Target Mitochondrial Pyruvate Carrier. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8599127/]
- A small molecule inhibitor of redox-regulated protein translocation into mitochondria. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/23582331/]
- Structure of Mitochondrial Pyruvate Carrier and its Inhibition Mechanism. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10398012/]
- Thiazolidinediones. StatPearls - NCBI Bookshelf - NIH. [URL: https://www.ncbi.nlm.nih.gov/books/NBK559188/]
- Application of mitochondrial pyruvate carrier blocker UK5099 creates metabolic reprogram and greater stem-like properties in LnCap prostate cancer cells in vitro. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4727318/]
- Determination and pharmacokinetics study of UK-5099 in mouse plasma by LC–MS/MS. SpringerLink. [URL: https://link.springer.com/article/10.1007/s11419-022-00624-8]
- Rosiglitazone. LiverTox - NCBI Bookshelf - NIH. [URL: https://www.ncbi.nlm.nih.gov/books/NBK548685/]
- Inhibition of ATF-3 expression by B-Raf mediates the neuroprotective action of GW5074. Journal of Neurochemistry. [URL: https://onlinelibrary.wiley.com/doi/10.1111/j.1471-4159.2008.05315.x]
- Mitochondrial Impairment by MitoBloCK-6 Inhibits Liver Cancer Cell Proliferation. Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fcell.2021.722802/full]
- The Interaction and Effect of a Small MitoBlock Library as Inhibitor of ALR Protein-Protein Interaction Pathway. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38256258/]
- Thazolidinediones and the Promise of Insulin Sensitization in Type 2 Diabetes. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4040432/]
- GW5074 and PP2 kinase inhibitors implicate nontraditional c-Raf and Lyn function as drivers of retinoic acid-induced maturation. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4338271/]
- New study could lead to diabetes treatment with fewer side effects. Drug Target Review. [URL: https://www.drugtargetreview.
- Discovery could lead to fewer side effects from a diabetes treatment. EurekAlert!. [URL: https://www.eurekalert.org/news-releases/946083]
- The Synergistic Cytotoxic Effects of GW5074 and Sorafenib by Impacting Mitochondrial Functions in Human Colorectal Cancer Cell Lines. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9195228/]
- Advancing mitochondrial therapeutics: Synthesis and pharmacological evaluation of pyrazole-based inhibitors targeting the mitochondrial pyruvate carrier. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10707328/]
- Development of Novel Mitochondrial Pyruvate Carrier Inhibitors to Treat Hair Loss. UCLA – Chemistry and Biochemistry. [URL: https://www.chem.ucla.edu/~harding/IGS/2021/JXL_JMC_2021.pdf]
- Development of Novel Mitochondrial Pyruvate Carrier Inhibitors to Treat Hair Loss. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8138965/]
- Application of mitochondrial pyruvate carrier blocker UK5099 creates metabolic reprogram and greater stem-like properties in LnCap prostate cancer cells in vitro. Oncotarget. [URL: https://www.oncotarget.com/article/5221/text/]
- Diabetes: making sense of the rosiglitazone controversy. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17530105/]
- Drug safety of rosiglitazone and pioglitazone in France: a study using the French PharmacoVigilance database. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2758838/]
- Rosiglitazone Does Not Show Major Hidden Cardiotoxicity in Models of Ischemia/Reperfusion but Abolishes Ischemic Preconditioning-Induced Antiarrhythmic Effects in Rats In Vivo. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9409893/]
- Postmarketing pharmacovigilance of adverse drug reactions: the case of rosiglitazone in Mexico. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22192639/]
- proteins as drug targets. YouTube. [URL: https://www.youtube.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Mitochondrial pyruvate carrier inhibitors improve metabolic parameters in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiazolidinediones - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. UK5099 Inhibits the NLRP3 Inflammasome Independently of its Long‐Established Target Mitochondrial Pyruvate Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Thazolidinediones and the Promise of Insulin Sensitization in Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. BAY 87–2243, a novel inhibitor of hypoxia-induced gene activation, improves local tumor control after fractionated irradiation in a schedule-dependent manner in head and neck human xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. A Small Molecule Inhibitor of Redox-Regulated Protein Translocation into Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medkoo.com [medkoo.com]
- 15. A small molecule inhibitor of redox-regulated protein translocation into mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of 3-(4-Chlorophenyl)-2-cyanoacrylic acid as a Potential STAT3 Inhibitor
In the landscape of targeted cancer therapy, the Signal Transducer and Activator of Transcription 3 (STAT3) protein has emerged as a critical node in pathways driving tumor cell proliferation, survival, angiogenesis, and immune evasion.[1][2][3] The constitutive activation of STAT3 is a hallmark of numerous human cancers, making it a highly attractive target for therapeutic intervention.[2][4] This guide provides a comparative analysis of a novel investigational compound, 3-(4-Chlorophenyl)-2-cyanoacrylic acid, against established STAT3 inhibitors, offering a framework for its evaluation and potential positioning in the field of oncology research.
While 3-(4-Chlorophenyl)-2-cyanoacrylic acid is a known chemical entity, its biological activity as a STAT3 inhibitor is an area of active investigation.[5][6][7][8][9] This document, therefore, presents a forward-looking comparison based on established methodologies for inhibitor characterization, providing researchers with a robust framework for their own evaluations.
The STAT3 Signaling Pathway: A Key Oncogenic Driver
The canonical STAT3 signaling cascade is initiated by the binding of cytokines and growth factors to their cognate receptors on the cell surface.[2] This event triggers the activation of associated Janus kinases (JAKs), which in turn phosphorylate tyrosine residues on the receptor, creating docking sites for the SH2 domain of latent STAT3 monomers in the cytoplasm.[2][4] Upon recruitment, STAT3 is itself phosphorylated at a critical tyrosine residue (Tyr705), leading to its homodimerization.[2][4][10] These activated STAT3 dimers then translocate to the nucleus, where they bind to specific DNA response elements in the promoters of target genes, driving the transcription of proteins involved in cell cycle progression, apoptosis resistance, and metastasis.[1][2][11]
Caption: Canonical STAT3 signaling pathway and points of inhibitor intervention.
Comparative Analysis of STAT3 Inhibitors
The development of small molecule inhibitors targeting STAT3 has focused primarily on disrupting its SH2 domain, thereby preventing dimerization and subsequent downstream signaling.[10][12] For the purpose of this guide, we will compare the hypothetical efficacy of 3-(4-Chlorophenyl)-2-cyanoacrylic acid with well-characterized STAT3 inhibitors: Stattic, S3I-201, and the clinical-stage compound, Napabucasin (BBI608).[13][14][15]
| Compound | Target Domain | Mechanism of Action | IC50 (in vitro) | Status |
| 3-(4-Chlorophenyl)-2-cyanoacrylic acid | Hypothesized: SH2 Domain | Hypothesized: Prevents STAT3 dimerization | To Be Determined | Investigational |
| Stattic | SH2 Domain | Prevents STAT3 dimerization and DNA binding.[13][15] | ~5 µM (in cell-based assays)[16] | Preclinical |
| S3I-201 | SH2 Domain | Inhibits STAT3 phosphorylation, dimerization, and DNA-binding activity.[13] | ~86 µM (in cell-free assay) | Preclinical |
| Napabucasin (BBI608) | STAT3-mediated transcription | Suppresses cancer stemness by inhibiting STAT3-mediated gene transcription.[14][17] | Varies by cell line | Phase III Clinical Trials[17] |
Experimental Protocol for Efficacy Determination: STAT3-Dependent Luciferase Reporter Assay
To empirically determine the inhibitory potential of 3-(4-Chlorophenyl)-2-cyanoacrylic acid on the STAT3 pathway, a STAT3-dependent luciferase reporter assay is a robust and widely accepted method.[18][19] This assay provides a quantitative measure of STAT3 transcriptional activity.
Principle: A reporter plasmid containing the firefly luciferase gene under the control of a STAT3-responsive promoter is transfected into a suitable cell line. Activation of the STAT3 pathway leads to the expression of luciferase, which can be quantified by measuring luminescence following the addition of a substrate. A decrease in luminescence in the presence of an inhibitor indicates a reduction in STAT3 transcriptional activity.
Caption: Workflow for a STAT3-dependent luciferase reporter assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate a human cancer cell line with known constitutively active STAT3 (e.g., MDA-MB-231 breast cancer cells) in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight. The choice of cell line is critical and should be based on the specific research question.
-
Transfection: Co-transfect the cells with a STAT3-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency) using a suitable transfection reagent.
-
Incubation: Incubate the transfected cells for 24 hours to allow for plasmid expression.
-
Compound Treatment: Treat the cells with a serial dilution of 3-(4-Chlorophenyl)-2-cyanoacrylic acid and known inhibitors (e.g., Stattic as a positive control) for 1-2 hours prior to stimulation. Include a vehicle-only control (e.g., DMSO).
-
STAT3 Activation: Stimulate the cells with a known STAT3 activator, such as Interleukin-6 (IL-6), at a pre-determined optimal concentration to induce STAT3-dependent luciferase expression.
-
Incubation: Incubate the cells for an additional 6-8 hours to allow for luciferase expression.
-
Cell Lysis and Substrate Addition: Lyse the cells using a passive lysis buffer and add the luciferase substrate according to the manufacturer's protocol.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each compound.
Concluding Remarks
The evaluation of novel small molecules as potential STAT3 inhibitors requires a systematic and comparative approach. While the efficacy of 3-(4-Chlorophenyl)-2-cyanoacrylic acid remains to be experimentally validated, the framework provided in this guide offers a clear path for its investigation. By employing standardized assays such as the STAT3-dependent luciferase reporter assay and comparing its performance against well-characterized inhibitors like Stattic and Napabucasin, researchers can effectively ascertain its potential as a therapeutic agent. Further studies, including in vitro binding assays and in vivo tumor models, will be crucial in fully elucidating the mechanism of action and therapeutic promise of this and other emerging STAT3-targeted compounds.
References
-
ResearchGate. STAT3 inhibitors in clinical trials. [Link]
-
National Institutes of Health (NIH). Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors. [Link]
-
QIAGEN. STAT3 Pathway. [Link]
-
National Institutes of Health (NIH). STAT3 SIGNALING: Anticancer Strategies and Challenges. [Link]
-
Frontiers. Stat3 Signaling Pathway: A Future Therapeutic Target for Bone-Related Diseases. [Link]
-
Frontiers. Editorial: The role of STAT3 signaling pathway in tumor progression. [Link]
-
Patsnap Synapse. What STAT inhibitors are in clinical trials currently? [Link]
-
National Cancer Institute. Clinical Trials Using STAT3 Inhibitor C-188-9. [Link]
-
National Institutes of Health (NIH). STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer. [Link]
-
BioSpace. Global STAT3 Inhibitors Market & Clinical Trials Outlook 2028. [Link]
-
National Institutes of Health (NIH). STAT3 inhibitors for cancer therapy: Have all roads been explored? [Link]
-
National Institutes of Health (NIH). STAT3 Inhibitors: Finding a Home in Lymphoma and Leukemia. [Link]
-
Oncotarget. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors. [Link]
-
National Institutes of Health (NIH). Screening approaches to generating STAT inhibitors: Allowing the hits to identify the targets. [Link]
-
Frontiers. Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation. [Link]
-
ResearchGate. (PDF) Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors. [Link]
-
MDPI. Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety. [Link]
Sources
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Stat3 Signaling Pathway: A Future Therapeutic Target for Bone-Related Diseases [frontiersin.org]
- 4. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-(4-CHLOROPHENYL)-2-CYANOACRYLIC ACID CAS#: 20374-46-3 [m.chemicalbook.com]
- 6. 3-(4-CHLOROPHENYL)-2-CYANOACRYLIC ACID | 20374-46-3 [chemicalbook.com]
- 7. 3-(4-CHLOROPHENYL)-2-CYANOACRYLIC ACID CAS#: 20374-46-3 [amp.chemicalbook.com]
- 8. scbt.com [scbt.com]
- 9. 20374-46-3 CAS MSDS (3-(4-CHLOROPHENYL)-2-CYANOACRYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Editorial: The role of STAT3 signaling pathway in tumor progression [frontiersin.org]
- 12. STAT3 inhibitors for cancer therapy: Have all roads been explored? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. selleckchem.com [selleckchem.com]
- 15. STAT3 Inhibitors: Finding a Home in Lymphoma and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. oncotarget.com [oncotarget.com]
- 17. What STAT inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 18. Screening approaches to generating STAT inhibitors: Allowing the hits to identify the targets - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation [frontiersin.org]
In Vivo Validation of 3-(4-Chlorophenyl)-2-cyanoacrylic acid: A Comparative Guide for Preclinical Anticancer Drug Development
This guide provides a comprehensive framework for the in vivo validation of 3-(4-Chlorophenyl)-2-cyanoacrylic acid (Cl-CCA) as a potential anticancer agent. Recognizing the current gap in publicly available cytotoxicity data for this specific compound, we present a complete experimental roadmap, commencing with the essential preliminary in vitro characterization required to inform a robust in vivo study design. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel therapeutic candidates.
Introduction and Mechanistic Hypothesis
3-(4-Chlorophenyl)-2-cyanoacrylic acid is a synthetic derivative of cinnamic acid. The broader class of 2-cyanoacrylates has demonstrated a range of biological activities, including antitumor effects. Notably, related acrylic acid derivatives have been shown to exert their anticancer effects by inhibiting tubulin polymerization, a mechanism shared with the well-established clinical candidate Combretastatin A-4 (CA-4). Therefore, we hypothesize that Cl-CCA acts as a tubulin polymerization inhibitor, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.
This guide will compare the proposed in vivo validation of Cl-CCA with that of a highly relevant clinical comparator, Combretastatin A-4 Phosphate (CA-4P), a water-soluble prodrug of CA-4.
Foundational In Vitro Characterization: Determining IC50 Values
Prior to embarking on costly and time-consuming in vivo studies, it is imperative to determine the in vitro cytotoxic potency of Cl-CCA. This data is crucial for selecting appropriate cancer cell lines for xenograft models and for establishing a relevant dose range for animal studies.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of Cl-CCA against a panel of human cancer cell lines.
Cell Line Panel:
-
MDA-MB-231: Triple-negative breast cancer
-
A549: Non-small cell lung cancer
-
HeLa: Cervical cancer
-
HCT116: Colorectal cancer
Materials:
-
Selected cancer cell lines
-
3-(4-Chlorophenyl)-2-cyanoacrylic acid (Cl-CCA)
-
Combretastatin A-4 (CA-4) as a positive control
-
Cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell lines to ~80% confluency.
-
Trypsinize the cells, perform a cell count, and assess viability.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of Cl-CCA and CA-4 in DMSO.
-
Perform serial dilutions of the stock solutions in culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Remove the medium from the 96-well plates and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with the highest concentration of DMSO used).
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT reagent to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Comparative In Vivo Validation: Xenograft Tumor Model
Based on the hypothetical (yet to be determined) IC50 values from the in vitro assays, a subcutaneous xenograft mouse model will be employed to evaluate the in vivo antitumor efficacy of Cl-CCA in comparison to CA-4P.
Experimental Design and Workflow
Caption: Workflow for the in vivo validation of Cl-CCA.
Detailed Protocol: Subcutaneous Xenograft Model
Animal Model:
-
Female athymic nude mice (4-6 weeks old).
Cell Line for Xenograft:
-
MDA-MB-231 (or another cell line identified as sensitive to Cl-CCA from the in vitro studies).
Procedure:
-
Tumor Implantation:
-
Harvest MDA-MB-231 cells during the logarithmic growth phase.
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring the length (L) and width (W) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: V = (L x W^2) / 2.
-
When the average tumor volume reaches 100-150 mm³, randomize the mice into three groups (n=8-10 mice per group).
-
-
Treatment Groups:
-
Group 1 (Vehicle Control): Administer the vehicle solution (e.g., 0.5% carboxymethylcellulose in sterile water) via oral gavage or intraperitoneal (i.p.) injection, following the same schedule as the treatment groups.
-
Group 2 (Cl-CCA): Administer Cl-CCA at a predetermined dose (e.g., 25-50 mg/kg, to be informed by toxicology studies) via oral gavage or i.p. injection, daily or on an optimized schedule for 21 days.
-
Group 3 (CA-4P - Comparator): Administer CA-4P at a clinically relevant dose (e.g., 100 mg/kg) via i.p. injection, on a schedule known to be effective (e.g., once every 3 days) for 21 days.
-
-
Efficacy and Toxicity Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals daily for any signs of toxicity or distress.
-
The primary endpoint is tumor growth inhibition (TGI). TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
-
A secondary endpoint can be survival analysis.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and fix them in 10% neutral buffered formalin for histological analysis.
-
Perform immunohistochemistry (IHC) staining for markers of proliferation (Ki-67), apoptosis (cleaved caspase-3), and vascularization (CD31) to elucidate the mechanism of action in vivo.
-
Comparative Data Presentation
The following tables provide a template for presenting the comparative data that would be generated from the proposed studies.
Table 1: In Vitro Cytotoxicity of Cl-CCA vs. CA-4
| Compound | Cell Line | IC50 (µM) - 48h | IC50 (µM) - 72h |
| Cl-CCA | MDA-MB-231 | To be determined | To be determined |
| A549 | To be determined | To be determined | |
| HeLa | To be determined | To be determined | |
| HCT116 | To be determined | To be determined | |
| CA-4 | MDA-MB-231 | Literature Value | Literature Value |
| A549 | Literature Value | Literature Value | |
| HeLa | Literature Value | Literature Value | |
| HCT116 | Literature Value | Literature Value |
Table 2: In Vivo Antitumor Efficacy in MDA-MB-231 Xenograft Model
| Treatment Group | Dose and Schedule | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | Experimental Value | - | Experimental Value |
| Cl-CCA | e.g., 50 mg/kg, daily, p.o. | Experimental Value | Calculated Value | Experimental Value |
| CA-4P | e.g., 100 mg/kg, q3d, i.p. | Experimental Value | Calculated Value | Experimental Value |
Mechanistic Insights: Signaling Pathway
The hypothesized mechanism of action for Cl-CCA as a tubulin polymerization inhibitor is depicted below.
Caption: Hypothesized signaling pathway for Cl-CCA.
Conclusion
This guide provides a scientifically rigorous and logically structured approach to the in vivo validation of 3-(4-Chlorophenyl)-2-cyanoacrylic acid. By first establishing its in vitro cytotoxic profile and then proceeding with a well-controlled in vivo xenograft study in direct comparison with a clinical-stage compound like CA-4P, researchers can generate the critical data necessary to assess the therapeutic potential of Cl-CCA. The provided protocols and frameworks are designed to ensure data integrity and facilitate a comprehensive evaluation of this promising compound.
References
-
ResearchGate.
-
National Institutes of Health.
-
MDPI.
-
International Journal of Pharmaceutical Sciences Review and Research.
-
PubMed.
-
BenchChem.
-
BenchChem.
-
BenchChem.
-
Future Science.
-
Biointerface Research in Applied Chemistry.
A Senior Application Scientist's Guide to the Reproducibility of Experiments Using 3-(4-Chlorophenyl)-2-cyanoacrylic acid
This guide provides an in-depth analysis of the experimental reproducibility concerning 3-(4-Chlorophenyl)-2-cyanoacrylic acid, a compound frequently utilized in organic synthesis.[1][2] We will explore the critical parameters of its synthesis via the Knoevenagel condensation, outline robust analytical methods for its characterization, and compare it with relevant alternatives. The goal is to equip researchers, scientists, and drug development professionals with the necessary insights to achieve consistent and reliable results.
Section 1: Understanding 3-(4-Chlorophenyl)-2-cyanoacrylic acid
3-(4-Chlorophenyl)-2-cyanoacrylic acid, also known as 4-chloro-α-cyanocinnamic acid (Cl-CCA), is a derivative of cinnamic acid.[1][2] Its structure, featuring a chlorophenyl group and a cyanoacrylic acid moiety, makes it a valuable building block in the synthesis of more complex molecules. It is a crystalline solid with a melting point of 191-193°C.[1][3][4][5][6] The presence of both electron-withdrawing (cyano and carboxylic acid) and donating (chlorophenyl) groups influences its reactivity and potential biological applications.
The primary synthetic route to this compound is the Knoevenagel condensation, a well-established carbon-carbon bond-forming reaction.[7][8] However, as with any chemical transformation, achieving high reproducibility requires careful control over various experimental parameters.
Section 2: The Knoevenagel Condensation: A Pathway to Synthesis and a Source of Variability
The Knoevenagel condensation involves the reaction of an active hydrogen compound (in this case, cyanoacetic acid) with a carbonyl group (4-chlorobenzaldehyde), typically catalyzed by a weak base.[8] While seemingly straightforward, several factors can significantly impact the yield, purity, and ultimately, the reproducibility of the synthesis of 3-(4-Chlorophenyl)-2-cyanoacrylic acid.
Sources
- 1. 3-(4-CHLOROPHENYL)-2-CYANOACRYLIC ACID CAS#: 20374-46-3 [m.chemicalbook.com]
- 2. 3-(4-CHLOROPHENYL)-2-CYANOACRYLIC ACID | 20374-46-3 [chemicalbook.com]
- 3. 3-(4-CHLOROPHENYL)-2-CYANOACRYLIC ACID | 20374-46-3 [m.chemicalbook.com]
- 4. 3-(4-CHLOROPHENYL)-2-CYANOACRYLIC ACID CAS#: 20374-46-3 [amp.chemicalbook.com]
- 5. 20374-46-3 CAS MSDS (3-(4-CHLOROPHENYL)-2-CYANOACRYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 20374-46-3 Cas No. | 3-(4-Chlorophenyl)-2-cyanoacrylic acid | Matrix Scientific [matrixscientific.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
Unlocking Synergistic Potential: A Comparative Guide to 3-(4-Chlorophenyl)-2-cyanoacrylic Acid in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
In the quest for more effective therapeutic strategies, the exploration of synergistic drug combinations has become a cornerstone of modern pharmacology. This guide delves into the untapped potential of 3-(4-Chlorophenyl)-2-cyanoacrylic acid, a compound of interest with a cyanoacrylic acid backbone, a scaffold known for its diverse biological activities. While direct studies on the synergistic effects of this specific molecule are nascent, this document, grounded in established mechanisms of related compounds, proposes and technically outlines novel synergistic combinations for anticancer and antimicrobial applications. We will explore the hypothetical, yet scientifically plausible, synergistic interactions of 3-(4-Chlorophenyl)-2-cyanoacrylic acid with other established therapeutic agents, providing detailed experimental frameworks for their validation.
The Scientific Premise: Targeting Cellular Vulnerabilities
The therapeutic efficacy of a compound is often dictated by its ability to exploit the unique vulnerabilities of pathological cells. For 3-(4-Chlorophenyl)-2-cyanoacrylic acid, its potential biological activities can be inferred from the broader class of cyanoacrylate derivatives, which have been shown to exert anticancer and antimicrobial effects through various mechanisms. These include the induction of reactive oxygen species (ROS), inhibition of the mitochondrial pyruvate carrier (MPC), and disruption of microbial cell membranes. This guide will focus on two promising avenues for synergistic exploration: leveraging ROS-induced DNA damage in cancer cells and combining membrane permeabilization with DNA synthesis inhibition in bacteria.
Part 1: Synergistic Anticancer Strategy
Hypothesis: Synergistic Lethality through ROS Induction and PARP Inhibition
A growing body of evidence suggests that compounds capable of inducing reactive oxygen species (ROS) can synergize with Poly (ADP-ribose) polymerase (PARP) inhibitors to selectively kill cancer cells.[1][2][3][4] Many cancer cells already operate under a state of elevated oxidative stress, making them more susceptible to further ROS insults. The induction of ROS by 3-(4-Chlorophenyl)-2-cyanoacrylic acid could lead to single-strand DNA breaks (SSBs). In normal cells, these are efficiently repaired. However, in the presence of a PARP inhibitor, which blocks the repair of SSBs, these lesions can convert to more lethal double-strand breaks (DSBs) during DNA replication, leading to synthetic lethality, especially in tumors with deficiencies in homologous recombination repair.[5]
Proposed Synergistic Partner: Olaparib (a PARP inhibitor)
Mechanism of Synergy:
Caption: Experimental workflow for assessing anticancer synergy.
Part 2: Synergistic Antimicrobial Strategy
Hypothesis: Enhanced Bacterial Killing through Membrane Permeabilization and DNA Synthesis Inhibition
Many antimicrobial peptides and membrane-active compounds exert their effect by disrupting the bacterial cell membrane. [6][7][8]This disruption can lead to leakage of cellular contents and increased permeability to other molecules. We hypothesize that 3-(4-Chlorophenyl)-2-cyanoacrylic acid, like other cyanoacrylates, may possess membrane-destabilizing properties. By combining it with an antibiotic that targets an intracellular process, such as DNA synthesis, the membrane-permeabilizing effect could facilitate the entry of the second drug, leading to a potent synergistic killing of bacteria.
Proposed Synergistic Partner: Ciprofloxacin (a fluoroquinolone antibiotic that inhibits DNA gyrase)
Mechanism of Synergy:
Caption: Proposed synergistic mechanism of 3-(4-Chlorophenyl)-2-cyanoacrylic acid and Ciprofloxacin.
Experimental Protocol for Assessing Antimicrobial Synergy
This protocol details the steps to evaluate the synergistic antimicrobial effects of 3-(4-Chlorophenyl)-2-cyanoacrylic acid and Ciprofloxacin against a relevant bacterial strain (e.g., a clinical isolate of Staphylococcus aureus or Escherichia coli).
1. Bacterial Strains and Growth Conditions:
-
Use standard laboratory strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) or clinical isolates.
-
Grow bacteria in appropriate broth media (e.g., Mueller-Hinton Broth).
2. Determination of Minimum Inhibitory Concentrations (MICs):
-
Determine the MIC of each compound individually using the broth microdilution method according to CLSI guidelines.
-
The MIC is the lowest concentration of the antimicrobial agent that inhibits visible growth of the microorganism.
3. Checkerboard Microdilution Assay:
-
In a 96-well microtiter plate, prepare a two-dimensional array of serial dilutions of both compounds.
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL). [9][10] - Incubate the plate at 37°C for 18-24 hours.
4. Data Analysis and Synergy Quantification:
-
Determine the MIC of each drug alone and in combination from the checkerboard plate.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination that shows no visible growth. [9][11][12] - FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4: Additive or indifferent effect
-
FICI > 4: Antagonism
-
Table 2: Hypothetical FICI Calculation for Antimicrobial Synergy
| Drug A (µg/mL) | Drug B (µg/mL) | Growth | FIC A | FIC B | FICI | Interpretation |
| MIC A = 4 | MIC B = 2 | |||||
| 1 | 0.25 | - | 0.25 | 0.125 | 0.375 | Synergy |
| 2 | 0.125 | - | 0.5 | 0.0625 | 0.5625 | Additive |
5. Time-Kill Kinetic Assay:
-
To confirm the synergistic interaction, perform a time-kill assay.
-
Expose bacteria to the drugs alone and in a synergistic combination (at concentrations determined from the checkerboard assay) over a 24-hour period.
-
At various time points, collect aliquots, perform serial dilutions, and plate on agar to determine the number of viable bacteria (CFU/mL).
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent.
Caption: Experimental workflow for assessing antimicrobial synergy.
Conclusion and Future Directions
This guide provides a scientifically grounded framework for investigating the synergistic potential of 3-(4-Chlorophenyl)-2-cyanoacrylic acid. While the proposed combinations with Olaparib and Ciprofloxacin are currently hypothetical, they are based on established principles of pharmacology and the known biological activities of the broader cyanoacrylate class. The detailed experimental protocols provided herein offer a clear roadmap for researchers to rigorously test these hypotheses.
The successful validation of such synergistic interactions would not only unveil new therapeutic applications for 3-(4-Chlorophenyl)-2-cyanoacrylic acid but also contribute to the broader goal of developing more effective and durable combination therapies for cancer and infectious diseases. Future research should also aim to elucidate the precise molecular targets of 3-(4-Chlorophenyl)-2-cyanoacrylic acid to further refine and expand the repertoire of its potential synergistic partners.
References
-
National Center for Biotechnology Information. (n.d.). New and simplified method for drug combination studies by checkerboard assay. [Link]
-
ResearchGate. (2025). Synergistic lethality between PARP-trapping and alantolactone-induced oxidative DNA damage in homologous recombination-proficient cancer cells. [Link]
-
PubMed. (n.d.). Synergistic lethality between PARP-trapping and alantolactone-induced oxidative DNA damage in homologous recombination-proficient cancer cells. [Link]
-
PubMed. (2023). Auranofin Synergizes with the PARP Inhibitor Olaparib to Induce ROS-Mediated Cell Death in Mutant p53 Cancers. [Link]
-
National Center for Biotechnology Information. (n.d.). Auranofin Synergizes with the PARP Inhibitor Olaparib to Induce ROS-Mediated Cell Death in Mutant p53 Cancers. [Link]
-
Creative Diagnostics. (n.d.). Antimicrobial Synergy Testing/Checkerboard Assay. [Link]
-
National Center for Biotechnology Information. (n.d.). Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods. [Link]
-
National Center for Biotechnology Information. (n.d.). Methods for High-throughput Drug Combination Screening and Synergy Scoring. [Link]
-
PubMed Central. (2023). Synergistic antitumor efficacy of rMV-Hu191 and Olaparib in pancreatic cancer by generating oxidative DNA damage and ROS-dependent apoptosis. [Link]
-
Emery Pharma. (n.d.). Antimicrobial Synergy Study – Checkerboard Testing. [Link]
-
Springer. (2018). Methods for High-throughput Drug Combination Screening and Synergy Scoring. [Link]
-
Kyung Hee University. (2021). Synergistic effects of herbal medicines and anticancer drugs: A protocol for systematic review and meta-analysis. [Link]
-
National Center for Biotechnology Information. (2023). Antimicrobial Peptide Synergies for Fighting Infectious Diseases. [Link]
-
PubMed Central. (n.d.). Mitochondrial pyruvate supports lymphoma proliferation by fueling a glutamate pyruvate transaminase 2–dependent glutaminolysis pathway. [Link]
-
Frontiers. (2018). Searching Synergistic Dose Combinations for Anticancer Drugs. [Link]
-
ACS Publications. (n.d.). Development of novel mitochondrial pyruvate carrier inhibitors for breast cancer treatment. [Link]
-
National Center for Biotechnology Information. (n.d.). Advancing mitochondrial therapeutics: Synthesis and pharmacological evaluation of pyrazole-based inhibitors targeting the mitochondrial pyruvate carrier. [Link]
-
ResearchGate. (n.d.). Mitochondrial pyruvate carrier (MPC) knockdown upregulates glutaminase.... [Link]
-
National Center for Biotechnology Information. (n.d.). Investigation on the Synergy between Membrane Permeabilizing Amphiphilic α-Hydrazido Acids and Commonly Used Antibiotics against Drug-Resistant Bacteria. [Link]
-
UCLA – Chemistry and Biochemistry. (2021). Development of Novel Mitochondrial Pyruvate Carrier Inhibitors to Treat Hair Loss. [Link]
-
National Center for Biotechnology Information. (n.d.). Development of Novel Mitochondrial Pyruvate Carrier Inhibitors to Treat Hair Loss. [Link]
-
ACS Publications. (n.d.). Development of novel mitochondrial pyruvate carrier inhibitors for breast cancer treatment. [Link]
-
MDPI. (n.d.). Synergies with and Resistance to Membrane-Active Peptides. [Link]
-
Researcher.Life. (2022). Mitochondrial pyruvate supports lymphoma proliferation by fueling a glutamate pyruvate transaminase 2-dependent glutaminolysis pathway.. [Link]
-
ResearchGate. (n.d.). A mechanism of suppression between DNA-synthesis inhibitors and.... [Link]
-
Oncotarget. (2015). Application of mitochondrial pyruvate carrier blocker UK5099 creates metabolic reprogram and greater stem-like properties in LnCap prostate cancer cells in vitro. [Link]
-
PNAS. (n.d.). Thiazolidinediones are acute, specific inhibitors of the mitochondrial pyruvate carrier. [Link]
-
PNAS. (n.d.). Synergy in a medicinal plant: Antimicrobial action of berberine potentiated by 5′-methoxyhydnocarpin, a multidrug pump inhibitor. [Link]
-
PubMed. (2021). Neuroprotective Effect of 3-[(4-Chlorophenyl)selanyl]-1-methyl-1H-indole on Hydrogen Peroxide-Induced Oxidative Stress in SH-SY5Y Cells. [Link]
-
PubMed. (n.d.). 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethylpyrazole acts in a reactive oxygen species-dependent manner to suppress human lung cancer growth. [Link]
-
PubMed Central. (n.d.). Incorporating redox-sensitive nanogels into bioabsorbable nanofibrous membrane to acquire ROS-balance capacity for skin regeneration. [Link]
-
PubMed Central. (n.d.). Chemical Tools for Targeted Amplification of Reactive Oxygen Species in Neutrophils. [Link]
-
PubMed. (n.d.). Inorganic nanoparticles enhance the production of reactive oxygen species (ROS) during the autoxidation of L-3,4-dihydroxyphenylalanine (L-dopa). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synergistic lethality between PARP-trapping and alantolactone-induced oxidative DNA damage in homologous recombination-proficient cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Auranofin Synergizes with the PARP Inhibitor Olaparib to Induce ROS-Mediated Cell Death in Mutant p53 Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Auranofin Synergizes with the PARP Inhibitor Olaparib to Induce ROS-Mediated Cell Death in Mutant p53 Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic antitumor efficacy of rMV-Hu191 and Olaparib in pancreatic cancer by generating oxidative DNA damage and ROS-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Peptide Synergies for Fighting Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation on the Synergy between Membrane Permeabilizing Amphiphilic α-Hydrazido Acids and Commonly Used Antibiotics against Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. emerypharma.com [emerypharma.com]
A Senior Application Scientist's Guide to the Proper Disposal of 3-(4-Chlorophenyl)-2-cyanoacrylic Acid
Welcome, researchers and innovators. In the fast-paced world of drug discovery and chemical synthesis, our focus is often on the creation of novel compounds. However, the lifecycle of these chemicals extends beyond the reaction flask. Responsible management, particularly disposal, is not just a regulatory hurdle; it is a cornerstone of a safe, ethical, and sustainable laboratory environment. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 3-(4-Chlorophenyl)-2-cyanoacrylic acid, moving beyond mere compliance to foster a culture of intrinsic safety.
Hazard Profile and Risk Assessment: Understanding the "Why"
Before we can devise a disposal strategy, we must first understand the intrinsic properties of 3-(4-Chlorophenyl)-2-cyanoacrylic acid. Its structure—a chlorinated aromatic ring coupled with a cyanoacrylic acid moiety—presents a multi-faceted hazard profile that dictates its handling and disposal pathway.
The compound is classified as an irritant.[1][2] While a specific Safety Data Sheet (SDS) for this exact compound is not universally available with detailed toxicology, we can infer significant risks from its constituent functional groups and related structures. The cyano group suggests potential toxicity if ingested or inhaled, and chlorinated organic compounds are often persistent in the environment and can produce hazardous byproducts like hydrogen chloride upon incomplete combustion.[3] Therefore, treating this compound with a high degree of caution is imperative.
Table 1: Physicochemical Properties of 3-(4-Chlorophenyl)-2-cyanoacrylic acid
| Property | Value | Source |
| CAS Number | 20374-46-3 | [1][4][5] |
| Molecular Formula | C₁₀H₆ClNO₂ | [4][5][6] |
| Molecular Weight | 207.61 g/mol | [4][5][6] |
| Appearance | Crystalline solid | [1][4] |
| Melting Point | 191-193 °C | [1][4] |
| Solubility | DMSO: 14 mg/mL, DMF: 14 mg/mL | [1][4] |
| Hazard Codes | Xi (Irritant) | [1][4] |
Given these characteristics, 3-(4-Chlorophenyl)-2-cyanoacrylic acid must be managed as hazardous chemical waste . Under no circumstances should it be disposed of down the drain or in regular solid waste.[7][8] Such actions violate regulatory standards and pose a significant threat to aquatic ecosystems and wastewater treatment processes.
Regulatory Framework: The Legal and Ethical Mandate
In the United States, the primary regulation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA) , enforced by the Environmental Protection Agency (EPA).[7][9] Laboratories that generate hazardous waste are required to obtain an EPA ID Number and are subject to regulations concerning the accumulation, storage, and disposal of this waste.[9][10]
Your institution is categorized as a waste generator—either a Very Small Quantity Generator (VSQG), a Small Quantity Generator (SQG), or a Large Quantity Generator (LQG)—based on the total volume of hazardous waste produced monthly.[11] This status dictates specific requirements for storage time limits and emergency planning.[11] It is your responsibility to be familiar with your facility's generator status and its corresponding compliance obligations.
On-Site Waste Management: A Step-by-Step Protocol
This protocol outlines the self-validating system for safely accumulating and storing 3-(4-Chlorophenyl)-2-cyanoacrylic acid waste within the laboratory prior to its final disposal.
Step 1: Designate a Satellite Accumulation Area (SAA) For safety and compliance, all hazardous waste must be stored in a designated SAA.[12]
-
Location: The SAA must be at or near the point of generation and under the direct control of laboratory personnel.[9][11]
-
Signage: Clearly label the area with a "Hazardous Waste" sign.[9]
-
Secondary Containment: Place your waste container within a larger, chemically compatible tub or tray to contain any potential leaks or spills.
Step 2: Select and Prepare the Waste Container
-
Compatibility: Use a container made of material that will not react with the waste. For acidic and chlorinated compounds, a high-density polyethylene (HDPE) or glass container is appropriate. Avoid metal containers for acidic waste.[9]
-
Integrity: The container must be in good condition, with no leaks, and have a secure, screw-top lid.
-
Cleanliness: Ensure the exterior of the container remains free of contamination.
Step 3: Waste Collection and Labeling
-
Segregation: Collect waste 3-(4-Chlorophenyl)-2-cyanoacrylic acid in its own designated container. Do not mix it with other waste streams (e.g., solvents, bases, or other reactive chemicals) unless you have explicit confirmation of compatibility. Mixing incompatible wastes can lead to dangerous chemical reactions.[13]
-
Labeling: This is a critical compliance point. As soon as the first drop of waste enters the container, it must be labeled.[11] Use your institution's official hazardous waste tag. The label must include:
-
The full, unabbreviated chemical name: "3-(4-Chlorophenyl)-2-cyanoacrylic acid" .[7] If it's a solution, list all constituents and their approximate percentages.
-
The specific hazard characteristics (e.g., "Irritant," "Toxic").
-
The date accumulation started.
-
The location of origin (Building, Room Number).[7]
Step 4: Safe Accumulation Practices
-
Keep Containers Closed: The waste container must be kept tightly sealed at all times, except when you are actively adding waste. This prevents the release of vapors and protects against spills.
-
Monitor Fill Level: Do not fill the container beyond 90% capacity to allow for expansion and prevent spills during transport.[9]
-
Storage Limits: An SAA can hold up to 55 gallons of non-acute hazardous waste. Once a container is full, it must be moved to your facility's central accumulation area within three days.[12]
Spill and Emergency Procedures
In case of a spill:
-
Alert Personnel: Immediately notify others in the area.
-
Isolate the Area: Secure the location of the spill to prevent further spread.
-
Don Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and nitrile gloves. For larger spills, respiratory protection may be necessary.
-
Containment: Cover drains to prevent environmental release. Use a chemical spill kit with an absorbent appropriate for solid acids.
-
Clean-up: Carefully collect the spilled material and absorbent into a designated hazardous waste container. Decontaminate the area thoroughly.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) office.
Final Disposal Pathway: From Lab to Destruction
The ultimate fate of 3-(4-Chlorophenyl)-2-cyanoacrylic acid waste is critical. As a chlorinated organic compound, the preferred disposal method is high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[3][11] This process is designed to break the compound down into simpler, less harmful components like carbon dioxide, water, and hydrogen halides, which are then scrubbed from the exhaust gases to prevent atmospheric pollution.[3][14]
Your institution's EHS department manages the relationship with a certified hazardous waste broker or disposal company.[10] This vendor is responsible for the compliant transport, tracking (manifesting), and final destruction of the waste you generate.
The workflow below illustrates the complete lifecycle of the waste from your laboratory bench to its final disposal.
Caption: Waste Disposal Workflow for 3-(4-Chlorophenyl)-2-cyanoacrylic acid.
By adhering to this structured protocol, you ensure that every step is a self-validating system, protecting you, your colleagues, and the environment. This commitment to responsible chemical handling is the hallmark of a trustworthy and authoritative scientific professional.
References
- Process for Disposal of Chlorinated Organic Residues. (n.d.). ACS Publications.
- SAFETY DATA SHEET. (2025, April 29). Sigma-Aldrich.
- How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
- Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
- Laboratory Environmental Sample Disposal Information Document. (n.d.). EPA.
- How to Dispose of Chemical Waste. (n.d.). Environmental Health and Safety, University of Tennessee, Knoxville.
- A Hazardous Waste Primer for Disposing of Paint. (2022, July 19). Hazardous Waste Experts.
- Managing Hazardous Chemical Waste in the Lab. (n.d.). Lab Manager.
- Safe Disposal Methods For Acrylic Thinner Residue. (2025, October 9). Transcriu wiki.
- 3-(4-chlorophenyl)-2-cyanoacrylic acid. (n.d.). ChemicalBook.
- 3-(4-CHLOROPHENYL)-2-CYANOACRYLIC ACID | 20374-46-3. (2023, June 8). ChemicalBook.
- GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER. (n.d.). Vita-D-Chlor.
- Paint Disposal: Acrylic, Latex & Oil-Based Paints. (2023, January 27). NEDT.
- Safe and Responsible Disposal of Acrylic Liquid. (2025, May 8). NailKnowledge.
- How Do You Dispose of Unused Product?. (1993, March 1). NAILS Magazine.
- Industrial Chlorinated Organic Removal with Elimination of Secondary Pollution: A Perspective. (2023, April 4). ACS Publications.
- DRAIN DISPOSAL OF CHEMICALS. (n.d.). Yale Environmental Health & Safety.
- vz26004 3-(4-chlorophenyl)-2-cyanoacrylic acid. (n.d.). VSNCHEM.
- SAFETY DATA SHEET. (2024, January 26). Sigma-Aldrich.
- 3-(4-CHLOROPHENYL)-2-CYANOACRYLIC ACID CAS#: 20374-46-3. (n.d.). ChemicalBook.
- 3-(4-Chlorophenyl)-2-cyanoacrylic acid. (n.d.). Matrix Scientific.
- Process for the incineration of chlorinated organic materials. (n.d.). Google Patents.
- 3-(4-Chloro-phenyl)-2-cyano-acrylic acid | CAS 20374-46-3. (n.d.). Santa Cruz Biotechnology.
- 20374-46-3(3-(4-CHLOROPHENYL)-2-CYANOACRYLIC ACID) Product Description. (n.d.). ChemicalBook.
Sources
- 1. 3-(4-CHLOROPHENYL)-2-CYANOACRYLIC ACID CAS#: 20374-46-3 [amp.chemicalbook.com]
- 2. 20374-46-3 Cas No. | 3-(4-Chlorophenyl)-2-cyanoacrylic acid | Matrix Scientific [matrixscientific.com]
- 3. tandfonline.com [tandfonline.com]
- 4. 3-(4-CHLOROPHENYL)-2-CYANOACRYLIC ACID CAS#: 20374-46-3 [m.chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. 20374-46-3 CAS MSDS (3-(4-CHLOROPHENYL)-2-CYANOACRYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. epa.gov [epa.gov]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. Safe Disposal Methods For Acrylic Thinner Residue - Transcriu wiki [transcriu.bnc.cat]
- 14. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
Operational Guide: Personal Protective Equipment for Handling 3-(4-Chlorophenyl)-2-cyanoacrylic acid
This guide provides essential safety and operational protocols for the handling and disposal of 3-(4-Chlorophenyl)-2-cyanoacrylic acid (CAS No. 20374-46-3). As a Senior Application Scientist, my objective is to equip you with a deep, causal understanding of the necessary precautions, moving beyond a simple checklist to a self-validating system of safety. The procedures outlined here are designed to ensure the well-being of all laboratory personnel while maintaining the integrity of your research.
Hazard Identification and Risk Assessment: The Foundation of Safety
3-(4-Chlorophenyl)-2-cyanoacrylic acid, also known as 4-chloro-α-cyanocinnamic acid, is a compound that demands rigorous handling protocols due to its irritant properties.[1][2] A thorough risk assessment is the critical first step before any handling procedure begins. The known hazards, as classified under the Globally Harmonized System (GHS), are the primary drivers for the selection of Personal Protective Equipment (PPE).
GHS Hazard Statements:
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
These classifications indicate three primary routes of potential exposure: dermal (skin), ocular (eyes), and inhalation (respiratory). Consequently, the core of our safety strategy is to establish robust barriers for each of these pathways.
Core PPE Requirements: A Mechanistic Approach
The selection of PPE is not arbitrary; it is a direct response to the specific chemical threats posed by the substance. The following sections detail the required PPE, explaining the rationale behind each recommendation.
Eye and Face Protection: The First Line of Defense
Given its classification as a serious eye irritant (H319), protecting the eyes from splashes, dust, or vapors is paramount.[3][4] Standard safety glasses are insufficient as they do not provide a complete seal against fine particulates or chemical vapors.
-
Mandatory: Chemical safety goggles that conform to European Standard EN 166 or OSHA's 29 CFR 1910.133 regulations.[4][5] These provide a seal around the eyes, offering comprehensive protection.
-
Recommended for High-Risk Operations: When handling larger quantities or if there is a significant risk of splashing, a full-face shield should be worn in addition to chemical safety goggles.
Hand Protection: Preventing Dermal Exposure
The H315 classification (Causes skin irritation) necessitates the use of appropriate chemical-resistant gloves.[3] It is crucial to select gloves made from a material that resists degradation and permeation by cyanoacrylate compounds.
-
Mandatory: Nitrile gloves are a common and effective choice for incidental contact. Always check the manufacturer's compatibility data for specific breakthrough times.
-
Protocol: Gloves should be inspected for any signs of degradation or puncture before each use. Employ the "double-gloving" technique for enhanced protection during high-risk procedures. Remove and replace gloves immediately if contamination is suspected. After handling, wash hands thoroughly with soap and water.[3]
Body Protection: Shielding Against Contamination
To prevent skin contact from spills or splashes, protective clothing is required.[3][6] Standard cotton lab coats can absorb chemicals, potentially holding them against the skin and exacerbating exposure.
-
Mandatory: A chemically resistant lab coat or coverall.
-
Causality: Unlike cotton, which can react with cyanoacrylates, chemically resistant materials provide a non-absorbent barrier.[7] Ensure clothing has long sleeves and is fully buttoned.
Respiratory Protection: Safeguarding the Inhalation Route
The H335 classification (May cause respiratory irritation) indicates that inhaling dust or vapors from this compound can harm the respiratory tract.[3][8][9] The primary method for controlling this hazard is through engineering controls.
-
Primary Control: All handling of 3-(4-Chlorophenyl)-2-cyanoacrylic acid must be conducted within a certified chemical fume hood to minimize airborne concentrations.[3][7]
-
Secondary Control (If Required): If engineering controls are insufficient or during a spill cleanup where concentrations may be high, respiratory protection is necessary. A NIOSH-approved respirator with a filter appropriate for organic vapors and particulates is recommended.[5][10] For extended use, a powered air-purifying respirator (PAPR) offers greater protection and comfort.[10]
Quantitative PPE Selection and Safety Protocols
For clarity, the required equipment and key safety practices are summarized below.
| Protection Type | Specification | Standard/Reference | Rationale |
| Eye Protection | Chemical Safety Goggles (vented or non-vented) | EN 166 / OSHA 29 CFR 1910.133 | Prevents serious eye irritation (H319) from splashes and dust.[3][4][5] |
| Hand Protection | Chemical-Resistant Nitrile Gloves | EN 374 | Prevents skin irritation (H315) upon contact.[3][4] |
| Body Protection | Chemically Resistant Lab Coat/Coveralls | N/A | Protects skin from contamination and avoids absorption by clothing.[7] |
| Respiratory | Use within a Chemical Fume Hood | N/A | Primary engineering control to prevent respiratory irritation (H335).[3][7] |
| Emergency | Eyewash Station & Safety Shower | ANSI Z358.1 | Immediate access is crucial for decontamination in case of exposure.[3] |
Procedural Workflow: From Receipt to Disposal
A systematic workflow is essential to minimize exposure risk at every stage of handling.
Sources
- 1. 3-(4-CHLOROPHENYL)-2-CYANOACRYLIC ACID | 20374-46-3 [chemicalbook.com]
- 2. 3-(4-CHLOROPHENYL)-2-CYANOACRYLIC ACID CAS#: 20374-46-3 [amp.chemicalbook.com]
- 3. aksci.com [aksci.com]
- 4. images.thdstatic.com [images.thdstatic.com]
- 5. fishersci.com [fishersci.com]
- 6. staging.keyorganics.net [staging.keyorganics.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. arrowheadforensics.com [arrowheadforensics.com]
- 9. renfert.com [renfert.com]
- 10. Gas detectors and respiratory protection equipments C5H5NO2 (eca - ethyl 2-cyanoacrylate), CAS number 7085-85-0 [en.gazfinder.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
